2’-O-Methyl-5-methyl-4-thiouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H14N2O5S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) |
Clé InChI |
IXDWFVOGUMAKFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of 2'-O-Methyl-5-methyl-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified ribonucleosides are fundamental to the fields of molecular biology and therapeutic development. Their incorporation into oligonucleotides can significantly alter biochemical and biophysical properties, leading to enhanced stability, improved binding affinity, and altered biological activity. This guide focuses on the biochemical properties of a specific modified nucleoside, 2'-O-Methyl-5-methyl-4-thiouridine (m⁵s⁴U²⁻ᴼ⁻ᴹᵉ). While direct comprehensive data for this specific molecule is limited, this document synthesizes available information on its constituent modifications—2'-O-methylation, 5-methylation, and 4-thiolation of uridine (B1682114)—to provide a detailed overview for researchers and drug development professionals.
The unique combination of these three modifications suggests that m⁵s⁴U²⁻ᴼ⁻ᴹᵉ could offer synergistic benefits in the context of RNA therapeutics, such as antisense oligonucleotides and siRNAs. The 2'-O-methyl group is known to increase nuclease resistance and binding affinity to target RNA. The 5-methyl group can also enhance thermal stability. The 4-thiouridine (B1664626) modification introduces unique photochemical properties and can influence duplex stability.
Synthesis and Structure
The synthesis of 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (B1245037), the building block for oligonucleotide synthesis, would logically proceed from the commercially available 2'-O-methyl-5-methyluridine. A crucial step involves the thionation of the 4-carbonyl group.
A plausible synthetic route, based on established chemistries for similar modifications, is outlined below.
Biochemical and Biophysical Properties
The biochemical properties of oligonucleotides containing 2'-O-Methyl-5-methyl-4-thiouridine are anticipated to be a composite of the effects of each individual modification.
Duplex Stability
The stability of RNA duplexes is a critical parameter for the efficacy of antisense and siRNA therapeutics. The introduction of modified nucleosides can significantly impact the melting temperature (Tm) of these duplexes.
-
2'-O-Methylation: This modification generally increases the thermal stability of RNA:RNA and RNA:DNA duplexes. The 2'-O-methyl group pre-organizes the ribose into an A-form helix-like conformation, which is favorable for duplex formation.[1] This stabilization is estimated to be around 0.2 kcal/mol per modification.[1]
-
5-Methylation: The addition of a methyl group at the 5th position of uridine (to form thymidine (B127349) in DNA or 5-methyluridine (B1664183) in RNA) is known to increase the Tm of duplexes. This is attributed to enhanced base stacking interactions.
-
4-Thiolation: The effect of a 4-thiouridine modification on duplex stability is more context-dependent. Studies on 2-thiouridine (B16713) and 4-thiouridine have shown that while 2-thiolation significantly stabilizes duplexes, 4-thiolation can be destabilizing.[2][3] For instance, a duplex containing 2-thiouridine showed a Tm of 30.7°C, compared to 19.0°C for the unmodified control and 14.5°C for the 4-thiouridine containing duplex.[2]
Table 1: Effect of Uridine Modifications on RNA Duplex Stability (Tm)
| Modification | Sequence Context | Complementary Strand | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| Unmodified Uridine | GU UUC | GmAmAmAmCm | 19.0 | - | [2] |
| 2-Thiouridine (s²U) | Gs²UUUC | GmAmAmAmCm | 30.7 | +11.7 | [2] |
| 4-Thiouridine (s⁴U) | Gs⁴UUUC | GmAmAmAmCm | 14.5 | -4.5 | [2] |
Data for 2'-O-Methyl-5-methyl-4-thiouridine is not available and would require experimental determination. The data presented for related modifications provides a basis for hypothesis.
Nuclease Resistance
A major hurdle in the therapeutic use of oligonucleotides is their rapid degradation by cellular nucleases. Chemical modifications are crucial for enhancing their stability.
-
2'-O-Methylation: This is a well-established modification for conferring significant resistance to both endo- and exonucleases.[4] The bulky methyl group at the 2' position sterically hinders the approach of nuclease enzymes.
-
Phosphorothioate (B77711) Backbone: While not an intrinsic feature of the nucleoside itself, it is a common practice to combine 2'-O-methyl modifications with a phosphorothioate backbone to achieve even greater nuclease resistance.[5]
Cellular Uptake and Activity
The cellular uptake of oligonucleotides is a complex process. While modifications can enhance stability, they can also influence how these molecules interact with the cellular machinery.
-
2'-O-Methylation: Oligonucleotides with 2'-O-methyl modifications are known to be taken up by cells, and this uptake can be enhanced by conjugation with small molecules or by formulation in lipid nanoparticles.[5][6]
-
Gene Silencing: In the context of RNA interference, 2'-O-methylation is often used in the sense strand of siRNAs to prevent it from being loaded into the RISC complex, thereby reducing off-target effects. When used in antisense oligonucleotides, this modification can enhance target binding and stability, although it may inhibit RNase H activity if placed in the gapmer region.[7]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of oligonucleotides containing 2'-O-Methyl-5-methyl-4-thiouridine would be analogous to those used for other modified RNAs.
Oligonucleotide Synthesis
Solid-phase phosphoramidite chemistry is the standard method for synthesizing modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides
-
Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.
-
DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activate the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (or other desired phosphoramidites) with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a solution of aqueous ammonia (B1221849) and methylamine.[8]
-
Purification: Purify the full-length oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Characterization Techniques
UV-Vis Spectroscopy: Used to determine the concentration and purity of the synthesized oligonucleotide. The absorbance maximum for 4-thiouridine is around 330 nm, which can be used for its specific detection.
Mass Spectrometry (MALDI-TOF or ESI): Essential for confirming the molecular weight of the final product and verifying the incorporation of the modified nucleoside.
NMR Spectroscopy: Provides detailed structural information about the nucleoside and the resulting oligonucleotide, including conformation of the ribose sugar and base pairing.
Circular Dichroism (CD) Spectroscopy: Used to determine the overall secondary structure of the oligonucleotide duplex (e.g., A-form, B-form). An A-form helix, typical for RNA duplexes, shows a positive band around 265 nm and a negative band near 220 nm.[2]
Protocol 2: Circular Dichroism Spectroscopy of RNA Duplexes
-
Sample Preparation: Dissolve the purified oligonucleotide and its complementary strand in a suitable buffer (e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0) to the desired concentration (e.g., 35 µM).
-
Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectra Acquisition: Record the CD spectrum from 350 nm to 200 nm at a controlled temperature (e.g., 20°C) using a CD spectropolarimeter.[8]
-
Data Analysis: Analyze the resulting spectrum to determine the helical conformation of the duplex.
Potential Applications in Drug Development
The unique combination of modifications in 2'-O-Methyl-5-methyl-4-thiouridine suggests several potential applications in the development of RNA-based therapeutics:
-
Antisense Oligonucleotides: The enhanced nuclease resistance and potentially high binding affinity could lead to more potent and stable antisense drugs.
-
siRNAs: Incorporation into the sense strand could improve stability and reduce off-target effects.
-
Aptamers: The modifications could lead to aptamers with improved stability and binding properties.
-
Photochemical Cross-linking: The 4-thiouridine moiety can be used for photo-cross-linking studies to identify the binding partners of the oligonucleotide.
Conclusion
While direct experimental data on 2'-O-Methyl-5-methyl-4-thiouridine is not yet widely available, the known properties of its constituent modifications provide a strong rationale for its investigation as a valuable component of therapeutic oligonucleotides. Its synthesis is feasible through established chemical routes, and its characterization can be achieved using standard biophysical techniques. Further research is warranted to fully elucidate the biochemical properties of this promising modified nucleoside and to explore its potential in drug development. This guide provides a foundational understanding to aid researchers in designing and interpreting experiments involving this and similar modified ribonucleosides.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of 2'-O-Methyl-5-methyl-4-thiouridine in tRNA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are paramount for the fidelity and efficiency of protein synthesis. Among these, the modification 2'-O-methyl-5-methyl-4-thiouridine (m⁵s²U), and its related family of xm⁵s²U derivatives, located at the wobble position (34) of the anticodon loop, play a crucial role in maintaining translational accuracy and cellular homeostasis. This technical guide provides a comprehensive overview of the function, biosynthesis, and analysis of m⁵s²U in tRNA. We present quantitative data on its impact on tRNA stability and codon recognition, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and analytical workflows to serve as a vital resource for researchers in molecular biology and drug development.
Introduction: The Significance of Wobble Position Modification
The genetic code is degenerate, allowing multiple codons to specify the same amino acid. The "wobble" hypothesis, proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is primarily mediated by post-transcriptional modifications of the nucleoside at the wobble position (the first nucleotide of the anticodon, position 34). These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.
The 2'-O-methyl-5-methyl-4-thiouridine (m⁵s²U) and its analogs are complex modifications found in tRNAs that recognize codons ending in A or G, particularly for amino acids such as Lysine, Glutamine, and Glutamic acid.[1] The presence of the 2-thio group restricts the C3'-endo conformation of the ribose sugar, which in turn favors binding to adenosine (B11128) (A) over guanosine (B1672433) (G) in the third codon position, thereby preventing misreading of near-cognate codons.[2][3] Deficiencies in these modifications have been linked to various cellular defects, including increased frameshifting and human diseases.[4][5]
Core Functions of 2'-O-Methyl-5-methyl-4-thiouridine in tRNA
The presence of m⁵s²U and related xm⁵s²U modifications at the wobble position profoundly influences tRNA structure and function in several key ways:
-
Enhanced Thermodynamic Stability: The 2-thiolation of uridine (B1682114) significantly increases the thermal stability of tRNA. This is particularly crucial for thermophilic organisms that thrive at high temperatures. The 2'-O-methylation of the ribose also contributes to the structural rigidity and stability of the tRNA molecule.[6][7]
-
Codon Recognition and Translational Fidelity: The xm⁵s²U modification enforces a C3'-endo ribose pucker, which restricts the wobble pairing capabilities of uridine. This conformational rigidity ensures that the tRNA accurately recognizes codons ending in 'A' and discriminates against near-cognate codons ending in 'G' or 'U', thereby enhancing translational fidelity.[1][2]
-
Prevention of Frameshifting: Hypomodification of the wobble uridine, particularly the loss of the xm⁵s²U modification, has been shown to increase the incidence of +1 and +2 ribosomal frameshifting, leading to the synthesis of aberrant proteins.[4][8] This underscores the critical role of this modification in maintaining the correct reading frame during translation.
Quantitative Data on the Impact of Thiolation and Methylation
The following tables summarize the quantitative effects of 2-thiouridine (B16713) and 2'-O-methylation on tRNA stability and codon recognition.
| Modification | Effect on tRNA Melting Temperature (Tm) | Reference |
| 2-thioribothymidine (s²T₅₄) vs. Uridine (U₅₄) in bacterial tRNAfMet | ↑ 13 °C | [6] |
| 2-thiouridine (s²U) in a pentamer RNA duplex | ↑ 11.7 °C | [9] |
| Anticodon-anticodon association (tRNAGlu with s²U vs. U) | ↑ ~20 °C | [9] |
Table 1: Effect of 2-Thiolation on tRNA Thermal Stability. This table illustrates the significant increase in the melting temperature of tRNA and RNA duplexes upon the introduction of a 2-thio modification.
| Parameter | U:A Pair | s²U:A Pair | U:Uc Mismatch | s²U:Uc Mismatch | Reference |
| ΔG° (kcal/mol) | - | -0.5 (more favorable) | -7.24 | -8.65 | [10] |
| ΔH (kcal/mol) | - | (reduced heat release) | -9.14 | -14.7 | [10] |
| TΔS (kcal/mol at 25°C) | - | -37.7 (less entropic penalty) | -46.0 | -56.1 | [10] |
| Enthalpy difference (C2'-endo vs. C3'-endo) | +0.1 kcal/mol | +1.1 kcal/mol (C3'-endo strongly favored) | - | - | [2] |
Table 2: Thermodynamic Parameters of Duplex Formation and Conformational Stability. This table presents a comparison of the thermodynamic parameters for RNA duplexes containing either a standard U:A pair or a 2-thiouridine:A (s²U:A) pair, as well as mismatched pairs. The data highlights the stabilizing effect of s²U, which is primarily entropic in origin.
Biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U)
The biosynthesis of mcm⁵s²U is a multi-step enzymatic pathway involving several key enzymes. The pathway can be visualized as a series of sequential modifications to a uridine residue at the wobble position of the tRNA.
Figure 1: Biosynthesis Pathway of mcm⁵s²U. This diagram outlines the enzymatic steps involved in the conversion of uridine to 5-methoxycarbonylmethyl-2-thiouridine at position 34 of the tRNA anticodon loop.
Experimental Protocols
tRNA Isolation and Purification for Mass Spectrometry Analysis
This protocol describes the isolation of total tRNA from yeast cells for subsequent analysis of modifications by LC-MS/MS.
Materials:
-
Yeast cell culture
-
Lysis buffer (e.g., TRIzol or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (ice-cold)
-
Nuclease-free water
-
Enzymes for digestion (e.g., Nuclease P1, bacterial alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest yeast cells by centrifugation and resuspend in lysis buffer. Disrupt cells using glass beads or a homogenizer.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
Washing: Wash the RNA pellet with ice-cold 75% ethanol to remove salts and other impurities.
-
Solubilization: Air-dry the pellet and dissolve in nuclease-free water.
-
tRNA Enrichment (Optional): For higher purity, tRNA can be further purified from total RNA using methods like size-exclusion chromatography or anion-exchange chromatography.
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of nucleases (e.g., Nuclease P1 followed by alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the modified nucleosides.[11][12]
In Vitro Translation Assay to Assess Frameshifting
This assay can be used to quantify the effect of tRNA modifications on translational frameshifting.
Materials:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
mRNA reporter construct containing a slippery sequence and a downstream reporter gene in a different reading frame.
-
In vitro transcribed tRNAs (both modified and unmodified)
-
Amino acids (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
Energy mix (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)
Procedure:
-
Reaction Setup: In a microfuge tube, combine the cell-free extract, energy mix, amino acids (including the radiolabeled one), and the mRNA reporter.
-
tRNA Addition: Add either the modified or unmodified tRNA of interest to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Protein Analysis: Stop the reaction and analyze the synthesized proteins by SDS-PAGE.
-
Quantification: Expose the gel to a phosphor screen or autoradiography film. Quantify the bands corresponding to the in-frame and frameshifted protein products. The frameshifting efficiency is calculated as the ratio of the frameshifted product to the total protein synthesized.[8]
Ribosome Filter Binding Assay
This assay measures the binding affinity of modified versus unmodified tRNA to the ribosome-mRNA complex.
Materials:
-
Purified ribosomes (70S or 80S)
-
mRNA with a codon specific for the tRNA of interest
-
Radiolabeled aminoacylated tRNA (modified and unmodified)
-
Binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and other salts)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Complex Formation: Incubate ribosomes and mRNA in binding buffer to form the ribosome-mRNA complex.
-
tRNA Binding: Add the radiolabeled aminoacylated tRNA (either modified or unmodified) to the reaction and incubate to allow for binding to the A-site of the ribosome.
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosome-mRNA-tRNA complex will be retained on the filter, while unbound tRNA will pass through.
-
Washing: Wash the filter with ice-cold binding buffer to remove non-specifically bound tRNA.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of tRNA bound to the ribosome. By varying the concentration of tRNA, a binding curve can be generated to determine the dissociation constant (Kd).[13][14]
Experimental and Analytical Workflows
The following diagrams illustrate the workflows for the biosynthesis of m⁵s²U and the analysis of tRNA modifications.
Figure 2: Workflow for tRNA Modification Analysis by LC-MS/MS. This flowchart depicts the major steps involved in the analysis of tRNA modifications, from sample preparation to data analysis.
Conclusion
The 2'-O-methyl-5-methyl-4-thiouridine modification in tRNA is a testament to the intricate regulatory mechanisms governing protein synthesis. Its multifaceted role in enhancing tRNA stability, ensuring accurate codon recognition, and maintaining the translational reading frame highlights its importance in cellular function. Deficiencies in this modification pathway are increasingly linked to human diseases, making the enzymes involved potential targets for therapeutic intervention. The experimental and analytical approaches detailed in this guide provide a robust framework for researchers to further investigate the biological significance of this critical tRNA modification.
References
- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Translational misreading: a tRNA modification counteracts a +2 ribosomal frameshift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2'-O-ribose methylation of transfer RNA promotes recovery from oxidative stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-O-Methyl-5-methyl-4-thiouridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleosides are fundamental to the fields of molecular biology, chemical biology, and drug development. These alterations to the canonical nucleosides can profoundly influence the structure, stability, and function of nucleic acids. This technical guide focuses on a specific modified ribonucleoside, 2'-O-Methyl-5-methyl-4-thiouridine, a molecule combining three key modifications: a methyl group at the 2'-hydroxyl of the ribose sugar, a methyl group at the 5th position of the uracil (B121893) base, and a sulfur atom replacing the oxygen at the 4th position of the uracil base. While direct experimental data for this specific combination of modifications is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide a comprehensive overview of its predicted chemical structure, properties, and potential applications.
Chemical Structure and Properties
The chemical structure of 2'-O-Methyl-5-methyl-4-thiouridine is derived from uridine (B1682114) with three specific modifications. The 2'-O-methylation provides resistance to nuclease degradation and influences the sugar pucker conformation. The 5-methylation of the uracil base, which results in a thymine (B56734) base, can enhance base stacking interactions and thermal stability of RNA duplexes. The 4-thiolation introduces a photoreactive group, making the nucleoside a valuable tool for studying RNA-protein interactions.
Inferred Chemical Structure:
Predicted Physicochemical Properties:
| Property | 2'-O-Methyluridine | 5-Methyluridine (B1664183) (Ribothymidine) | 4-Thiouridine (B1664626) | 2'-O-Methyl-5-methyl-4-thiouridine (Predicted) |
| Molecular Formula | C10H14N2O6[1] | C10H14N2O6[2] | C9H12N2O5S[3] | C11H16N2O5S |
| Molecular Weight ( g/mol ) | 258.23[1] | 258.23[2] | 260.27[3] | ~288.32 |
| Melting Point (°C) | Not available | 183 - 187[4] | Not available | Expected to be a solid with a relatively high melting point. |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Solubility | Soluble in water | Soluble in water | Soluble in water and DMSO | Predicted to be soluble in water and polar organic solvents like DMSO and DMF. |
| UV λmax (nm) | ~262 (in neutral pH) | ~267 (in neutral pH) | ~331 (in neutral pH) | ~330-340 (characteristic of 4-thiouracil) |
Synthesis and Experimental Protocols
A definitive, published protocol for the synthesis of 2'-O-Methyl-5-methyl-4-thiouridine is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of modified nucleosides. A potential strategy would involve starting with commercially available 2'-O-methyl-5-methyluridine and then introducing the 4-thio modification.
Proposed Synthetic Workflow:
The following diagram illustrates a potential synthetic pathway.
Caption: Proposed synthetic workflow for 2'-O-Methyl-5-methyl-4-thiouridine.
Detailed Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol for the synthesis of 2'-O-Methyl-5-methyl-4-thiouridine, based on common procedures for nucleoside modification.
-
Protection of Hydroxyl Groups:
-
Start with 2'-O-methyl-5-methyluridine.
-
Protect the 3' and 5' hydroxyl groups using a suitable protecting group such as dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS) to prevent side reactions. This is a standard procedure in nucleoside chemistry.
-
-
Thionation:
-
The protected 2'-O-methyl-5-methyluridine is then subjected to a thionation reaction to convert the 4-keto group of the uracil ring into a thioketone.
-
A common reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in an anhydrous solvent like pyridine (B92270) or dioxane.
-
The reaction is typically carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Deprotection:
-
Following the thionation, the protecting groups on the 3' and 5' hydroxyls are removed.
-
The choice of deprotection agent depends on the protecting group used (e.g., a mild acid for DMT or fluoride (B91410) ions for TBDMS).
-
-
Purification:
-
The final product is purified using column chromatography on silica (B1680970) gel to isolate the 2'-O-Methyl-5-methyl-4-thiouridine.
-
Experimental Protocol for Photo-crosslinking:
Incorporation of 2'-O-Methyl-5-methyl-4-thiouridine into RNA allows for photo-crosslinking studies to identify RNA-binding proteins.
-
RNA Synthesis:
-
The phosphoramidite (B1245037) derivative of 2'-O-Methyl-5-methyl-4-thiouridine would first need to be synthesized.
-
This phosphoramidite can then be incorporated at specific sites within an RNA oligonucleotide during solid-phase synthesis.
-
-
RNA-Protein Binding:
-
The purified, modified RNA is incubated with a cell lysate or a purified protein of interest under conditions that favor binding.
-
-
UV Irradiation:
-
The RNA-protein mixture is then irradiated with UV light at a wavelength of approximately 330-360 nm. This wavelength specifically excites the 4-thiouracil (B160184) base, leading to the formation of a covalent crosslink with amino acid residues in close proximity.
-
-
Analysis:
-
The crosslinked RNA-protein complexes can be analyzed by SDS-PAGE and autoradiography (if the RNA is radiolabeled) to identify the crosslinked proteins.
-
Mass spectrometry can be used to identify the specific protein and the site of crosslinking.
-
Biological Activity and Signaling Pathways
Direct evidence of the biological activity and involvement in specific signaling pathways for 2'-O-Methyl-5-methyl-4-thiouridine is not available. However, based on its constituent modifications, we can infer its likely biological effects.
-
2'-O-Methylation: This modification is known to protect RNA from degradation by nucleases and can modulate interactions with proteins. It is a common modification in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) and plays a role in ribosome biogenesis and pre-mRNA splicing.
-
5-Methylation: 5-methyluridine (ribothymidine) is a component of tRNA, where it contributes to the stability of the T-loop.
-
4-Thiolation: 4-thiouridine is found in bacterial tRNA and acts as a photosensor, allowing the organism to respond to near-UV light. In a research context, its photoreactivity is exploited for cross-linking studies.
Given these properties, 2'-O-Methyl-5-methyl-4-thiouridine, when incorporated into RNA, would likely enhance the RNA's stability and could be used to probe its interactions with cellular machinery. There are no known specific signaling pathways directly regulated by this particular modified nucleoside. However, modified nucleosides, in general, can influence various cellular processes that are part of larger signaling networks, such as the mTOR and MAPK pathways that regulate mRNA translation.
Logical Relationship of Modified Nucleoside Function:
Caption: Logical flow from the modified nucleoside to its potential biological effects and applications.
Conclusion
2'-O-Methyl-5-methyl-4-thiouridine is a synthetically accessible modified nucleoside with significant potential for use in biochemical and molecular biology research. Its unique combination of a 2'-O-methyl group, a 5-methyl group, and a 4-thio modification confers properties of enhanced stability and photoreactivity. While comprehensive experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on the well-understood properties of its constituent modifications. Further research into this and other multiply-modified nucleosides will undoubtedly continue to advance our understanding of RNA biology and open new avenues for therapeutic intervention.
References
- 1. 2'-O-Methyluridine | C10H14N2O6 | CID 102212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2\'-O-methyl-5-methyluridine | C11H18N2O6 | CID 72730416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Thiouridine | C9H12N2O5S | CID 3036443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Role of 2'-O-Methylation in RNA Stability
Executive Summary
2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most abundant and conserved post-transcriptional modifications in all domains of life.[1] Found in nearly every class of RNA—including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and various non-coding RNAs—Nm plays a pivotal role in regulating RNA structure, function, and metabolism.[2] A primary and critical function of this modification is the profound enhancement of RNA stability. This is achieved through direct structural stabilization, protection against enzymatic degradation, and modulation of RNA-protein interactions, including those involved in the innate immune response. This technical guide provides a comprehensive overview of the mechanisms by which 2'-O-methylation governs RNA stability, details key experimental methodologies for its study, and presents quantitative data and functional pathways relevant to research and therapeutic development.
Chapter 1: The Core Mechanism and Enzymology of 2'-O-Methylation
2'-O-methylation is a chemical modification that imparts significant changes to the physicochemical properties of the RNA backbone.
Biochemical Reaction: The reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 2'-hydroxyl group of a nucleotide's ribose sugar. This reaction is catalyzed by a class of enzymes known as 2'-O-methyltransferases. The products are the 2'-O-methylated RNA and S-adenosyl-L-homocysteine (SAH).
Enzymology: The deposition of Nm is carried out by two main types of enzymatic machinery:
-
Guide RNA-dependent complexes: In eukaryotes and archaea, the methylation of rRNA and small nuclear RNAs (snRNAs) is predominantly guided by box C/D small nucleolar RNAs (snoRNAs).[3] These snoRNAs form a ribonucleoprotein (snoRNP) complex with a core set of proteins, including the catalytic methyltransferase Fibrillarin (FBL). The snoRNA provides specificity by base-pairing with the target RNA, directing FBL to methylate a precise nucleotide.[4]
-
Standalone Methyltransferases: These are single-protein enzymes that recognize specific sequences or structural motifs in their target RNAs without a guide RNA. Recent studies have shown that enzymes like FBL can also function in a guide-independent manner to methylate internal sites on mRNAs, directly impacting their stability.[5] Viruses also encode their own 2'-O-methyltransferases to modify their RNA caps (B75204), a crucial mechanism for immune evasion.[6]
Chapter 2: Structural and Biophysical Impact of 2'-O-Methylation
The addition of a methyl group at the 2' position has profound consequences for the RNA's local conformation and thermodynamic stability.
-
Conformational Rigidity: The 2'-O-methyl group sterically favors a C3'-endo sugar pucker conformation. This is the predominant conformation found in nucleotides within a standard A-form RNA helix. By "pre-organizing" the ribose into this conformation, Nm reduces the entropic penalty of forming a duplex, thereby stabilizing helical structures.[3]
-
Protection from Hydrolysis: The replacement of the reactive 2'-hydroxyl group with a methyl group renders the adjacent phosphodiester bond significantly more resistant to spontaneous alkaline hydrolysis and cleavage by certain ribonucleases (e.g., RNase T2).[7] This chemical inertness is a fundamental contributor to the increased half-life of modified RNA.
-
Thermodynamic Stabilization: The structural effects of Nm translate into measurable thermodynamic stability. Studies have consistently shown that each 2'-O-methylation can enhance the stability of an RNA duplex. Using techniques like UV melting experiments, researchers have quantified this stabilizing effect.
Table 1: Quantitative Data on the Thermodynamic Impact of 2'-O-Methylation
| Parameter | Observation | Value | RNA Model System | Citation |
| Duplex Stability | Average free energy (ΔG°) contribution per Nm modification. | ~0.2 kcal/mol | General RNA duplexes | [4] |
| Conformational Dynamics | Increase in the abundance and lifetime of alternative, paired secondary structures. | Up to 10-fold | HIV-1 TAR element | [8] |
| Hairpin Stability | Change in free energy (ΔΔG°37) for ms2m6A vs. m6A in a hairpin loop. | -1.28 kcal/mol | Anticodon stem-loop mimics | [9] |
| Duplex Destabilization | Weakening of thermodynamic stability in an artificial cytoplasm mimicking E. coli conditions. | 0.69 ± 0.12 kcal/mol | General RNA helices | [10] |
Note: The overall thermodynamic impact is context-dependent and can be influenced by the neighboring sequence and the specific RNA structure.
Chapter 3: Role in Stability Across Different RNA Species
2'-O-methylation enhances stability across a wide array of RNA molecules through distinct but related mechanisms.
mRNA Stability
In messenger RNA, Nm contributes to stability at both the 5' end and at internal positions.
-
5' Cap-Mediated Stability: The 5' cap of eukaryotic mRNAs can be unmethylated (Cap 0), methylated on the first nucleotide (Cap 1), or on the first two nucleotides (Cap 2).
-
Protection from Decapping: The Cap 1 structure is crucial for protecting mRNA from the decapping exoribonuclease DXO, which targets and degrades improperly capped transcripts as a quality control mechanism before nuclear export.[1]
-
Immune Evasion: The innate immune system uses sensors like RIG-I and IFIT proteins to detect foreign RNA. These sensors recognize RNA with a Cap 0 structure as "non-self." The 2'-O-methylation of the Cap 1 structure acts as a molecular signature for "self," preventing the activation of the interferon response and subsequent degradation of the mRNA.[6][11]
-
-
Internal mRNA Methylation: Recent studies have demonstrated that FBL-mediated Nm modifications at internal sites positively correlate with increased mRNA stability and expression levels. Gene Set Enrichment Analysis shows that 2'-O-methylated mRNAs are enriched in transcripts with a long half-life.[5] The knockdown of FBL leads to decreased stability of these transcripts, suggesting a direct role for internal Nm in prolonging mRNA lifetime.[5]
Non-coding RNA Stability (rRNA, tRNA, snRNA)
For non-coding RNAs, where structure is intrinsically linked to function, Nm is critical for structural integrity and longevity.
-
rRNA: Ribosomal RNA contains over 100 Nm sites, many located in functionally critical regions like the decoding and peptidyl-transferase centers.[4] These modifications are vital for stabilizing the complex three-dimensional fold of the ribosome, ensuring its correct assembly and function during translation.[3]
-
tRNA and snRNA: In tRNA, Nm helps maintain the proper L-shape structure required for its function in translation. In snRNAs, which are core components of the spliceosome, Nm modifications are required for proper spliceosome assembly and catalytic activity.[4] The C/D box snoRNA SNORD113-6, for example, guides Nm activity to protect tRNALeu (TAA) from degradation.[2]
Table 2: Summary of 2'-O-Methylation Effects on RNA Stability and Half-Life
| RNA Type | Location of Nm | Primary Stability Mechanism | Observation | Citation |
| mRNA | 5' Cap (Cap 1) | Protection from DXO decapping; Evasion of IFIT1-mediated decay. | Cap 1 RNAs are resistant to DXO degradation and do not trigger an innate immune response. | [1][11] |
| mRNA | Internal Sites | Enhanced resistance to endonucleolytic cleavage (mechanism under investigation). | 2'-O-methylated mRNAs exhibit significantly longer half-lives compared to unmodified controls. | [5] |
| Viral RNA | 5' Cap (Cap 1) | Evasion of host immune sensors (RIG-I, MDA5). | Viruses lacking 2'-O-methyltransferase activity are attenuated and sensitive to interferon. | [6] |
| rRNA | Throughout | Stabilization of complex 3D structure; resistance to hydrolysis. | Essential for ribosome biogenesis and maintaining the structural integrity of functional centers. | [3] |
| tRNA | Various positions | Stabilization of tertiary structure. | SNORD113-6 guided Nm protects tRNALeu from degradation. | [2] |
Chapter 4: Key Experimental Methodologies
Several techniques have been developed to detect and quantify 2'-O-methylation, each leveraging a unique chemical or physical property conferred by the modification.
Protocol 1: RiboMeth-seq for Transcriptome-Wide Mapping
RiboMeth-seq is a high-throughput method that maps Nm sites based on their resistance to alkaline hydrolysis.[12]
-
Principle: Under alkaline conditions, the phosphodiester backbone of RNA is randomly cleaved at non-methylated nucleotides. The presence of a 2'-O-methyl group protects the adjacent bond from cleavage. When the resulting RNA fragments are converted into a sequencing library, 2'-O-methylated sites are identified as locations with a significant drop in the number of read ends.[12][13]
-
Detailed Methodology:
-
RNA Isolation: Extract high-quality total RNA from the sample of interest.
-
Alkaline Fragmentation: Subject 100-150 ng of total RNA to random hydrolysis in a bicarbonate buffer (pH ~9.3) at 96°C. The incubation time is optimized based on the target RNA (e.g., ~12-14 minutes for rRNA).[12]
-
End Repair: The fragments generated have 2',3'-cyclic phosphate (B84403) or 2'/3'-phosphate ends and 5'-OH ends. Treat the fragments with T4 Polynucleotide Kinase (PNK) to dephosphorylate the 3' ends and phosphorylate the 5' ends, making them suitable for ligation.
-
Adapter Ligation: Ligate specific adapters to the 3' and 5' ends of the RNA fragments. The NEBNext Small RNA Library Prep kit is commonly used for this step.[13]
-
Reverse Transcription & PCR: Reverse transcribe the ligated fragments into cDNA, followed by PCR amplification to generate the final sequencing library.
-
Sequencing: Perform high-throughput sequencing (e.g., Illumina platform).
-
Data Analysis: Align reads to a reference transcriptome. Count the number of 5' and 3' read ends at each nucleotide position. Calculate a "methylation score" for each position based on the relative depletion of read ends compared to neighboring nucleotides. A significant drop in coverage indicates a protected (methylated) site.[13]
-
Protocol 2: Reverse Transcription at Low dNTPs followed by PCR (RTL-P)
RTL-P is a sensitive, site-specific method that exploits the tendency of reverse transcriptase to stall at Nm sites under limiting dNTP concentrations.[14][15]
-
Principle: At very low concentrations of dNTPs (e.g., 0.5-4 µM), the processivity of reverse transcriptase is reduced. The steric hindrance from a 2'-O-methyl group on the RNA template causes the enzyme to pause or dissociate, leading to truncated cDNA products. This effect is not observed at high dNTP concentrations (e.g., >40 µM). The difference in product abundance between low and high dNTP reactions is used to detect and quantify methylation.[14][16]
-
Detailed Methodology:
-
RNA Preparation: Start with DNase I-treated total RNA.
-
Primer Design: Design a specific reverse transcription (RT) primer that anneals downstream of the putative Nm site. For PCR, design a common reverse primer and two forward primers: one upstream (FU) of the Nm site and one downstream (FD).[14]
-
Reverse Transcription: Set up four parallel RT reactions for each sample:
-
Reaction 1: RT primer + Low dNTPs (e.g., 2 µM)
-
Reaction 2: RT primer + High dNTPs (e.g., 200 µM)
-
-
PCR Amplification: Use the cDNA from each RT reaction as a template for two separate PCR (or qPCR) reactions:
-
PCR 1: FU + Reverse Primer (amplifies full-length cDNA only)
-
PCR 2: FD + Reverse Primer (amplifies both full-length and truncated cDNA)
-
-
Analysis: Analyze the PCR products on an agarose (B213101) gel or by qPCR. For a methylated site, the FU product will be significantly less abundant than the FD product in the low dNTP condition. In the high dNTP condition, their abundances will be similar. The ratio of products can be used for semi-quantitative analysis of the methylation level.[17]
-
Chapter 5: Functional Consequences and Therapeutic Implications
The stabilization of RNA by 2'-O-methylation has far-reaching consequences for gene expression and cellular function, making it a critical consideration in disease and therapeutics.
-
Regulation of Translation: By stabilizing rRNA, Nm is fundamental to the structural integrity of the ribosome and thus essential for accurate and efficient protein synthesis.[3] Alterations in rRNA methylation patterns can create heterogeneous ribosome populations with differential translational activities, a concept known as the "specialized ribosome."[3]
-
Splicing Fidelity: Nm modifications on snRNAs are required for the correct assembly and conformational dynamics of the spliceosome, ensuring the fidelity of pre-mRNA splicing.[4]
-
Innate Immunity and Viral Infection: As discussed, Nm on host mRNA caps prevents activation of the innate immune response. Many viruses, such as SARS-CoV-2, have evolved their own methyltransferases to mimic this "self" signal on their own RNA, allowing them to evade detection by host sensors like MDA5 and RIG-I and resist degradation by antiviral proteins like IFIT1.[6] This makes viral 2'-O-methyltransferases attractive targets for antiviral drug development.
-
Applications in RNA Therapeutics: The stabilizing properties of 2'-O-methylation are widely exploited in the development of RNA-based drugs.
-
siRNAs and ASOs: Incorporating 2'-O-methylated nucleotides into small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) dramatically increases their resistance to nuclease degradation in vivo, prolonging their half-life and enhancing their therapeutic efficacy.[8]
-
mRNA Vaccines: In mRNA vaccines (e.g., for COVID-19), the synthetic cap structures include 2'-O-methylation (Cap 1) to increase the stability and translational efficiency of the mRNA transcript while simultaneously preventing it from triggering an unwanted innate immune response.[11]
-
Conclusion and Future Directions
2'-O-methylation is a fundamental RNA modification that acts as a master regulator of RNA stability. Its mechanisms—ranging from direct chemical protection and structural stabilization to sophisticated modulation of RNA-protein interactions for immune evasion—are critical for cellular homeostasis and are exploited by viruses and therapeutic designers alike. While methods like RiboMeth-seq have been instrumental in mapping these marks on abundant RNAs, the development of more sensitive techniques like nanopore sequencing is beginning to unveil the full, dynamic landscape of Nm on less abundant transcripts like mRNA.[5] Future research will focus on elucidating the context-dependent roles of specific internal mRNA methylations, identifying novel standalone methyltransferases and their targets, and further leveraging the stabilizing properties of Nm to design the next generation of durable and effective RNA-based medicines.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 3. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The Metabolome Weakens RNA Thermodynamic Stability and Strengthens RNA Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
The Significance of 4-Thiouridine in Unraveling RNA-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cellular landscape, the dynamic interplay between RNA and proteins governs a vast array of biological processes, from gene expression and regulation to viral replication and cellular signaling. Understanding these interactions at a molecular level is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutic strategies. 4-Thiouridine (B1664626) (4sU), a photoreactive analog of the natural nucleoside uridine (B1682114), has emerged as a powerful tool for capturing and characterizing these transient and complex RNA-protein interactions. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis workflows centered around the use of 4-thiouridine, with a focus on its application in cutting-edge techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).
Biochemical Principles of 4-Thiouridine-Mediated Crosslinking
4-Thiouridine is readily taken up by cells and incorporated into newly transcribed RNA molecules in place of uridine by the cellular machinery.[1][2][3] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom. This modification makes the nucleoside photoreactive upon exposure to long-wave ultraviolet (UV) light (typically 365 nm).[2][4][5]
Upon UV irradiation, the thione group in 4sU is excited to a triplet state, rendering it highly reactive. This excited state can then form a covalent crosslink with the side chains of amino acids in close proximity, effectively "freezing" the transient interaction between the RNA and its binding protein.[2] This photo-crosslinking is significantly more efficient than conventional crosslinking using short-wave UV light (254 nm), which is not only less efficient but can also cause photodamage to the nucleic acids and proteins.[4][6]
A crucial and advantageous consequence of 4sU crosslinking is the induction of a specific mutation during reverse transcription. The crosslinked 4-thiouridine is often read as a cytidine (B196190) (C) by reverse transcriptase, resulting in a characteristic thymidine (B127349) (T) to cytidine (C) transition in the resulting cDNA sequence.[7] This "scar" serves as a precise marker of the crosslinking event, allowing for the identification of RNA-protein interaction sites with nucleotide resolution.[4]
Key Applications of 4-Thiouridine in RNA-Protein Interaction Studies
The unique properties of 4-thiouridine have led to its widespread adoption in a variety of powerful techniques aimed at elucidating RNA-protein interactomes.
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a widely used method to identify the binding sites of a specific RNA-binding protein (RBP) across the transcriptome.[4][7][8] The workflow involves metabolically labeling cells with 4sU, followed by UV crosslinking, immunoprecipitation of the target RBP, and sequencing of the crosslinked RNA fragments. The characteristic T-to-C mutations in the sequencing data pinpoint the precise protein-RNA interaction sites.
RNA Interactome Capture (RIC)
RIC aims to identify the entire suite of proteins that interact with a specific class of RNA, such as poly(A) RNA.[9] In one variation of this technique, viral RNA interactome capture (vRIC), researchers can specifically identify host proteins that bind to viral RNA during infection by combining 4sU labeling with the inhibition of host cell transcription.[9]
Metabolic Labeling and RNA Dynamics
Beyond identifying binding sites, 4sU is instrumental in studying the life cycle of RNA molecules. By pulse-labeling cells with 4sU, researchers can isolate newly transcribed RNA and study its synthesis, processing, and decay rates on a global scale.[10][11][12]
Quantitative Data on 4-Thiouridine Applications
The following tables summarize key quantitative data related to the use of 4-thiouridine in RNA-protein interaction studies.
| Parameter | 4-Thiouridine (365 nm UV) | Formaldehyde | 254 nm UV | Reference(s) |
| Crosslinking Efficiency | High (100-1000 fold higher than 254 nm UV) | Moderate to High | Low | |
| Specificity | High (zero-distance crosslinker) | Lower (crosslinks neighboring molecules) | High (zero-distance crosslinker) | [13] |
| Reversibility | Irreversible | Reversible | Irreversible | [13] |
| RNA Damage | Minimal | Can cause RNA fragmentation | Can induce pyrimidine dimers | |
| Signature Mutation | Yes (T-to-C) | No | No | [4][7] |
| Cell Line | Optimal 4sU Concentration | Labeling Time | Notes | Reference(s) |
| HEK293 | 50-100 µM | 16 hours | For PAR-CLIP to achieve 1-4% incorporation. | [7] |
| HeLa | 50-100 µM | 16 hours | For PAR-CLIP to achieve 1-4% incorporation. | [7] |
| MCF-7 | 50-100 µM | 16 hours | For PAR-CLIP to achieve 1-4% incorporation. | [7] |
| Mouse Embryonic Stem Cells (mESCs) | 200 µM | 15 minutes | Sufficient for significant incorporation in metabolic labeling. | [1] |
| Monkey Kidney Cells (CV-1) | 100 µM | 4 hours | Resulted in ~40% RNA synthesis inhibition. | [5] |
| Experimental Condition | T-to-C Conversion Frequency | Reference(s) |
| Uncrosslinked 4sU-containing RNA | 10-20% | [7] |
| Crosslinked 4sU-containing RNA | 50-80% | [7] |
| PAR-CLIP in prokaryotes (E. coli) | Variable, used to identify binding sites |
| Cell Line | IC50 Value | Assay Conditions | Reference(s) |
| Human U2OS cells | > 50 µM | Inhibition of rRNA synthesis and processing | [14] |
| Various Cancer Cell Lines | Varies widely depending on the specific propolis extract tested | General cytotoxicity assays (not specific to 4sU) | [15] |
| Oral Squamous Carcinoma Cell Lines | Not directly applicable (used for anticancer drug evaluation) | Real-time cell monitoring of anticancer agents | [16] |
Experimental Protocols
Detailed Methodology for PAR-CLIP
This protocol outlines the key steps for performing a PAR-CLIP experiment.
1. Metabolic Labeling of Cells with 4-Thiouridine:
-
Culture cells to 70-80% confluency.
-
Replace the culture medium with a medium containing 4-thiouridine at the optimized concentration for the specific cell line (e.g., 100 µM for HEK293 cells).[10]
-
Incubate for the desired labeling period (e.g., 16 hours).[7]
2. UV Crosslinking:
-
Wash the cells with ice-cold PBS.
-
Irradiate the cells with 365 nm UV light at a dose of 0.15 J/cm².[4]
-
Harvest the cells by scraping.
3. Cell Lysis and Partial RNA Digestion:
-
Lyse the cells in a suitable lysis buffer (e.g., NP40-based buffer).
-
Treat the lysate with a low concentration of RNase T1 to partially digest the RNA, leaving the protein-bound fragments protected.[17]
4. Immunoprecipitation:
-
Incubate the lysate with an antibody specific to the RNA-binding protein of interest.
-
Capture the antibody-RBP-RNA complexes using protein A/G beads.
-
Perform stringent washes to remove non-specific binders.
5. RNA End-Repair and Ligation:
-
Dephosphorylate the 3' ends of the RNA fragments using alkaline phosphatase.
-
Radiolabel the 5' ends with ³²P-ATP and T4 polynucleotide kinase.
-
Ligate 3' and 5' adapters to the RNA fragments.
6. Protein Digestion and RNA Isolation:
-
Elute the RBP-RNA complexes from the beads.
-
Digest the protein component with Proteinase K.
-
Isolate the RNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.
7. Reverse Transcription and PCR Amplification:
-
Reverse transcribe the RNA fragments into cDNA using a primer complementary to the 3' adapter.
-
Amplify the cDNA by PCR.
8. High-Throughput Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify reads containing the characteristic T-to-C mutations, which mark the crosslinking sites.[8]
Detailed Methodology for Metabolic Labeling of Newly Transcribed RNA
This protocol describes the isolation of newly synthesized RNA using 4sU.
1. 4sU Labeling of Nascent RNA:
-
Culture cells to the desired confluency.
-
Add 4sU to the culture medium at a concentration optimized for the cell type and experimental goal (e.g., 100-500 µM for pulse-labeling).[10]
-
Incubate for a defined period (e.g., 1-4 hours) to label newly transcribed RNA.[10]
2. Total RNA Extraction:
-
Lyse the cells and extract total RNA using a standard method like TRIzol extraction.[10]
3. Biotinylation of 4sU-labeled RNA:
-
React the total RNA with a biotinylating reagent such as HPDP-Biotin, which specifically reacts with the thiol group of 4-thiouridine.[10]
-
Remove excess biotinylation reagent by chloroform (B151607) extraction and isopropanol (B130326) precipitation.[10]
4. Separation of Labeled and Unlabeled RNA:
-
Resuspend the biotinylated RNA and incubate it with streptavidin-coated magnetic beads.
-
The biotinylated (newly transcribed) RNA will bind to the beads.
-
Separate the beads from the supernatant, which contains the unlabeled (pre-existing) RNA.
-
Wash the beads extensively to remove any non-specifically bound RNA.
5. Elution of Labeled RNA:
-
Elute the bound RNA from the beads using a reducing agent like DTT, which cleaves the disulfide bond in the biotinylation reagent.
-
Precipitate the eluted RNA to concentrate it and remove the DTT.
6. Downstream Analysis:
-
The isolated newly transcribed RNA can be used for various downstream applications, including qRT-PCR, microarrays, or RNA sequencing, to study gene expression dynamics.
Visualizing Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global analysis of protein-RNA interactions in SARS-CoV-2-infected cells reveals key regulators of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide on the Natural Occurrence of 5-Methyluridine in RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methyluridine (B1664183) (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life.[1] While its presence has been known for decades, particularly in transfer RNA (tRNA), recent advancements in high-throughput sequencing and mass spectrometry have unveiled its broader distribution and functional significance in other RNA species, including messenger RNA (mRNA) and ribosomal RNA (rRNA). This technical guide provides a comprehensive overview of the natural occurrence of m5U, its biosynthesis, and its multifaceted roles in cellular processes. We delve into the quantitative landscape of m5U across different RNAs, detail experimental protocols for its detection and analysis, and visualize the key enzymatic pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics.
Introduction to 5-Methyluridine (m5U)
5-methyluridine is a modified nucleoside derived from uridine (B1682114) through the enzymatic addition of a methyl group at the fifth carbon of the pyrimidine (B1678525) ring.[2] This seemingly subtle modification has profound implications for RNA structure, stability, and function. Historically, m5U was first and most prominently identified in the TΨC loop of tRNAs, where it plays a crucial role in stabilizing the tRNA structure.[1][3] However, emerging evidence indicates that m5U is more widespread than previously thought, with documented occurrences in mRNA and rRNA, hinting at a broader regulatory role in gene expression.[3][4] The dysregulation of m5U levels has been linked to various human diseases, including cancer and systemic lupus erythematosus, making it a molecule of significant interest for diagnostic and therapeutic development.[5][6]
Quantitative Distribution of 5-Methyluridine in RNA
The abundance of 5-methyluridine varies significantly across different RNA types and organisms. Understanding these quantitative differences is key to elucidating its specific biological roles.
| RNA Type | Organism/Cell Line | Abundance (m5U/U ratio or other metrics) | Reference(s) |
| tRNA | Escherichia coli | Present at position 54 in the T-loop of most tRNAs. | [5] |
| Saccharomyces cerevisiae | Present at position 54 in the T-loop of most tRNAs. | [5] | |
| Human | Present at position 54 of cytosolic tRNAs. | [5] | |
| Human Mitochondria | Present at position 54 of mitochondrial tRNAs. | [5] | |
| mRNA | Saccharomyces cerevisiae | Low levels, approximately 1 m5U per ~35,000 uridines (0.0025-0.003%).[3] At least 10-fold less abundant than m6A and pseudouridine.[3][7] | [3][7] |
| Human (HEK293, HAP1) | Detected at specific sites. | [8] | |
| Arabidopsis thaliana | Significantly elevated in the nsh1 mutant (mean: 0.047%) compared to wild type (mean: 0.002%).[4] | [4] | |
| rRNA | Human Mitochondria | Present at position m5U429 in 12S rRNA. | [5] |
| Arabidopsis thaliana | m5U/U ratio is similar in the rRNA + tRNA pool across different genotypes. | [4] | |
| Total RNA | Arabidopsis thaliana | Abundant modification with an approximate m5U/U ratio of 1%.[9][10] | [9][10] |
Biosynthesis of 5-Methyluridine
The methylation of uridine to form m5U is a post-transcriptional event catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[5]
Key Enzymes in m5U Synthesis
| Enzyme Family | Specific Enzyme | Organism | Substrate RNA(s) | Location of Modification | Reference(s) |
| TRM2/TRMT2 Family | TrmA | Escherichia coli | tRNA | U54 | [5][11] |
| Trm2 (Trm2p) | Saccharomyces cerevisiae | tRNA, mRNA | U54 (tRNA) | [5][11] | |
| TRMT2A (hTRMT2A) | Human | Cytosolic tRNA, mRNA | U54 (tRNA) | [2][5] | |
| TRMT2B | Human | Mitochondrial tRNA, 12S rRNA | U54 (tRNA), U429 (12S rRNA) | [2][5] | |
| TRM4B | Arabidopsis thaliana | Not explicitly stated for m5U, but involved in m5C methylation. | [9] | ||
| tRNA-SPECIFIC METHYLTRANSFERASE 2A and 2B | Arabidopsis thaliana | tRNA | [4][10] |
Biosynthesis Pathway
The synthesis of m5U is a highly conserved process. The following diagram illustrates the general enzymatic reaction.
References
- 1. RNA modifying enzymes shape tRNA biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disease Activity-Associated Alteration of mRNA m5 C Methylation in CD4+ T Cells of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA | MDPI [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epitranscriptome's Architectural Blueprint: A Technical Guide to the Structural Impact of Multiple RNA Modifications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of epitranscriptomics has unveiled a complex layer of gene regulation orchestrated by a diverse array of chemical modifications to RNA. While the individual effects of many of these modifications are increasingly understood, the combinatorial and often synergistic or antagonistic impacts of multiple modifications on a single RNA molecule present a new frontier in understanding RNA structure and function. This technical guide provides an in-depth exploration of the structural consequences of multiple RNA modifications, offering a valuable resource for researchers and professionals in drug development. We delve into the intricate interplay between modifications, their influence on RNA folding and stability, and the resulting functional outcomes. This guide also provides detailed experimental protocols for probing these structural changes and bioinformatic pipelines for data analysis, alongside visualizations of the key signaling pathways that regulate the RNA modification machinery.
Introduction: The Dawn of a Combinatorial RNA Code
For decades, RNA was largely viewed as a transient messenger, a simple copy of its DNA template. However, the discovery of over 170 distinct chemical modifications has shattered this simplistic view, revealing a dynamic and functionally rich "epitranscriptome."[1][2] These modifications, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, add a profound layer of regulatory complexity.[3][4][5]
While initial research focused on the roles of individual modifications, it is now clear that multiple modifications can coexist on a single RNA molecule, creating a combinatorial code that dictates its structure, function, and ultimate fate.[6][7] This guide will explore the structural ramifications of this code, focusing on how the interplay of different modifications can fine-tune RNA architecture and its interactions with other molecules.
The Structural Influence of Multiple RNA Modifications: A Symphony of Chemical Interactions
The three-dimensional structure of an RNA molecule is intrinsically linked to its function. RNA modifications can dramatically alter this structure through various mechanisms, including changes in base pairing, base stacking, and backbone conformation. When multiple modifications are present, their effects can be additive, synergistic, or even antagonistic, leading to a highly nuanced regulation of RNA structure.
Thermodynamic Stability: A Balancing Act
RNA modifications can significantly impact the thermodynamic stability of RNA duplexes and secondary structures. The change in Gibbs free energy (ΔΔG) and melting temperature (Tm) are key quantitative measures of these effects. For instance, N6-methyladenosine (m6A) is known to be destabilizing within a duplex, while pseudouridine (B1679824) (Ψ) can enhance stability.[3][4][8] The combined effect of these and other modifications can lead to complex structural outcomes.
| Modification Combination | Target RNA Context | ΔΔG (kcal/mol) | ΔTm (°C) | Structural Consequence | Reference |
| m6A | RNA Duplex | +0.5 to +1.7 | Destabilizing | Weakens base pairing | [3][4] |
| Ψ | siRNA Duplex | - | Increased | Stabilizes duplex | [8] |
| s2U (2-thiouridine) + Ψ | siRNA Duplex | - | Increased | Enhanced duplex stability | [8] |
| Dihydrouridine (D) | siRNA Duplex | - | -3.9 to -6.6 | Destabilizes duplex, distorts A-form helix | [8] |
| Unlocked Nucleic Acid (UNA) | RNA Duplex | +4.0 to +6.6 (internal) | Destabilizing | Significant destabilization | [9] |
Table 1: Quantitative Impact of RNA Modifications on Thermodynamic Stability. This table summarizes the reported changes in Gibbs free energy (ΔΔG) and melting temperature (ΔTm) for various RNA modifications. Note that quantitative data for the combined effects of multiple modifications are still emerging.
RNA-Protein Interactions: A Dynamic Interface
RNA modifications can also modulate the binding of RNA-binding proteins (RBPs), which are crucial for all aspects of RNA metabolism. Modifications can either create or disrupt RBP binding sites, or they can allosterically alter the RNA structure to favor or hinder RBP association. The dissociation constant (Kd) is a key measure of the affinity of an RNA-protein interaction.
| Modification(s) | RBP | RNA Target | Change in Kd | Functional Impact | Reference |
| Ψ and m6A | Pumilio 2 (hPUM2) | Consensus motif | Weakened binding (up to ~3-fold for single modification) | Altered post-transcriptional regulation | [6][10][11][12] |
| m6A | hnRNPC | Poly(U) tracts | Primes for recognition | Enhanced protein interaction | [13] |
Table 2: Quantitative Effects of Multiple RNA Modifications on RNA-Protein Binding Affinity. This table highlights how combinations of RNA modifications can alter the dissociation constant (Kd) of RNA-protein interactions.
Experimental Protocols for Probing RNA Structure with Multiple Modifications
Investigating the structural impact of multiple RNA modifications requires sophisticated experimental techniques that can provide high-resolution structural information in a cellular context. SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) and DMS-MaPseq (Dimethyl Sulfate (B86663) Mutational Profiling with sequencing) are two powerful methods for genome-wide RNA structure probing.
Detailed Protocol for In Vivo SHAPE-MaP
SHAPE-MaP utilizes chemical probes that acylate the 2'-hydroxyl group of flexible, unpaired nucleotides. These adducts are then detected as mutations during reverse transcription, providing a nucleotide-resolution map of RNA structure.
Materials:
-
Cells of interest
-
SHAPE reagent (e.g., 1M7 or NAI)
-
RNA extraction kit
-
Reverse transcriptase (e.g., SuperScript IV)
-
MaP buffer (containing Mn2+)
-
Primers for reverse transcription and PCR
-
DNA sequencing library preparation kit
Procedure:
-
Cell Treatment: Treat cells with the SHAPE reagent at an appropriate concentration and for a specific duration. Include a no-reagent control (e.g., DMSO).
-
RNA Extraction: Immediately after treatment, lyse the cells and extract total RNA using a standard kit. Perform DNase treatment to remove genomic DNA.
-
Reverse Transcription with Mutational Profiling:
-
Anneal gene-specific or random primers to the RNA.
-
Perform reverse transcription using a reverse transcriptase in a buffer containing Mn2+, which promotes the read-through of SHAPE adducts and the incorporation of mutations.
-
-
Library Preparation and Sequencing:
-
Generate second-strand cDNA.
-
Prepare sequencing libraries from the cDNA using a commercial kit.
-
Perform high-throughput sequencing.
-
Detailed Protocol for In Vivo DMS-MaPseq
DMS-MaPseq employs dimethyl sulfate (DMS), which methylates the Watson-Crick face of unpaired adenine (B156593) and cytosine bases. A specialized reverse transcriptase then reads through these methylated bases, introducing mutations in the resulting cDNA.
Materials:
-
Cells of interest
-
Dimethyl sulfate (DMS)
-
Stop solution (e.g., containing β-mercaptoethanol)
-
RNA extraction kit
-
Thermostable Group II Intron Reverse Transcriptase (TGIRT)
-
Primers for reverse transcription and PCR
-
DNA sequencing library preparation kit
Procedure:
-
DMS Treatment: Treat cells with DMS in a well-ventilated fume hood. Quench the reaction with a stop solution.
-
RNA Extraction: Extract total RNA and perform DNase treatment.
-
Reverse Transcription:
-
Anneal gene-specific or random primers to the RNA.
-
Perform reverse transcription using TGIRT, which efficiently reads through DMS-induced modifications and incorporates mutations.
-
-
Library Preparation and Sequencing:
-
Synthesize the second cDNA strand.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis of Structural Probing Data
The analysis of SHAPE-MaP and DMS-MaPseq data requires a specialized bioinformatic pipeline to identify mutation rates, normalize the data, and model the RNA secondary structure.
Data Processing and Analysis Workflow
A general workflow for analyzing structural probing data is as follows:
Figure 1: General workflow for RNA structure probing and analysis. This diagram outlines the key steps from cell treatment to RNA structure modeling.
Recommended Software:
-
RNA Framework: An all-in-one toolkit for the analysis of various RNA structure probing and modification mapping experiments.[14]
-
DMS_MaPseq_pipeline on GitHub: A repository providing scripts for the analysis of DMS-MaPseq data.[1]
-
txtools: An R package for the analysis and visualization of RNA-seq data at nucleotide resolution, suitable for modification and structure analysis.[15]
-
RNAstructure: A software package for RNA secondary structure prediction that can incorporate experimental data as constraints.[6][16]
Example Command-Line Steps (using a hypothetical pipeline):
-
Quality control and trimming:
-
Alignment:
-
Mutation counting and reactivity calculation (using a hypothetical script):
-
Structure modeling with RNAstructure:
Signaling Pathways Regulating RNA Modifications
The dynamic nature of the epitranscriptome is controlled by complex signaling networks that regulate the expression and activity of the writer, eraser, and reader proteins. Understanding these pathways is crucial for comprehending how cellular states and environmental cues translate into changes in RNA structure and function.
Regulation of m6A Modifying Enzymes
The m6A modification is highly dynamic and is regulated by various signaling pathways, including the PI3K/Akt and MAPK pathways.
Figure 2: Regulation of m6A writers and erasers by signaling pathways. This diagram illustrates how growth factor and stress signaling can influence the activity of m6A modifying enzymes.
Regulation of Pseudouridine Synthases (PUS)
The regulation of pseudouridine synthases is an active area of research. Cellular stress has been shown to induce changes in pseudouridylation patterns, suggesting that stress-response pathways play a key role in regulating PUS activity and localization.[17][18][19]
Figure 3: Stress-induced regulation of PUS7 and its functional consequence. This diagram depicts how cellular stress can lead to the relocalization of PUS7, altering mRNA pseudouridylation and promoting stress tolerance.
Conclusion and Future Directions
The study of multiple RNA modifications is revealing a new dimension of gene regulation, where the interplay of different chemical marks on a single RNA molecule dictates its structural and functional fate. This technical guide provides a comprehensive overview of the current understanding of this complex interplay, along with the experimental and computational tools necessary to investigate it.
Future research will undoubtedly focus on several key areas:
-
Quantitative Mapping of Combinatorial Modifications: Developing high-throughput methods to simultaneously map multiple types of modifications on the same RNA molecule will be crucial for deciphering the full complexity of the epitranscriptomic code.
-
Structural Biology of Multiply-Modified RNAs: High-resolution structural studies, such as cryo-electron microscopy and NMR spectroscopy, of RNAs containing multiple modifications will provide unprecedented insights into their architectural and dynamic properties.
-
Functional Genomics of Modification Crosstalk: Systematically perturbing the writers, erasers, and readers of different modifications in various combinations will help to unravel the functional consequences of their crosstalk.
-
Therapeutic Targeting of the Epitranscriptome: A deeper understanding of how multiple RNA modifications contribute to disease will open new avenues for the development of novel therapeutics that target the enzymes and proteins of the epitranscriptomic machinery.
By continuing to explore the intricate world of multiple RNA modifications, we are poised to uncover fundamental principles of gene regulation and develop innovative strategies for the diagnosis and treatment of a wide range of human diseases.
References
- 1. GitHub - lyy005/DMS_MaPseq_pipeline [github.com]
- 2. genecards.org [genecards.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PUS7 pseudouridine synthase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAmod: an integrated system for the annotation of mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions | Semantic Scholar [semanticscholar.org]
- 12. Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamic insights into N6-methyladenosine-modified ribonucleic acids and their interactions with the RNA recognition motif of heterogeneous nuclear ribonucleoprotein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] iMRM: a platform for simultaneously identifying multiple kinds of RNA modifications | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stress-induced Pseudouridylation Alters the Structural Equilibrium of Yeast U2 snRNA Stem II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2'-O-Methyl-5-methyl-4-thiouridine into RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of the modified nucleoside, 2'-O-Methyl-5-methyl-4-thiouridine, into RNA molecules. This modification combines the features of 2'-O-methylation, known to increase nuclease resistance and binding affinity, and 4-thiolation, which can be used for applications such as photo-crosslinking. The inclusion of a 5-methyl group can further modulate RNA structure and interactions.
Introduction
The strategic incorporation of modified nucleosides into RNA is a cornerstone of modern RNA therapeutics and research. 2'-O-Methyl-5-methyl-4-thiouridine offers a unique combination of properties:
-
Enhanced Stability : The 2'-O-methyl group provides protection against nuclease degradation, increasing the in vivo half-life of the RNA molecule.[1][2]
-
Increased Binding Affinity : 2'-O-methylation stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, leading to more stable duplexes with complementary strands.[3][4]
-
Photo-Crosslinking Capability : The 4-thiouridine (B1664626) moiety allows for UV-induced crosslinking to interacting proteins or other nucleic acids, enabling the study of RNA-protein interactions and structural mapping.[5][6]
-
Modulated Base Pairing : The 5-methyl group can influence base stacking and recognition, potentially fine-tuning the specificity and stability of interactions.
This document outlines two primary methodologies for incorporating 2'-O-Methyl-5-methyl-4-thiouridine into RNA: solid-phase chemical synthesis using a phosphoramidite (B1245037) monomer and in vitro transcription using the corresponding triphosphate.
Data Presentation
Table 1: Thermodynamic Properties of RNA Duplexes Containing Modified Nucleosides
The incorporation of 2'-O-methyl and 4-thiouridine modifications has distinct effects on the thermal stability (Tm) of RNA duplexes. While 2'-O-methylation generally increases duplex stability, 4-thiolation can be destabilizing.
| Duplex Composition | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| Unmodified RNA:RNA | 19.0 | - | [7] |
| RNA with 2-thiouridine:RNA | 30.7 | +11.7 | [7] |
| RNA with 4-thiouridine:RNA | 14.5 | -4.5 | [7] |
| 2'-O-methyl RNA:RNA | Generally higher than unmodified | - | [2][7] |
Table 2: Recommended Starting Concentrations for 4-thiouridine in Cell Culture
For metabolic labeling studies using 4-thiouridine (4sU), the concentration and incubation time are critical to minimize cellular toxicity and off-target effects. While not directly applicable to the in vitro methods described below, this information is relevant for researchers familiar with 4sU.
| Cell Type | 4sU Concentration (µM) | Incubation Time | Reference |
| Mammalian Cells (general) | 100 - 500 | 2 - 24 hours | [8][9] |
| HEK293T | 50 | 30 minutes | [5] |
| 2fTGH | ≤ 10 (for rRNA analysis) | - | [10] |
| 2fTGH | > 50 (inhibits rRNA synthesis) | - | [10] |
Experimental Protocols
Protocol 1: Chemical Synthesis of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine via Phosphoramidite Chemistry
This protocol describes the solid-phase synthesis of RNA oligonucleotides incorporating the modified nucleoside. This "bottom-up" approach allows for precise, site-specific incorporation. The key prerequisite is the chemical synthesis of the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite monomer.
Workflow for Phosphoramidite Synthesis and Solid-Phase RNA Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2'-O-Methyl-5-methyl-4-thiouridine in RNA Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, structure, and interactions is fundamental to understanding gene regulation and developing novel therapeutics. Chemical modifications of nucleosides are powerful tools in these investigations. 2'-O-Methyl-5-methyl-4-thiouridine is a multi-functionalized uridine (B1682114) analog designed to offer enhanced properties for RNA labeling studies. This document provides detailed application notes and protocols for its use.
This nucleoside analog combines three key modifications, each contributing unique advantages:
-
2'-O-Methyl (2'-OMe): This modification at the ribose sugar moiety confers significant nuclease resistance to the RNA strand, increasing its stability in biological media. The 2'-OMe group also favors an A-form RNA helix, which can enhance the thermal stability of RNA duplexes.
-
5-methyl: The addition of a methyl group at the 5th position of the uracil (B121893) base (transforming it into a thymine (B56734) analog) can influence RNA structure and recognition by RNA-binding proteins and enzymes.
-
4-thiouridine (B1664626) (4sU): The substitution of the oxygen at the 4th position with a sulfur atom introduces a photoreactive thiol group. This allows for UV-induced cross-linking to interacting proteins and other nucleic acids. The thiol group can also be chemically modified for applications such as thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq).
The combination of these modifications in a single nucleoside provides a versatile tool for a range of RNA labeling applications, offering enhanced stability and multiple avenues for detection and analysis.
Key Applications and Rationale
The unique combination of modifications in 2'-O-Methyl-5-methyl-4-thiouridine makes it suitable for several advanced RNA labeling applications:
-
Enhanced Stability Photo-Crosslinking Studies: The 2'-O-methyl group provides nuclease resistance, making RNA probes containing this modification more stable for in vivo or in vitro cross-linking experiments. The 4-thiouridine moiety allows for efficient UV-induced cross-linking to RNA-binding proteins (RBPs), enabling the mapping of RBP binding sites on more stable RNA molecules.
-
Structural and Functional Analysis of Nuclease-Resistant RNA: By incorporating this analog into synthetic RNAs, researchers can study the structural and functional consequences of these modifications in a nuclease-resistant context. This is particularly relevant for the development of RNA therapeutics.
-
Modified SLAM-seq for Stable RNA Turnover Analysis: While metabolic labeling with this complex nucleoside might be challenging in living cells, its incorporation into synthetic RNA standards or for in vitro transcription can be valuable. For SLAM-seq applications, the 4-thiouridine can be alkylated to induce T-to-C transitions during reverse transcription, allowing for the identification and quantification of the modified RNA. The added stability from the 2'-O-methyl group would be advantageous for studying the decay of specific, stabilized RNA molecules.
Data Presentation
Table 1: Properties of 2'-O-Methyl-5-methyl-4-thiouridine Compared to Standard and Other Modified Nucleosides
| Property | Standard Uridine | 4-thiouridine (4sU) | 2'-O-Methyluridine | 2'-O-Methyl-5-methyl-4-thiouridine |
| Nuclease Resistance | Low | Low | High | High |
| Photoreactivity (UV 365 nm) | Low | High | Low | High |
| Duplex Stability (Tm) | Baseline | Slightly Decreased | Increased | Likely Increased |
| Primary Application | Standard RNA synthesis | Photo-crosslinking, Metabolic Labeling | Nuclease resistance, Therapeutic RNAs | Enhanced stability photo-crosslinking, Stable RNA analysis |
Table 2: Comparison of RNA Labeling Techniques Employing Thiouridine Analogs
| Technique | Principle | Advantage of using 2'-O-Methyl-5-methyl-4-thiouridine |
| Photo-Crosslinking and Immunoprecipitation (CLIP) | UV-induced covalent bond formation between 4sU-RNA and interacting proteins, followed by immunoprecipitation. | Increased stability of the RNA probe allows for longer incubation times and use in nuclease-rich environments. |
| Thiol(SH)-linked Alkylation for Metabolic Sequencing of RNA (SLAM-seq) | Alkylation of the thiol group in 4sU leads to T>C transitions during reverse transcription for sequencing-based detection. | Provides a stable internal standard for in vitro transcription and decay assays. |
Experimental Protocols
Note: The following protocols are adapted from established methods for 4-thiouridine and 2'-O-methyl RNA. Optimization of specific parameters may be required for novel applications of 2'-O-Methyl-5-methyl-4-thiouridine.
Protocol 1: Solid-Phase Synthesis of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine
This protocol describes the incorporation of 2'-O-Methyl-5-methyl-4-thiouridine into a custom RNA oligonucleotide using standard phosphoramidite (B1245037) chemistry on an automated synthesizer.
Materials:
-
2'-O-Methyl-5-methyl-4-thiouridine CED phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U)
-
Solid support (e.g., CPG)
-
Standard synthesis reagents for RNA synthesis (activator, capping reagents, oxidizing agent)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
-
Desalting columns or HPLC system for purification
Methodology:
-
Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence.
-
Phosphoramidite Preparation: Dissolve the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite and other RNA phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration. Install the phosphoramidite vials on the synthesizer.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Deprotection:
-
Following synthesis, transfer the solid support to a screw-cap vial.
-
Add the cleavage and deprotection solution (e.g., AMA).
-
Incubate at the recommended temperature and time (e.g., 65°C for 10 minutes) to cleave the oligonucleotide from the support and remove protecting groups.
-
-
Purification:
-
Purify the synthesized RNA oligonucleotide using either desalting columns for shorter sequences or reverse-phase/ion-exchange HPLC for higher purity and longer oligonucleotides.
-
-
Quantification and Storage:
-
Quantify the purified RNA using UV-Vis spectrophotometry at 260 nm.
-
Store the purified RNA in nuclease-free water or buffer at -80°C.
-
Protocol 2: UV Cross-linking of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine to RNA-Binding Proteins
This protocol outlines the procedure for cross-linking an RNA probe containing 2'-O-Methyl-5-methyl-4-thiouridine to interacting proteins in a cell lysate or with purified proteins.
Materials:
-
Purified RNA probe containing 2'-O-Methyl-5-methyl-4-thiouridine
-
Cell lysate or purified RNA-binding protein
-
Binding buffer (e.g., 10 mM HEPES pH 7.4, 150 mM KCl, 2 mM MgCl2, 0.1% NP-40, 1 mM DTT, RNase inhibitor)
-
UV cross-linking instrument (e.g., Stratalinker) with 365 nm bulbs
-
SDS-PAGE and autoradiography or western blotting reagents
Methodology:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the RNA probe (e.g., 1-10 pmol, can be radiolabeled) with the cell lysate (e.g., 50-100 µg total protein) or purified protein in binding buffer.
-
Incubate on ice or at room temperature for 20-30 minutes to allow for RNA-protein complex formation.
-
-
UV Cross-linking:
-
Place the tubes on ice in the UV cross-linker.
-
Irradiate with 365 nm UV light at a specified energy (e.g., 0.1-0.4 J/cm²). Optimization of UV energy is recommended.
-
-
RNase Digestion (Optional):
-
To digest unbound RNA and reduce background, treat the sample with RNase A/T1.
-
-
Analysis of Cross-linked Complexes:
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
If the RNA probe was radiolabeled, visualize the cross-linked complexes by autoradiography.
-
Alternatively, transfer the proteins to a membrane and detect the cross-linked RBP by western blotting using a specific antibody.
-
Protocol 3: Alkylation of 2'-O-Methyl-5-methyl-4-thiouridine-containing RNA for Sequencing (Adapted from SLAM-seq)
This protocol describes the chemical modification of the 4-thiol group for subsequent analysis by reverse transcription and sequencing.
Materials:
-
RNA containing 2'-O-Methyl-5-methyl-4-thiouridine
-
Iodoacetamide (IAA) solution (100 mM in DMSO)
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
RNA purification kit or ethanol (B145695) precipitation reagents
-
Reverse transcription reagents
Methodology:
-
Alkylation Reaction:
-
In a total volume of 50 µL, mix the RNA (e.g., 1 µg) with 5 µL of 500 mM sodium phosphate buffer (pH 8.0) and 5 µL of 100 mM iodoacetamide.
-
Incubate at 50°C for 15 minutes in the dark.
-
-
RNA Purification:
-
Purify the alkylated RNA from excess IAA using an RNA purification kit or by ethanol precipitation.
-
-
Reverse Transcription:
-
Perform reverse transcription on the purified RNA using a reverse transcriptase that efficiently reads through the modified base. This will result in a C being incorporated opposite the alkylated 4-thiouridine.
-
-
Sequencing and Analysis:
-
Prepare a sequencing library from the resulting cDNA.
-
During sequence analysis, identify the positions of T-to-C transitions to map the locations of the incorporated 2'-O-Methyl-5-methyl-4-thiouridine.
-
Visualizations
Caption: Workflow for solid-phase synthesis of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine.
Caption: Experimental workflow for UV cross-linking of modified RNA to RNA-binding proteins.
Caption: Pathway for the detection of 2'-O-Methyl-5-methyl-4-thiouridine in RNA via alkylation and sequencing.
Probing RNA Structure with Precision: Application of 2'-O-Methyl-5-methyl-4-thiouridine
Introduction
The intricate three-dimensional structure of RNA is fundamental to its diverse biological functions. Elucidating these structures is paramount for understanding gene regulation, catalysis, and for the development of novel RNA-targeted therapeutics. Site-specifically incorporated nucleotide analogs are powerful tools for dissecting RNA structure and its interactions. This application note details the use of a unique modified nucleoside, 2'-O-Methyl-5-methyl-4-thiouridine (m⁵s⁴U²'OMe) , for high-resolution RNA structure analysis. This trifecta of modifications—a 2'-O-methyl group, a 5-methyl group, and a 4-thiouracil (B160184) base—offers a synergistic combination of properties for probing RNA conformation and RNA-protein interactions through photocross-linking.
The 4-thiouridine (B1664626) moiety is a photo-activatable cross-linker.[1] Upon exposure to long-wavelength UV light (~330-365 nm), it forms covalent bonds with interacting nucleotides or amino acid residues in close proximity, providing a snapshot of molecular interactions.[2][3] The 2'-O-methyl modification confers several advantages, including increased nuclease resistance and a pre-organization of the ribose sugar into an A-form helix, which can stabilize RNA duplexes.[4][5] The 5-methyl group, commonly found in thymidine, can also enhance the thermal stability of RNA duplexes. The strategic incorporation of m⁵s⁴U²'OMe into an RNA of interest allows for precise mapping of its structural environment within larger ribonucleoprotein complexes.
Key Advantages of 2'-O-Methyl-5-methyl-4-thiouridine
-
Enhanced Specificity in Cross-linking: The use of longer wavelength UV light for activation minimizes the risk of photodamage to the RNA and proteins compared to shorter wavelength UV cross-linking.[1]
-
Increased Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by many ribonucleases, increasing the stability of the RNA probe in biological extracts.[5]
-
Improved Structural Stability: Both the 2'-O-methyl and 5-methyl groups contribute to a more stable A-form helical conformation, which can be advantageous for studying pre-organized RNA structures.[4]
-
Versatility: This modified nucleoside can be used to probe both RNA-RNA and RNA-protein interactions.[6]
Applications
-
Mapping nucleotide-nucleotide contacts within folded RNA domains.
-
Identifying amino acid residues in direct contact with a specific RNA site.
-
Studying the conformational dynamics of RNA upon ligand or protein binding.
-
Validating computational models of RNA structure.
Quantitative Data Summary
The following table summarizes the impact of individual modifications on the thermal stability of RNA duplexes, providing a rationale for the enhanced properties of 2'-O-Methyl-5-methyl-4-thiouridine.
| Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Reference |
| GCGUU UCGC / GCGAA AGCG | Unmodified | 19.0 | - | [4] |
| GCGUs²U UCGC / GCGAA AGCG | 2-thiouridine (B16713) | 30.7 | +11.7 | [4] |
| GCGUs⁴U UCGC / GCGAA AGCG | 4-thiouridine | 14.5 | -4.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine
RNA molecules containing site-specific incorporation of m⁵s⁴U²'OMe are best prepared by automated solid-phase synthesis using the corresponding phosphoramidite (B1245037).
Materials:
-
2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (commercially available or custom synthesis).
-
Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents.
-
Automated DNA/RNA synthesizer.
-
Deprotection solutions.
-
HPLC purification system.
Methodology:
-
Oligonucleotide Synthesis: The RNA oligonucleotide is synthesized on an automated synthesizer following standard protocols for 2'-O-methyl RNA synthesis. The 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite is inserted at the desired position in the sequence. A coupling time of 15 minutes is recommended for the modified residue.[5]
-
Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected using standard protocols for 2'-O-methyl RNA. The 2'-O-methyl groups are stable to standard deprotection conditions.[5]
-
Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Protocol 2: UV Cross-linking of RNA-Protein Complexes
This protocol describes a general procedure for photocross-linking an RNA probe containing 2'-O-Methyl-5-methyl-4-thiouridine to its interacting proteins.
Materials:
-
Purified RNA containing a single 2'-O-Methyl-5-methyl-4-thiouridine.
-
Protein of interest or cell lysate.
-
Binding buffer (optimized for the specific RNA-protein interaction).
-
UV cross-linking apparatus with a 365 nm light source.[2][3]
-
SDS-PAGE analysis reagents.
-
Autoradiography or western blotting equipment.
Methodology:
-
RNA-Protein Binding:
-
Incubate the radiolabeled (e.g., with ³²P) or non-labeled RNA probe with the protein of interest or cell lysate in the appropriate binding buffer.
-
Allow the binding reaction to reach equilibrium (typically 15-30 minutes at room temperature or 37°C).
-
-
UV Irradiation:
-
Analysis of Cross-linked Products:
-
Denature the samples by adding SDS-PAGE loading buffer and heating.
-
Separate the cross-linked complexes from the free RNA by SDS-PAGE.
-
If the RNA is radiolabeled, visualize the cross-linked products by autoradiography.
-
If the RNA is not labeled, the cross-linked protein can be detected by western blotting using an antibody against the protein of interest.
-
Visualizations
Caption: Workflow for RNA-protein cross-linking using m⁵s⁴U²'OMe.
Caption: Synergistic advantages of the modified nucleoside.
Conclusion
2'-O-Methyl-5-methyl-4-thiouridine is a powerful and versatile tool for the structural analysis of RNA. The combination of a photo-activatable cross-linker with modifications that enhance stability and nuclease resistance allows for precise and robust mapping of RNA interactions in complex biological systems. The protocols outlined in this application note provide a framework for the successful application of this modified nucleoside in RNA research and drug development.
References
- 1. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Thiouridine incorporation into the RNA of monkey kidney cells (CV-1) triggers near-UV light long-term inhibition of DNA, RNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Construction of 4-thiouridine site-specifically substituted RNAs for cross-linking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-thio-U cross-linking identifies the active site of the VS ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-O-Methyl-5-methyl-4-thiouridine in Nucleic Acid Research
Application Notes
The strategic incorporation of modified nucleosides is a cornerstone of modern nucleic acid research and therapeutics. 2'-O-Methyl-5-methyl-4-thiouridine is a synthetically modified ribonucleoside designed to impart a synergistic combination of desirable properties to oligonucleotides for a range of applications, including antisense therapy, siRNA, and aptamer development. This modification combines three key chemical moieties: a 2'-O-methyl group on the ribose sugar, a methyl group at the 5th position of the uracil (B121893) base (transforming it to thymine), and a sulfur atom replacing the oxygen at the 4th position (4-thiouracil).
Key Properties and Advantages:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group provides significant protection against degradation by endo- and exonucleases present in biological fluids.[1][2][3] This modification sterically hinders the approach of nucleolytic enzymes, thereby increasing the in vivo half-life of the oligonucleotide, a critical feature for therapeutic applications. The 4-thio modification may also contribute to nuclease stability.[4][5]
-
Increased Thermal Stability and Binding Affinity: The 2'-O-methyl modification pre-organizes the sugar pucker into an A-form helix geometry, which is favorable for RNA-RNA and RNA-DNA duplexes.[6][7] This leads to an increase in the melting temperature (Tm) of the duplex, signifying a higher binding affinity for the target nucleic acid sequence.[3][8] The 5-methyl group on the uracil base (thymidine) is also known to enhance the stability of duplexes.[9]
-
Reduced Immunogenicity: Modifications at the 2' position of the ribose can help in reducing the innate immune responses that are often triggered by unmodified single-stranded or double-stranded RNA.
-
Photo-crosslinking Capabilities: The 4-thiouridine (B1664626) moiety is a photoactivatable group. Upon exposure to UV light (typically around 330-360 nm), it can form covalent crosslinks with adjacent nucleotides or interacting proteins. This makes it an invaluable tool for structural biology studies, allowing for the mapping of RNA-RNA and RNA-protein interactions.[10]
Primary Applications:
-
Antisense Oligonucleotides (ASOs): The enhanced stability and binding affinity make this modification ideal for ASOs. By incorporating 2'-O-Methyl-5-methyl-4-thiouridine into an ASO, its therapeutic window can be expanded due to a longer duration of action and improved target engagement.
-
Small Interfering RNAs (siRNAs): To improve the stability and reduce off-target effects of siRNAs, chemical modifications are essential. The use of 2'-O-Methyl-5-methyl-4-thiouridine can increase the persistence of the siRNA duplex and the guide strand, leading to more potent and prolonged gene silencing.
-
Aptamers: For aptamers to be effective as therapeutic or diagnostic agents, they must be resistant to nuclease degradation. The modifications present in 2'-O-Methyl-5-methyl-4-thiouridine provide the necessary stability for in vivo applications.
-
Molecular Probes for Structural Analysis: The photo-crosslinking ability of the 4-thio group allows for its use in identifying the binding sites of RNA-binding proteins or mapping the three-dimensional structure of complex RNA molecules.
Illustrative Quantitative Data Based on Related Modifications
Table 1: Illustrative Effect of 2'-O-Methyl Modification on Duplex Thermal Stability (Tm)
| Oligonucleotide Sequence (Modified Residue in Bold) | Complementary Strand | ΔTm per Modification (°C) | Reference |
| 5'-GCU AG-3' vs. 5'-GCUAG-3' | 3'-CGAUC-5' (RNA) | +1.2 to +1.8 | [3][8] |
| 20mer DNA with 12 2'-O-Me residues | RNA | Increased stability over unmodified DNA·RNA | [1] |
Table 2: Illustrative Effect of Modifications on Nuclease Resistance
| Modification | Nuclease Type | Enhancement in Half-life | Reference |
| 2'-O-Methyl RNA | 3'-Exonuclease (SVPD) | Significantly higher than unmodified RNA | [11] |
| 2'-O-Methyl RNA | Human Plasma | > 8-fold increase compared to unmodified | [11] |
| 4'-ThioRNA | S1 Nuclease | Increased resistance | [12] |
| Phosphorothioate (B77711) (PS) | Serum Nucleases | High resistance | [1] |
Note: The combination of 2'-O-methyl and 4'-thio modifications is expected to have a synergistic effect on nuclease resistance.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Incorporating 2'-O-Methyl-5-methyl-4-thiouridine
This protocol describes the general procedure for incorporating the modified phosphoramidite (B1245037) into an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)[13]
-
Capping solution (Acetic Anhydride/Lutidine/THF)
-
Oxidizing solution (Iodine/THF/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine 1:1)
-
Anhydrous acetonitrile
Methodology:
-
Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence. Install the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite vial at the specified position for modified bases.
-
Synthesis Cycle (automated): The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of four main steps: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support using the deblocking solution. b. Coupling: The next phosphoramidite in the sequence (e.g., the modified uridine) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 10-15 minutes is recommended for modified phosphoramidites.[13] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at 65°C for the recommended time.
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length product.
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
Protocol 2: Thermal Melting (Tm) Analysis
This protocol is used to determine the thermal stability of a duplex formed by the modified oligonucleotide and its complementary strand.[11][12]
Materials:
-
UV-Vis Spectrophotometer with a temperature controller
-
Modified oligonucleotide and its complementary DNA or RNA strand
-
Melting Buffer (e.g., 10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.0)
-
Quartz cuvettes
Methodology:
-
Sample Preparation: Prepare a solution containing the modified oligonucleotide and its complementary strand at a final concentration of 3 µM each in the melting buffer.
-
Annealing: Heat the solution to 90°C for 5 minutes to dissociate any secondary structures, then cool it slowly to room temperature to allow for duplex formation.
-
Spectrophotometer Setup: Place the cuvette in the spectrophotometer and set the instrument to monitor absorbance at 260 nm. Program a temperature ramp from 20°C to 90°C at a rate of 0.5°C per minute.
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of the modified oligonucleotide in the presence of nucleases, such as those found in serum.[11]
Materials:
-
Modified oligonucleotide, 5'-end labeled with 32P or a fluorescent dye
-
Unmodified control oligonucleotide, labeled similarly
-
Nuclease source (e.g., 50% human plasma, S1 nuclease, or snake venom phosphodiesterase)
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl2)
-
Loading buffer (e.g., 7 M Urea, TBE, bromophenol blue)
-
Polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence scanner
Methodology:
-
Reaction Setup: In separate tubes, mix the labeled modified oligonucleotide and the labeled control oligonucleotide with the nuclease source in the incubation buffer.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), take an aliquot of each reaction and immediately add it to a tube containing loading buffer to stop the reaction.
-
Electrophoresis: Load the samples onto a 20% denaturing polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Imaging: Visualize the gel using a phosphorimager or fluorescence scanner.
-
Data Analysis: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. Plot the percentage of intact oligonucleotide versus time. Calculate the half-life (t1/2), which is the time required for 50% of the oligonucleotide to be degraded. Compare the half-life of the modified oligonucleotide to the unmodified control.
Visualizations
Caption: Structure of 2'-O-Methyl-5-methyl-4-thiouridine.
Caption: Workflow for solid-phase synthesis of a modified oligonucleotide.
Caption: Workflow for evaluating the properties of modified oligonucleotides.
Caption: Mechanism of action for a sterically blocking antisense oligonucleotide.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2'-O-Methyl-5-methyl-4-thiouridine Phosphoramidite for Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the sugar-phosphate backbone and nucleobases can confer desirable properties such as enhanced stability against nucleases, improved binding affinity to target sequences, and reduced immunogenicity. 2'-O-Methyl-5-methyl-4-thiouridine is a modified nucleoside that combines three key chemical motifs: a 2'-O-methyl group on the ribose sugar, a methyl group at the 5-position of the uracil (B121893) base (analogous to thymidine), and a sulfur atom replacing the oxygen at the 4-position (4-thiouridine). The corresponding phosphoramidite (B1245037) is a critical building block for the solid-phase synthesis of RNA oligonucleotides with these enhanced features.
The 2'-O-methyl modification is known to increase the binding affinity of oligonucleotides to their complementary RNA targets and provides significant resistance to nuclease degradation.[1][2] The 5-methyl group can also contribute to increased thermal stability of duplexes.[3] The 4-thiouridine (B1664626) modification, in addition to potentially influencing duplex stability, serves as a versatile handle for post-synthetic modifications and as a photo-crosslinking agent to study RNA-protein interactions.[4][5] The combination of these modifications in a single phosphoramidite building block offers a powerful tool for the development of next-generation RNA therapeutics, such as antisense oligonucleotides and siRNAs, as well as for various research applications.
Data Presentation
The incorporation of 2'-O-Methyl-5-methyl-4-thiouridine into RNA oligonucleotides imparts significant improvements in their physicochemical and biological properties. The following tables summarize key quantitative data for oligonucleotides containing similar modifications.
| Property | Unmodified RNA | 2'-O-Methyl-4'-thioRNA (Me-SRNA) | Reference |
| Nuclease Resistance | |||
| Half-life (S1 Nuclease) | Low | > 24 hours | [6][7] |
| Half-life (SVPD) | Low | 79.2 minutes | [6][7] |
| Half-life (Human Plasma) | Low | 1631 minutes | [6][7] |
Table 1: Nuclease Resistance of 2'-O-Methyl-4'-thioRNA. This table presents a comparison of the stability of unmodified RNA and RNA containing 2'-O-methyl-4'-thiouridine modifications in the presence of various nucleases. SVPD: Snake Venom Phosphodiesterase.
| Duplex Composition | Melting Temperature (Tm) | Reference |
| Unmodified RNA:RNA | 19.0°C | [8][9] |
| 2-thiouridine (B16713) modified RNA:RNA | 30.7°C | [8][9] |
| 2'-O-methyl modified RNA:RNA | 36°C | [10] |
Table 2: Thermal Stability of Modified RNA Duplexes. This table illustrates the impact of thiouridine and 2'-O-methyl modifications on the thermal stability of RNA duplexes. While data for the exact 2'-O-Methyl-5-methyl-4-thiouridine modification is not available, the data for individual modifications suggest a significant increase in Tm.
| Parameter | Value | Reference |
| Recommended Coupling Time | 6 - 15 minutes | [4][11] |
| Expected Coupling Efficiency | >98% | [4] |
Table 3: Solid-Phase Synthesis Parameters. This table provides the recommended coupling time and expected coupling efficiency for 2'-O-methylated phosphoramidites during solid-phase synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA Containing 2'-O-Methyl-5-methyl-4-thiouridine
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite using standard phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA and RNA phosphoramidites (A, C, G, U)
-
2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution (A: Acetic anhydride/Pyridine/THF; B: 1-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Methodology:
-
Synthesizer Setup:
-
Install the required phosphoramidite vials, including the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite, and reagent reservoirs on the synthesizer.
-
Program the desired RNA sequence into the synthesizer software.
-
Prime all reagent lines to ensure proper delivery.
-
-
Synthesis Cycle: The following four steps are repeated for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treating with the deblocking solution. The released DMT cation is monitored to determine coupling efficiency.
-
Coupling: The 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6-15 minutes is recommended for this sterically hindered phosphoramidite.[4][11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in the final product.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Protocol 2: Cleavage and Deprotection of Thiolated RNA
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydrosulfide (B80085) (NaSH) solution (0.2 M in DMF) or other suitable thiol deprotection reagent
-
Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO
Methodology:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution and heat at 65°C for 1.5 hours to cleave the oligonucleotide from the solid support and remove the protecting groups from the standard nucleobases.[12]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
Thiol Deprotection (if a protecting group is used on the 4-thio position):
-
If the 4-thio group is protected (e.g., with a cyanoethyl group), a specific deprotection step is required.
-
Treat the oligonucleotide solution with a 0.2 M NaSH solution in DMF for 3 hours at room temperature.[2]
-
-
2'-Hydroxyl Deprotection:
-
Evaporate the solvent from the previous step.
-
To remove the 2'-TBDMS protecting groups, resuspend the oligonucleotide pellet in TEA·3HF in NMP or DMSO and heat at 65°C for 2.5 hours.[13]
-
-
Purification:
-
The crude oligonucleotide is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Mandatory Visualization
Caption: Workflow for solid-phase synthesis of RNA with 2'-O-Methyl-5-methyl-4-thiouridine.
Caption: Mechanism of the phosphoramidite coupling reaction.
References
- 1. [PDF] Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach [mdpi.com]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 13. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
Application Notes and Protocols for Site-Specific Labeling of RNA with 2'-O-Methyl-5-methyl-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and dynamics. The introduction of reactive handles at specific positions allows for the attachment of various probes, such as fluorophores, biotin, or crosslinking agents, enabling a wide range of biochemical and biophysical studies. This document provides detailed application notes and protocols for the site-specific labeling of RNA with 2'-O-Methyl-5-methyl-4-thiouridine.
The 2'-O-methyl modification confers increased nuclease resistance and enhanced thermal stability to RNA duplexes, making it a valuable modification for therapeutic oligonucleotides. The 5-methyl group on the uracil (B121893) base can also contribute to increased stability and reduced immune response. The 4-thiouridine (B1664626) moiety serves as a versatile chemical handle for post-synthetic labeling due to the reactivity of its thiol group.
This document outlines a comprehensive workflow, including the synthesis of the modified phosphoramidite (B1245037), its site-specific incorporation into RNA via solid-phase synthesis, and the subsequent labeling of the incorporated 4-thiouridine.
Data Presentation
Table 1: Hypothetical Quantitative Data for RNA Labeling Workflow
| Step | Parameter | Typical Efficiency/Yield | Method of Analysis |
| Phosphoramidite Synthesis | Overall Yield | 15-25% | NMR, Mass Spectrometry |
| Solid-Phase RNA Synthesis | Coupling Efficiency per Cycle | >98% | Trityl Cation Assay |
| Overall Yield of RNA (20-mer) | 50-70% | UV-Vis Spectroscopy | |
| Post-Synthetic Labeling | Labeling Efficiency | >90% | HPLC, Gel Electrophoresis |
| Purification | Overall Recovery | 60-80% | UV-Vis Spectroscopy |
Note: The data presented in this table are estimates based on typical yields for similar chemical syntheses and labeling reactions. Actual results may vary depending on the specific RNA sequence, reagents, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Methyl-5-methyl-4-thiouridine Phosphoramidite
This protocol describes a proposed multi-step synthesis of the target phosphoramidite, starting from the commercially available 2'-O-Methyl-5-methyluridine.
Materials:
-
2'-O-Methyl-5-methyluridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Lawesson's Reagent
-
Toluene
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard organic synthesis glassware and equipment
Procedure:
-
5'-O-DMT Protection: a. Dissolve 2'-O-Methyl-5-methyluridine in anhydrous pyridine. b. Add DMT-Cl in portions while stirring at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent. e. Purify the product, 5'-O-DMT-2'-O-Methyl-5-methyluridine, by silica gel column chromatography.
-
Thionation of the Uracil Base: a. Dissolve the DMT-protected nucleoside in anhydrous toluene. b. Add Lawesson's Reagent and reflux the mixture. c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture and evaporate the solvent. e. Purify the product, 5'-O-DMT-2'-O-Methyl-5-methyl-4-thiouridine, by silica gel column chromatography.
-
Phosphitylation: a. Dissolve the thionated nucleoside in anhydrous DCM. b. Add DIPEA and cool the reaction mixture to 0°C. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with saturated sodium bicarbonate solution. f. Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent. g. Purify the final product, 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite, by precipitation from a suitable solvent system (e.g., DCM/hexane).
Caption: Synthetic pathway for 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite.
Protocol 2: Site-Specific Incorporation into RNA by Solid-Phase Synthesis
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide containing a single, site-specific 2'-O-Methyl-5-methyl-4-thiouridine.
Materials:
-
2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent)
-
Ammonium hydroxide/methylamine (AMA) solution for deprotection
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection
-
HPLC system for purification
Procedure:
-
Synthesizer Setup: a. Dissolve the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration. b. Install the modified phosphoramidite on a designated port of the automated DNA/RNA synthesizer. c. Program the synthesizer with the desired RNA sequence, specifying the position for the modified nucleotide incorporation.
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of: a. Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid). b. Coupling: Activation of the incoming phosphoramidite and its reaction with the free 5'-hydroxyl group on the growing RNA chain. A longer coupling time (e.g., 10-15 minutes) may be required for the modified phosphoramidite. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Cleavage and Deprotection: a. After the final synthesis cycle, cleave the RNA from the CPG support and remove the base and phosphate protecting groups by incubation in AMA solution at elevated temperature. b. Evaporate the AMA solution. c. Remove the 2'-O-silyl protecting groups by treatment with TEA·3HF.
-
Purification: a. Purify the crude RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). b. Desalt the purified RNA using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography). c. Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Workflow for solid-phase synthesis of RNA with site-specific modification.
Protocol 3: Post-Synthetic Labeling of 4-Thiouridine-Containing RNA
This protocol describes the labeling of the incorporated 4-thiouridine with a thiol-reactive probe, such as a maleimide-functionalized fluorophore.
Materials:
-
Purified RNA containing 2'-O-Methyl-5-methyl-4-thiouridine
-
Maleimide-functionalized probe (e.g., maleimide-Cy3)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce any disulfide bonds)
-
Nuclease-free water
-
Ethanol
-
Sodium acetate
Procedure:
-
RNA Preparation: a. Dissolve the purified RNA in the reaction buffer to a final concentration of 10-50 µM. b. (Optional) Add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to ensure the thiol group is in a reduced state.
-
Labeling Reaction: a. Prepare a stock solution of the maleimide-probe in a compatible solvent (e.g., DMSO). b. Add a 10- to 50-fold molar excess of the maleimide-probe to the RNA solution. c. Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Removal of Unreacted Probe: a. Precipitate the labeled RNA by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. b. Incubate at -20°C for at least 1 hour. c. Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and air-dry. d. Alternatively, remove the unreacted probe by size-exclusion chromatography.
-
Analysis of Labeling Efficiency: a. Resuspend the labeled RNA in nuclease-free water. b. Analyze the labeling efficiency by analytical HPLC or by running the sample on a denaturing polyacrylamide gel and visualizing the fluorescence of the attached probe. c. Quantify the RNA concentration using UV-Vis spectroscopy, taking into account the absorbance of the attached label at 260 nm.
Caption: Post-synthetic labeling of 4-thiouridine in RNA via thiol-maleimide chemistry.
Metabolic Labeling of Nascent RNA with Thiouridine Analogs: A Detailed Guide for Researchers
Application Notes and Protocols for the precise analysis of newly transcribed RNA, offering insights into gene expression dynamics, RNA processing, and stability. This guide is intended for researchers, scientists, and drug development professionals.
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, revealing immediate changes in gene expression that are often obscured when analyzing total cellular RNA. Metabolic labeling with thiouridine analogs is a powerful technique to specifically tag and isolate newly transcribed RNA. This document provides detailed application notes and protocols for three commonly used thiouridine analogs: 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU).
Application Notes
Metabolic labeling of nascent RNA relies on the cellular uptake of modified uridine (B1682114) analogs, which are then phosphorylated and incorporated into newly synthesized RNA by RNA polymerases.[1][2] This incorporation introduces a unique chemical handle into the RNA, allowing for its subsequent selective isolation and analysis. The choice of analog depends on the specific experimental goals, cell type, and downstream applications.
4-Thiouridine (4sU): The Gold Standard
4-thiouridine is a naturally occurring uridine derivative that is readily incorporated into nascent RNA. Its key advantage lies in the thiol group, which allows for specific biotinylation through a disulfide bond.[1][3] This reversible biotinylation enables the efficient purification of labeled RNA using streptavidin-coated magnetic beads.[1][4] 4sU-labeling is widely used for high-resolution gene expression profiling, allowing for the precise measurement of RNA synthesis, processing, and decay rates.[3][5] However, at high concentrations (>50µM) or with prolonged exposure, 4sU can induce cellular stress and inhibit rRNA synthesis and processing.[6]
5-Ethynyluridine (EU): A Versatile Tool for Imaging and Sequencing
5-ethynyluridine possesses an alkyne group, which serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7][8][9] This highly efficient and specific reaction allows for the conjugation of various molecules to the labeled RNA, including biotin (B1667282) for purification or fluorescent dyes for imaging.[9][10][11] EU is cell-permeable and enables in vivo labeling without the need for nuclear isolation.[10][12] This makes it particularly suitable for visualizing nascent transcriptional events and for protocols like EU-RNA-seq.[10][12]
5-Bromouridine (BrU): An Antibody-Based Approach
5-bromouridine is a halogenated analog of uridine that gets incorporated into nascent RNA.[12][13] Labeled RNA is then detected and isolated using specific antibodies that recognize the brominated base, often anti-BrdU antibodies which cross-react with BrU.[5][13][14] This immunoprecipitation-based approach is less disruptive to RNA structure compared to the chemical modifications required for 4sU and EU. BrU is considered less toxic than other analogs, making it suitable for longer labeling periods and studies of RNA stability.[15][16] However, the reliance on antibodies can present challenges related to specificity and efficiency of immunoprecipitation.[12]
Comparative Summary of Thiouridine Analogs
| Feature | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Chemical Handle | Thiol group | Alkyne group | Bromine atom |
| Detection/Purification | Thiol-specific biotinylation & streptavidin purification[1] | Click chemistry (e.g., with biotin-azide) & streptavidin purification[4][10] | Immunoprecipitation with anti-BrdU/BrU antibody[1][14] |
| Key Advantages | Well-established protocols, reversible biotinylation[3] | High efficiency and specificity of click chemistry, suitable for imaging[9] | Less toxic, antibody-based detection is less harsh on RNA[6][15] |
| Limitations | Potential cytotoxicity and inhibition of rRNA processing at high concentrations[6][17] | Requires copper catalyst which can be toxic to cells, though newer methods mitigate this. | Antibody efficiency and specificity can vary, potential for non-specific binding[12] |
| Typical Concentration | 10 - 500 µM[2][11] | 0.1 - 1 mM[10][18] | 100 µM - 2 mM[3][16] |
| Typical Labeling Time | 5 - 120 minutes for nascent RNA[3] | 10 - 60 minutes for nascent RNA[10][18] | 30 - 60 minutes for nascent RNA[3][16] |
Experimental Workflows
Metabolic Labeling and Enrichment of Nascent RNA
The general workflow for metabolic labeling of nascent RNA involves three key stages: labeling, enrichment, and downstream analysis.
Caption: General workflow for metabolic labeling of nascent RNA.
Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
This protocol is adapted from established methods for 4sU-tagging.[1][3]
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
TRIzol reagent
-
Biotin-HPDP
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Streptavidin-coated magnetic beads
-
Washing Buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20)
-
Elution Buffer (e.g., 100 mM DTT)
Procedure:
-
4sU Labeling:
-
Culture cells to the desired confluency.
-
Add 4sU to the pre-warmed culture medium to a final concentration of 100-500 µM.[11]
-
Incubate cells for the desired labeling period (e.g., 5-60 minutes).[3]
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Lyse cells directly in the culture dish using TRIzol reagent and proceed with total RNA extraction.[1]
-
-
Biotinylation of 4sU-labeled RNA:
-
To 50-100 µg of total RNA, add Biotin-HPDP to a final concentration of 1 mg/ml.[1]
-
Add 10x Biotinylation Buffer to a 1x final concentration.
-
Incubate the reaction for 1.5 hours at room temperature with rotation.
-
Purify the biotinylated RNA by chloroform (B151607) extraction and isopropanol (B130326) precipitation.[3]
-
-
Purification of Biotinylated RNA:
-
Resuspend streptavidin magnetic beads in washing buffer.
-
Add the biotinylated RNA to the beads and incubate for 15 minutes at room temperature with rotation.[1]
-
Wash the beads three times with washing buffer pre-warmed to 65°C.[1]
-
Elute the captured RNA by incubating the beads in Elution Buffer for 5 minutes.
-
Protocol 2: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU) and Click Chemistry
This protocol is based on methods for EU labeling followed by click chemistry.[4][10]
Materials:
-
5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
TRIzol reagent
-
Click chemistry reaction components (e.g., Biotin-azide, copper(II) sulfate, reducing agent)
-
Streptavidin-coated magnetic beads
Procedure:
-
EU Labeling:
-
Click Reaction for Biotinylation:
-
In a reaction tube, combine total RNA (e.g., 2.3 µg), biotin-azide, copper(II) sulfate, and a reducing agent according to the manufacturer's protocol for the click reaction kit.[10]
-
Incubate the reaction for 30 minutes at room temperature.
-
Purify the biotinylated RNA via ethanol (B145695) precipitation.[10]
-
-
Purification of Biotinylated RNA:
-
Follow the same procedure as described for 4sU-labeled RNA (Protocol 1, step 3).
-
Protocol 3: Metabolic Labeling of Nascent RNA with 5-Bromouridine (BrU) and Immunoprecipitation
This protocol is adapted from methods for BrU labeling and immunoprecipitation.[1][3][14]
Materials:
-
5-bromouridine (BrU) stock solution (e.g., 50 mM in PBS)
-
Cell culture medium
-
TRIzol reagent
-
Anti-BrdU antibody conjugated to magnetic beads
-
Immunoprecipitation (IP) buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Wash buffer (e.g., IP buffer with higher salt concentration)
-
Elution buffer (e.g., containing a competitive nucleoside or denaturing agent)
Procedure:
-
BrU Labeling:
-
Immunoprecipitation of BrU-labeled RNA:
-
Washing and Elution:
-
Wash the beads three times with wash buffer.
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.
-
Signaling Pathway Context
While metabolic labeling itself does not directly interrogate a specific signaling pathway, it is a powerful tool to study the transcriptional consequences of pathway activation or inhibition. For example, stimulating a signaling pathway that leads to the activation of a transcription factor can be monitored by labeling nascent RNA at various time points after stimulation.
Caption: Studying transcriptional output of signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biorxiv.org [biorxiv.org]
- 8. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 9. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of 2'-O-Methyl-5-methyluridine-5'-Triphosphate in In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleotides are critical for the development of RNA-based therapeutics and vaccines. The incorporation of these modified nucleotides can enhance the stability, efficacy, and safety of RNA molecules. 2'-O-Methyl-5-methyluridine-5'-Triphosphate (2'-O-Me-5-Me-UTP) is a modified uridine (B1682114) triphosphate that combines two key modifications: methylation at the 2'-hydroxyl group of the ribose sugar and methylation at the 5-position of the uracil (B121893) base (which makes it a thymidine (B127349) analog in the context of RNA). These modifications confer increased nuclease resistance and can reduce the innate immune response to in vitro transcribed RNA, making it a valuable component for therapeutic mRNA development.[1][2]
This document provides detailed protocols for the chemical synthesis of 2'-O-Me-5-Me-UTP and its subsequent use in in vitro transcription (IVT) reactions to produce modified RNA.
Synthesis of 2'-O-Methyl-5-methyluridine-5'-Triphosphate
The chemical synthesis of 2'-O-Me-5-Me-UTP can be efficiently achieved using a "one-pot, three-step" approach based on the Ludwig-Eckstein method.[3][4] This method involves the phosphorylation of the 5'-hydroxyl group of the corresponding nucleoside, followed by reaction with pyrophosphate and subsequent oxidation to yield the triphosphate.
Synthesis Workflow
Caption: Chemical synthesis workflow for 2'-O-Methyl-5-methyluridine-5'-Triphosphate.
Experimental Protocol: One-Pot Synthesis
This protocol describes a general procedure for the synthesis of 2'-O-Me-5-Me-UTP starting from 2'-O-Methyl-5-methyluridine.
Materials:
-
2'-O-Methyl-5-methyluridine
-
Phosphorus oxychloride (POCl₃)
-
Proton sponge or other non-nucleophilic base
-
Tributylammonium (B8510715) pyrophosphate
-
Iodine
-
Pyridine (B92270) (anhydrous)
-
Triethylamine
-
Anhydrous solvents (e.g., trimethyl phosphate)
-
DEAE-Sephadex or other anion-exchange resin
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
Procedure:
-
Monophosphorylation:
-
Dissolve 2'-O-Methyl-5-methyluridine in an anhydrous solvent (e.g., trimethyl phosphate) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C.
-
Add a non-nucleophilic base (e.g., proton sponge).
-
Add phosphorus oxychloride dropwise while maintaining the temperature at 0°C.
-
Stir the reaction for 2-4 hours at 0°C.
-
-
Reaction with Pyrophosphate:
-
In a separate flask, prepare a solution of tributylammonium pyrophosphate in an anhydrous solvent.
-
Add this solution to the reaction mixture from step 1.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Oxidation and Hydrolysis:
-
Add a solution of iodine in pyridine to the reaction mixture to oxidize the phosphite (B83602) intermediate.
-
After the oxidation is complete, quench the reaction with water.
-
Hydrolyze the cyclic intermediate by adjusting the pH.
-
-
Purification:
-
Purify the crude product by anion-exchange chromatography (e.g., using a DEAE-Sephadex column).[5]
-
Elute the product using a gradient of triethylammonium bicarbonate (TEAB) buffer.
-
Collect and pool the fractions containing the desired triphosphate.
-
Lyophilize the pooled fractions to obtain the purified 2'-O-Me-5-Me-UTP as a salt.
-
Data Presentation: Synthesis Yield and Purity
| Parameter | Expected Value | Analysis Method |
| Yield | 40-60% | UV-Vis Spectroscopy |
| Purity | >95% | Anion-Exchange HPLC, ¹H NMR, ³¹P NMR |
In Vitro Transcription with 2'-O-Methyl-5-methyluridine-5'-Triphosphate
The incorporation of 2'-O-Me-5-Me-UTP in place of standard UTP during in vitro transcription (IVT) results in the synthesis of modified RNA with enhanced stability and reduced immunogenicity. T7 RNA polymerase is commonly used for this purpose.[6]
In Vitro Transcription Workflow
Caption: Workflow for in vitro transcription using 2'-O-Me-5-Me-UTP.
Experimental Protocol: In Vitro Transcription
This protocol describes a standard IVT reaction using T7 RNA polymerase with complete substitution of UTP with 2'-O-Me-5-Me-UTP.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine)
-
100 mM ATP, CTP, GTP solutions
-
100 mM 2'-O-Methyl-5-methyluridine-5'-Triphosphate solution
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
EDTA solution
-
Lithium chloride (LiCl) solution for precipitation or a suitable RNA purification kit
Procedure:
-
Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. The final reaction volume is typically 20 µL or can be scaled up as needed.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM 2'-O-Me-5-Me-UTP | 2 µL | 10 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 1 µL | 2.5 U/µL |
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification:
-
Stop the reaction by adding EDTA.
-
Purify the transcribed RNA using a method of choice, such as lithium chloride precipitation or a column-based RNA purification kit, to remove unincorporated nucleotides, proteins, and salts.
-
Data Presentation: In Vitro Transcription Yield and Characterization
| Parameter | Expected Outcome | Analysis Method |
| RNA Yield | 10-100 µg per 20 µL reaction | UV-Vis Spectroscopy (A260) |
| RNA Integrity | Intact full-length transcript | Denaturing Agarose (B213101) or Polyacrylamide Gel Electrophoresis |
| Incorporation of 2'-O-Me-5-Me-U | Complete substitution of U | HPLC, Mass Spectrometry[7][8] |
Characterization of Modified RNA
The successful synthesis and incorporation of 2'-O-Me-5-Me-UTP into RNA transcripts should be verified through various analytical techniques.
Logical Relationship for Characterization
Caption: Logical workflow for the characterization of modified RNA.
Experimental Protocols: Characterization
1. RNA Quantification:
-
Measure the absorbance of the purified RNA solution at 260 nm using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), assuming an extinction coefficient for the modified RNA.
2. RNA Integrity Analysis:
-
Run the purified RNA on a denaturing agarose or polyacrylamide gel.
-
Visualize the RNA using a suitable stain (e.g., ethidium (B1194527) bromide or SYBR Green).
-
A single, sharp band corresponding to the expected size of the full-length transcript indicates high integrity.
3. HPLC Analysis of Nucleoside Composition:
-
Enzymatically digest the purified RNA to its constituent nucleosides using nucleases (e.g., nuclease P1) and phosphatases.
-
Analyze the resulting nucleoside mixture by reverse-phase HPLC.[8]
-
Compare the chromatogram to standards of canonical and modified nucleosides to confirm the absence of uridine and the presence of 2'-O-Methyl-5-methyluridine.
4. Mass Spectrometry Analysis:
-
For more detailed characterization, the digested nucleosides can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the identity of 2'-O-Methyl-5-methyluridine by its mass-to-charge ratio.[7][9]
-
Intact mass analysis of the full-length RNA can also be performed to verify the correct mass corresponding to the sequence with complete incorporation of the modified nucleotide.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 2'-O-Methyl-5-methyluridine-5'-Triphosphate and its successful incorporation into RNA via in vitro transcription. The use of this modified nucleotide is a key strategy in the development of next-generation RNA therapeutics with improved stability and reduced immunogenicity. Careful execution of these protocols and thorough characterization of the resulting modified RNA are essential for advancing research and development in this field.
References
- 1. mclab.com [mclab.com]
- 2. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.co.jp [ymc.co.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking Thiol-Modified Oligonucleotides: A Guide to 2'-O-Methyl-5-methyl-4-thiouridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (B1245037) in the synthesis of modified oligonucleotides. This specialized phosphoramidite enables the site-specific incorporation of a photoreactive 4-thiouridine (B1664626) analog, a valuable tool for researchers studying nucleic acid-protein interactions and developing novel therapeutic agents.
Introduction
2'-O-Methyl-5-methyl-4-thiouridine is a modified nucleoside that combines the desirable properties of a 2'-O-methyl modification with the photoreactive nature of a 4-thiouracil (B160184) base. The 2'-O-methyl group confers increased nuclease resistance and enhanced binding affinity to complementary RNA strands, making it a valuable modification for antisense oligonucleotides and siRNAs. The 4-thio modification allows for efficient photo-cross-linking to interacting proteins upon exposure to UV light, enabling the identification and characterization of binding partners.
Commercial Availability and Synthesis
Currently, there are no known commercial suppliers of 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite. However, the synthesis of this key reagent can be achieved through a multi-step process starting from commercially available precursors. The synthesis generally involves the thionation of a protected 2'-O-methyl-5-methyluridine derivative, followed by phosphitylation to yield the desired phosphoramidite. Researchers with expertise in nucleoside chemistry can undertake this synthesis in a well-equipped laboratory.
For researchers interested in similar modifications, commercial suppliers for the non-thiolated version, 2'-O-Methyl-5-methyl-uridine phosphoramidite, include:
-
PolyOrg, Inc.
-
ChemGenes
Additionally, Hongene provides the 2-thiouridine (B16713) variant, 5'-O-DMTr-2'-O-Me-2-thiouridine-3'-CE-Phosphoramidite. These suppliers can be a valuable resource for obtaining related starting materials or for custom synthesis inquiries.
Applications in Research and Drug Development
The unique combination of a 2'-O-methyl group and a 4-thiouracil base in a single nucleotide analog opens up a range of applications in both basic research and drug development:
-
Photo-Cross-linking Studies: The primary application of 4-thiouridine-modified oligonucleotides is in photo-cross-linking experiments to identify and map the binding sites of proteins on RNA. Upon irradiation with UV light (typically around 340 nm), the 4-thiouracil base forms a covalent bond with adjacent amino acid residues of a binding protein. This allows for the capture and subsequent identification of the protein through techniques such as mass spectrometry.
-
Antisense and siRNA Therapeutics: The 2'-O-methyl modification enhances the therapeutic potential of oligonucleotides by increasing their stability against nuclease degradation and improving their binding affinity to target mRNA. The incorporation of 2'-O-Methyl-5-methyl-4-thiouridine can be used to develop nuclease-resistant antisense and siRNA molecules with the added functionality of being able to be cross-linked to their protein interaction partners within the cell.
-
Structural Biology: The ability to introduce a photoreactive group at a specific position within an RNA molecule is a powerful tool for studying the three-dimensional structure of RNA-protein complexes.
Experimental Protocols
Synthesis of 2'-O-Methyl-5-methyl-4-thiouridine Phosphoramidite
The synthesis of the target phosphoramidite is a multi-step process that requires expertise in organic chemistry. A generalized synthetic scheme is presented below. Detailed experimental procedures should be adapted from established literature protocols for the synthesis of modified nucleosides and phosphoramidites.
Caption: Generalized synthetic workflow for 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite.
Automated Oligonucleotide Synthesis Protocol
This protocol outlines the steps for incorporating 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite into an oligonucleotide using a standard automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite solution (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Prepare the synthesizer with all necessary reagents and the CPG column.
-
Phosphoramidite Preparation: Dissolve the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the phosphoramidite vial on the synthesizer.
-
Synthesis Cycle: The standard oligonucleotide synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.
Caption: Standard automated oligonucleotide synthesis cycle.
-
Modified Coupling Step: When incorporating the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite, a longer coupling time is recommended to ensure high coupling efficiency. Based on protocols for similar modified phosphoramidites, a coupling time of 10-15 minutes should be programmed for this specific monomer.
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard cleavage and deprotection solution. The specific conditions (temperature and time) will depend on the other protecting groups used in the synthesis.
-
Purification: The crude oligonucleotide should be purified using standard methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Data Presentation
The following table summarizes key parameters for the incorporation of modified phosphoramidites, providing a baseline for optimizing the use of 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite.
| Parameter | Standard Phosphoramidites | 2'-O-Methyl-5-methyl-4-thiouridine Phosphoramidite (Recommended) |
| Coupling Time | 2-5 minutes | 10-15 minutes |
| Activator | ETT or DCI | ETT or DCI |
| Expected Coupling Efficiency | >99% | >98% (with extended coupling time) |
| Deprotection Conditions | Standard (e.g., AMA at 65°C for 15 min) | Standard (compatibility should be confirmed) |
Conclusion
The site-specific incorporation of 2'-O-Methyl-5-methyl-4-thiouridine provides a powerful tool for researchers in molecular biology and drug development. While the phosphoramidite is not commercially available, its synthesis is feasible for laboratories with expertise in nucleoside chemistry. The provided protocols and application notes offer a comprehensive guide for the successful use of this modified nucleotide in creating advanced oligonucleotide probes and potential therapeutic agents. The ability to combine enhanced stability and photoreactivity in a single molecule will undoubtedly facilitate new discoveries in the study of nucleic acid-protein interactions and the development of next-generation oligonucleotide therapeutics.
Troubleshooting & Optimization
Technical Support Center: 4-Thiouridine (4sU) RNA Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-thiouridine (B1664626) (4sU) to label newly transcribed RNA.
Troubleshooting Guide
This guide addresses common issues encountered during 4sU RNA labeling experiments in a question-and-answer format.
Question: Why is the yield of my 4sU-labeled RNA low?
Answer: Low yield of newly transcribed RNA is a frequent challenge. Several factors throughout the experimental workflow can contribute to this issue. A systematic evaluation of each step is crucial for identifying the root cause.
Troubleshooting Steps:
-
Optimize 4sU Labeling Conditions: The concentration of 4sU and the labeling duration are critical parameters that need to be optimized for each cell type.[1][2] Higher concentrations of 4sU or longer labeling times may be necessary for adherent cells compared to suspension cells to achieve similar incorporation rates.[3][4] However, be mindful that excessive 4sU concentrations and extended labeling can be cytotoxic and may inhibit rRNA synthesis.[5][6][7][8]
-
Ensure Efficient Biotinylation: The biotinylation step is crucial for the subsequent purification of 4sU-labeled RNA. Inefficient biotinylation will directly result in low recovery.
-
Biotin (B1667282) Reagent Quality: Use fresh Biotin-HPDP dissolved in DMF. Ensure the stock solution is stored correctly at 4°C and avoid using polystyrene pipettes as DMF can degrade the plastic.[1]
-
Reaction Conditions: The biotinylation reaction should be performed in the dark at room temperature for at least 1.5 hours.[1][2]
-
Removal of Unbound Biotin: Complete removal of unbound biotin is essential. Perform chloroform (B151607) extractions to eliminate excess Biotin-HPDP, which is not water-soluble.[3][4] Using phase-lock gel tubes can help minimize RNA loss during this step.[3][4]
-
-
Check Streptavidin Bead Purification: The efficiency of the pull-down of biotinylated RNA using streptavidin-coated magnetic beads can impact the final yield.
-
Sufficient Starting Material: A common reason for low yield is insufficient input of total RNA. Starting with 60-100 µg of total RNA is recommended.[1][9] For experiments with short labeling times, increasing the initial amount of total RNA to 150 µg might be necessary.[10]
-
Bead Capacity and Handling: Ensure that the amount of biotinylated RNA does not exceed the binding capacity of the streptavidin beads. Follow the manufacturer's instructions for bead preparation and binding conditions.
-
-
Minimize RNA Loss During Purification: RNA can be lost at various precipitation and wash steps.
-
Use of Glycogen (B147801): Adding glycogen as a carrier during ethanol (B145695) precipitation can help visualize the RNA pellet and minimize its loss.[1][3][4]
-
Careful Supernatant Removal: Be cautious when removing the supernatant after centrifugation steps to avoid aspirating the RNA pellet.
-
Question: Am I observing cytotoxicity in my 4sU-labeled cells?
Answer: High concentrations of 4sU and prolonged exposure can lead to cellular stress and cytotoxicity, potentially affecting the biological processes under investigation.[5][7][11]
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., using propidium (B1200493) iodide and Annexin V staining) to directly measure the effect of your 4sU labeling conditions on cell health.[11]
-
Monitor for Nucleolar Stress: High concentrations of 4sU (>50 µM) can inhibit rRNA synthesis and processing, leading to a nucleolar stress response.[6][8] This can be monitored by observing the translocation of nucleolar proteins like nucleophosmin (B1167650) (NPM1) and the induction of p53.[6][8]
-
Optimize 4sU Concentration and Labeling Time: If cytotoxicity is observed, reduce the 4sU concentration or shorten the labeling duration. It's a balance between achieving sufficient labeling for downstream applications and minimizing cellular perturbation.[1][5] For many cell lines, concentrations between 100-500 µM for 1-2 hours are a good starting point, but this needs empirical determination.[3][4]
Question: Why is there a high background signal or contamination with unlabeled RNA?
Answer: Contamination of the enriched fraction with pre-existing, unlabeled RNA can obscure the analysis of newly transcribed RNA.
Troubleshooting Steps:
-
Efficient Removal of Unbound Biotin: As mentioned for low yield, residual unbound Biotin-HPDP can interfere with the purification process. Ensure thorough removal through chloroform extraction.[3][4]
-
Thorough Washing of Streptavidin Beads: After binding the biotinylated RNA, wash the streptavidin beads extensively with the recommended washing buffer to remove non-specifically bound, unlabeled RNA.[1][2]
-
Validate Enrichment: Use RT-qPCR to compare the levels of specific newly transcribed (intron-containing) and pre-existing (mature) transcripts in your enriched fraction relative to the total RNA input. A successful enrichment will show a higher abundance of intronic sequences.[10] A dot blot analysis can also be performed to qualitatively assess the efficiency of biotinylation and subsequent purification.[3][12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 4sU and labeling time to use?
A1: The optimal conditions are highly cell-type dependent and also depend on the specific research question. Shorter labeling times (e.g., 5-15 minutes) provide a snapshot of active transcription, while longer times (e.g., 1-2 hours) may be necessary to accumulate enough labeled RNA for certain downstream analyses.[3][10] It is crucial to perform a pilot experiment to determine the optimal balance between labeling efficiency and cell viability for your specific system. The following table provides general guidelines.[3][4]
Q2: How can I validate the incorporation of 4sU into newly transcribed RNA?
A2: 4sU incorporation can be validated using a dot blot analysis.[3][11][12] This method involves spotting biotinylated RNA onto a membrane and detecting it with streptavidin conjugated to an enzyme (e.g., HRP). This provides a qualitative assessment of the labeling and biotinylation efficiency.[3] Additionally, spectrophotometric analysis of the purified newly transcribed RNA will show an additional peak at around 330 nm, which is characteristic of 4sU.[4]
Q3: Can 4sU labeling affect gene expression and RNA processing?
A3: While 4sU is generally considered to have minimal perturbation on cellular processes at optimal concentrations, high concentrations or long exposure times can have effects.[10] High levels of 4sU have been shown to inhibit rRNA synthesis and can trigger a nucleolar stress response.[6][8] There is also evidence that very high levels of 4sU incorporation can interfere with pre-mRNA splicing, particularly for weaker splice sites.[13] Therefore, it is important to use the lowest effective concentration of 4sU for the shortest necessary time.
Q4: What are the key considerations for designing a 4sU pulse-chase experiment to measure RNA decay?
A4: In a pulse-chase experiment, cells are first labeled with 4sU (the "pulse") and then the 4sU-containing medium is replaced with medium containing a high concentration of unlabeled uridine (B1682114) (the "chase").[1][2][14] Key considerations include:
-
Pulse Duration: The pulse should be long enough to achieve sufficient labeling of the RNA species of interest.
-
Chase Efficiency: The chase with unlabeled uridine should be effective in stopping further incorporation of 4sU.
-
Time Points: A sufficient number of time points should be collected during the chase to accurately model the decay kinetics.
Data Presentation
Table 1: Recommended 4sU Concentrations and Labeling Durations
| Labeling Duration | Recommended 4sU Concentration (µM) | Target Application |
| < 10 minutes | 500 - 2000 | Capturing nascent transcription, RNA processing kinetics[3][4] |
| 15 - 30 minutes | 500 - 1000 | Measuring transcription rates[3][4] |
| 60 minutes | 200 - 500 | General purpose, RNA decay studies[3][4] |
| 120 minutes | 100 - 200 | RNA decay studies[3][4] |
Table 2: Typical Yield of Newly Transcribed RNA
| Labeling Time | Cell Type | Starting Total RNA (µg) | Expected Yield of Labeled RNA (µg) | Expected Yield (% of Total) |
| 5 minutes | Human B-cells (suspension) | 150 | ~1.2 | ~0.8%[10] |
| 15 minutes | Mouse Embryonic Stem Cells | Not specified | Not specified | ~1.5%[15] |
| 60 minutes | Human B-cells (suspension) | 70 | ~2.45 | ~3.5%[10] |
| 10 minutes | Mouse Embryonic Stem Cells | 75 | ~0.1 | ~0.13%[9] |
Experimental Protocols
1. Metabolic Labeling of RNA with 4-thiouridine (4sU)
-
Culture cells to 70-80% confluency.
-
Prepare fresh 4sU-containing medium at the desired concentration. Thaw the 4sU stock solution immediately before use and only once.[1]
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium. Handle cells quickly to minimize changes in temperature and CO2 levels.[4]
-
Incubate the cells for the desired labeling period in the dark, as 4sU is a photoactivatable ribonucleoside.[4]
-
To stop the labeling, aspirate the 4sU-containing medium and immediately lyse the cells by adding TRIzol reagent.[1][2]
-
Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.
2. Biotinylation of 4sU-labeled RNA
-
Start with 60-100 µg of total cellular RNA in RNase-free water.[1]
-
Prepare the biotinylation reaction mix containing the RNA, Biotin-HPDP (from a 1 mg/ml stock in DMF), and a labeling buffer (e.g., 10 mM Tris pH 7.4, 1 mM EDTA).[16][17] The final concentration of Biotin-HPDP should be around 0.2 mg/mL.[16][17]
-
Incubate the reaction in the dark at room temperature with rotation for at least 1.5 hours.[1][2]
-
To remove unbound Biotin-HPDP, perform a chloroform/isoamylalcohol (24:1) extraction.[16] Using phase-lock gel tubes is recommended to maximize RNA recovery.[3][4]
-
Precipitate the RNA by adding 1/10 volume of 5M NaCl and an equal volume of isopropanol.[1][16] Add glycogen to aid in pellet visualization.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol and centrifuge again.
-
Carefully remove all ethanol and resuspend the RNA pellet in RNase-free water.
3. Purification of Biotinylated RNA using Streptavidin-Coated Magnetic Beads
-
Heat the biotinylated RNA to 65°C for 10 minutes and then immediately place it on ice for 5 minutes to denature secondary structures.[1][2]
-
Add the denatured RNA to streptavidin-coated magnetic beads and incubate at room temperature with rotation for 15 minutes.[1][2]
-
Place the tube on a magnetic stand and allow the beads to collect.
-
Carefully remove the supernatant (this contains the unlabeled, pre-existing RNA).
-
Wash the beads three times with a high-salt washing buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20) at 65°C, followed by three washes with the same buffer at room temperature.[1][2]
-
To elute the labeled RNA, add a freshly prepared solution of 100 mM DTT to the beads and incubate for 3-5 minutes. Perform a second elution.[1][2]
-
Immediately precipitate the eluted RNA using ethanol and glycogen.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in 4sU RNA labeling experiments.
Caption: General experimental workflow for 4sU RNA labeling and enrichment.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 16. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Optimizing 2'-O-Methyl Modified Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2'-O-Methyl (2'-OMe) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of 2'-OMe modified oligonucleotides?
The most common issues include low synthesis yield, low purity of the final product with significant n-1 peaks, incomplete deprotection, and challenges in purification. These problems often stem from the steric hindrance of the 2'-OMe modification, moisture contamination, degraded reagents, or suboptimal synthesis cycle parameters.
Q2: Why is the coupling efficiency for 2'-OMe phosphoramidites often lower than for standard DNA or RNA monomers?
The 2'-OMe group is sterically bulkier than the 2'-hydroxyl group in RNA or the 2'-hydrogen in DNA. This steric hindrance can slow down the coupling reaction, leading to lower efficiency if standard coupling times are used.[1] To achieve high coupling efficiency, it is crucial to optimize the coupling step, for instance, by extending the coupling time.[1]
Q3: What are the key considerations for the deprotection of 2'-OMe modified oligonucleotides?
The deprotection strategy for 2'-OMe modified oligonucleotides is critical and must ensure the complete removal of all protecting groups from the nucleobases, the phosphate (B84403) backbone, and any other modifications without degrading the oligonucleotide itself.[2] The 2'-OMe modification is stable under standard basic and fluoride-based deprotection conditions.[2] Common deprotection reagents include mixtures of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[3][4] For base-labile modifications, milder deprotection strategies are recommended.[2]
Q4: Which analytical techniques are recommended for assessing the purity of 2'-OMe modified oligonucleotides?
High-performance liquid chromatography (HPLC) is a primary technique for purity assessment.[1][5] Both ion-exchange (IEX) and ion-pair reversed-phase (IP-RP) HPLC are widely used.[6][7] IEX separates oligonucleotides based on charge, while IP-RP separates them based on hydrophobicity.[6] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is also essential for confirming the molecular weight and identifying impurities.[5][8] Capillary electrophoresis (CE) can provide detailed impurity profiling.[5]
Q5: How does moisture affect 2'-OMe oligonucleotide synthesis?
Phosphoramidites are highly sensitive to moisture.[1] Water present in solvents like acetonitrile (B52724), on the solid support, or in the gas lines can hydrolyze the phosphoramidites, rendering them inactive for coupling and leading to significantly lower yields and increased failure sequences.[1][9] Therefore, maintaining anhydrous conditions throughout the synthesis is critical.[1]
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield of the Final Oligonucleotide Product
Question: My 2'-OMe oligonucleotide synthesis resulted in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yield is a common problem that can be attributed to several factors throughout the synthesis cycle.
| Potential Cause | Recommended Solution |
| Suboptimal Coupling Efficiency | For 2'-OMe phosphoramidites, extend the coupling time to at least 6 minutes.[1] The optimal time may need to be determined empirically based on the specific sequence and synthesizer. Using activators like 5-(p-nitrophenyl)-1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI) can also enhance coupling efficiency for sterically hindered monomers.[10] |
| Moisture Contamination | Use anhydrous acetonitrile with a water content below 10-15 ppm.[1] Ensure all reagents, the solid support, and gas lines are dry. Store phosphoramidites and activator solutions under an inert atmosphere (argon or helium).[1] Treating reagents with molecular sieves can be a viable solution to remove water.[9] |
| Degraded Reagents | Use fresh, high-quality phosphoramidites, activator, and other synthesis reagents.[1] Check the expiration dates and storage conditions of all chemicals. |
| Inefficient Capping | Ensure that the capping reagents (Cap A and Cap B) are fresh and delivered correctly by the synthesizer. Incomplete capping of unreacted 5'-hydroxyl groups leads to the formation of failure sequences in subsequent cycles, which are difficult to separate from the full-length product and reduce the overall yield of the desired oligonucleotide.[1] |
| Synthesizer Malfunction | Regularly maintain and calibrate your DNA/RNA synthesizer to ensure accurate reagent delivery.[1] Check for blocked lines or incorrect delivery volumes. |
Issue 2: Low Purity with a Significant n-1 Peak
Question: My HPLC analysis shows a prominent n-1 peak, indicating a high level of truncated sequences. What is causing this and how can I resolve it?
Answer:
The presence of a significant n-1 peak is a direct indication of incomplete reactions during the synthesis cycles.
| Potential Cause | Recommended Solution |
| Low Coupling Efficiency | This is the most frequent cause of n-1 impurities.[1] As with low yield, extend the coupling time for the 2'-OMe phosphoramidite (B1245037) and ensure all reagents are fresh and anhydrous.[1] |
| Inefficient Capping | If unreacted 5'-hydroxyl groups are not efficiently capped, they will be available for coupling in the next cycle, leading to n-1 deletion mutants. Verify the freshness and correct delivery of your capping solutions.[1] |
| Inadequate Purification | Standard desalting may not be sufficient to remove n-1 impurities, especially for longer oligonucleotides.[1] High-resolution purification methods like HPLC or polyacrylamide gel electrophoresis (PAGE) are necessary to isolate the full-length product.[1][] |
Issue 3: Incomplete Deprotection
Question: I suspect my 2'-OMe oligonucleotide is not fully deprotected. What are the signs and how can I ensure complete deprotection?
Answer:
Incomplete deprotection can lead to a heterogeneous product with poor biological activity.
| Potential Cause | Recommended Solution |
| Degraded Deprotection Reagents | Use fresh ammonium hydroxide and/or methylamine solutions.[2] Degraded reagents are a primary cause of incomplete base deprotection.[2] |
| Insufficient Reaction Time or Temperature | Adhere to the recommended deprotection times and temperatures for the specific protecting groups used in your synthesis.[2] For example, a common procedure involves heating in an AMA solution at 60-65°C.[3] |
| Inappropriate Deprotection Cocktail | Ensure the deprotection cocktail is appropriate for all modifications present in your oligonucleotide. Some modifications are base-labile and require milder deprotection conditions.[4] |
| Incomplete Removal of 2'-Silyl Protecting Groups (if used) | If a 2'-O-silyl protecting group like TBDMS was used, its removal requires a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[2] Ensure anhydrous conditions during this step, as water can reduce the efficiency of the desilylation reaction.[9] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 2'-OMe Modified Oligonucleotides
This protocol outlines the key steps in an automated synthesis cycle.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound oligonucleotide using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Coupling: Activation of the 2'-OMe phosphoramidite with an activator (e.g., DCI or tetrazole) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of at least 6 minutes is recommended for 2'-OMe monomers.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each nucleotide addition.
Protocol 2: Cleavage and Deprotection of 2'-OMe Oligonucleotides
This is a standard two-step deprotection procedure.
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[2]
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Silyl Group Removal (if applicable):
-
This step is only necessary if a 2'-silyl protecting group (e.g., TBDMS) was used.
-
To the dried oligonucleotide, add a solution of triethylamine trihydrofluoride (TEA·3HF) in anhydrous dimethylsulfoxide (DMSO).[2]
-
Incubate at 65°C for 2.5 hours.[12]
-
Quench the reaction and desalt the oligonucleotide.
-
Protocol 3: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol provides a general guideline for the purification of 2'-OMe oligonucleotides.
-
Column: C8 or C18 reversed-phase column suitable for oligonucleotide separation.
-
Mobile Phase A: Aqueous buffer, e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B from a low to a high percentage (e.g., 5% to 65% over 30 minutes) is used to elute the oligonucleotide.[6]
-
Temperature: Elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve peak shape.[6]
-
Detection: UV absorbance at 260 nm.
Visualizations
Caption: Workflow for 2'-O-Methyl modified oligonucleotide synthesis, deprotection, and purification.
Caption: Troubleshooting decision tree for common issues in 2'-OMe oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 8. support.proteinmetrics.com [support.proteinmetrics.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. academic.oup.com [academic.oup.com]
- 12. glenresearch.com [glenresearch.com]
potential side reactions with 4-thiouridine during RNA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-thiouridine (B1664626) (4sU) for RNA synthesis and labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-thiouridine (4sU) and how is it incorporated into RNA?
4-thiouridine (4sU) is a photoreactive analog of the natural nucleoside uridine (B1682114).[1][2] When added to cell culture media, it is taken up by cells, converted into 4-thiouridine triphosphate (4sUTP), and incorporated into newly transcribed RNA by RNA polymerases in place of uridine.[3][4][5][6] This metabolic labeling allows for the specific isolation and analysis of nascent RNA.[4][7][8]
Q2: What are the primary applications of 4sU in RNA research?
The unique properties of 4sU make it a versatile tool for studying various aspects of RNA metabolism:
-
Metabolic Labeling and Quantification of Newly Synthesized RNA: 4sU allows for the distinction between newly transcribed and pre-existing RNA, enabling the study of RNA synthesis and decay rates.[2][4][7]
-
RNA-Protein Crosslinking (PAR-CLIP): The thio-group in 4sU can be photo-activated by UV light at 365 nm to form covalent crosslinks with interacting RNA-binding proteins (RBPs).[9][10][11][12][13] This is the basis for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), a technique used to identify RBP binding sites on a transcriptome-wide scale.[13]
-
Nucleotide Conversion for Sequencing (SLAM-seq, TUC-seq): The presence of 4sU in an RNA strand can induce a specific T-to-C conversion during reverse transcription in next-generation sequencing library preparation.[2][14] This allows for the computational identification of newly synthesized transcripts without the need for biochemical enrichment.[2]
Q3: Is 4sU toxic to cells?
Yes, 4sU can exhibit cytotoxicity, particularly at high concentrations and with prolonged exposure.[1][15] Studies have shown that concentrations above 50-100 µM can lead to:
-
Inhibition of ribosomal RNA (rRNA) synthesis and processing.[1][16][17][18]
-
Induction of a nucleolar stress response, which can trigger p53 activation and inhibit cell proliferation.[15][16][17][18]
It is crucial to determine the optimal 4sU concentration and labeling time for each cell type and experimental goal to minimize these effects.[19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low 4sU Incorporation | 1. Suboptimal 4sU concentration or labeling time.[19] 2. Low expression of nucleoside transporters in the cell line.[5] 3. Degradation of 4sU stock solution. | 1. Optimize 4sU concentration (typically 10-200 µM) and labeling duration (e.g., 1-4 hours) for your specific cell type.[19] 2. Consider using 4sU prodrugs that can bypass the need for active transport and the initial phosphorylation step. 3. Aliquot 4sU stock solution and store protected from light at -20°C. Thaw just before use and discard any remaining solution after thawing.[20] |
| High Cell Death or Altered Phenotype | 1. 4sU concentration is too high, leading to cytotoxicity.[1][15][16] 2. Prolonged exposure to 4sU.[1] | 1. Perform a dose-response curve to determine the maximum tolerable concentration of 4sU for your cells. Start with a lower concentration (e.g., 10-50 µM).[16] 2. Reduce the labeling time. For many applications, shorter pulses (e.g., 1-2 hours) are sufficient.[20] 3. Monitor for signs of nucleolar stress, such as changes in cell proliferation or p53 levels.[16][17] |
| Aberrant Splicing Patterns | 1. High levels of 4sU incorporation can interfere with pre-mRNA splicing, especially for introns with weak splice sites.[1][21][22] | 1. Use the lowest effective concentration of 4sU. 2. Include an unlabeled control to compare splicing patterns and identify any 4sU-induced artifacts.[21] |
| Formation of Unexpected High Molecular Weight RNA Species | 1. Oxidative dimerization of 4sU-containing RNA molecules, forming disulfide bonds, especially during storage.[23] | 1. Minimize storage time of isolated RNA. 2. Consider adding a reducing agent like DTT to your samples before analysis if disulfide bond formation is suspected, though this may interfere with downstream applications requiring the thiol group. |
| Quantification Bias in Sequencing Data | 1. High 4sU incorporation can lead to multiple T-to-C conversions in a single read, reducing mappability.[14][24] 2. 4sU-containing RNA may be underrepresented in sequencing libraries.[14][24] | 1. Titrate the 4sU concentration to achieve an optimal incorporation rate (typically 1-10%).[25] 2. Use computational tools designed to handle T-to-C conversions and correct for quantification bias.[24] |
Potential Side Reactions and Considerations
Photochemical Crosslinking
4-thiouridine is a photoactivatable nucleoside. Exposure to UV light at a wavelength of 365 nm will induce the formation of a covalent bond between the 4sU-containing RNA and any closely associated proteins.[9][10][11][12] While this is the basis for powerful techniques like PAR-CLIP, accidental exposure to light during sample handling should be avoided if crosslinking is not the intended outcome.[4][8]
Caption: Workflow of 4sU incorporation and subsequent UV-induced RNA-protein crosslinking.
Oxidative Dimerization
Recent findings have shown that 4sU residues within RNA molecules can undergo oxidative dimerization to form a disulfide-linked dimer.[23] This is considered an ex vivo artifact that can occur during sample storage in the presence of oxygen.[23] This can lead to the appearance of higher molecular weight species in analyses like gel electrophoresis.
Caption: Schematic of the oxidative dimerization of 4sU-containing RNA molecules.
Impact on RNA Structure and Function
The substitution of oxygen with a sulfur atom at the 4th position of the uridine ring can alter the properties of the RNA molecule. This can lead to changes in RNA secondary structure, which may in turn affect processes like pre-mRNA splicing.[1][21] Additionally, 4sU-containing RNA has been observed to be more stable than its unmodified counterpart in some contexts.[21]
Experimental Protocols
Metabolic Labeling of Nascent RNA with 4sU
This protocol is a general guideline and should be optimized for your specific cell type and experimental needs.
-
Preparation of 4sU Stock Solution:
-
Dissolve 4-thiouridine in an appropriate solvent (e.g., DMSO or sterile water) to create a stock solution (e.g., 100 mM).
-
Store aliquots at -20°C, protected from light.[20]
-
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency (typically 70-80%).[20]
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the 4sU stock solution into the pre-warmed medium to the desired final concentration (e.g., 100 µM).[19]
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) in the dark to prevent unintended crosslinking.[8]
-
-
RNA Isolation:
Dot Blot Analysis for 4sU Incorporation (Optional)
This is a useful quality control step to confirm the incorporation of 4sU into your RNA samples.
-
Biotinylation of 4sU-labeled RNA:
-
Thiol-specifically biotinylate a small amount of your total RNA (e.g., 5 µg) using a reagent like Biotin-HPDP. This creates a disulfide bond between the biotin (B1667282) and the 4sU.
-
-
Dot Blot:
-
Spot serial dilutions of the biotinylated RNA onto a nylon membrane.
-
Include a biotinylated control oligo and a non-biotinylated RNA sample as positive and negative controls, respectively.
-
Detect the biotinylated RNA using a streptavidin-HRP conjugate and a chemiluminescent substrate. The signal intensity will be proportional to the amount of 4sU incorporated.[8]
-
Caption: General experimental workflow for 4sU metabolic labeling of RNA.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 9. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-thio-U cross-linking identifies the active site of the VS ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking - News Blog - Jena Bioscience [jenabioscience.com]
- 14. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 21. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Reversible oxidative dimerization of 4-thiouridines in tRNA isolates - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00221G [pubs.rsc.org]
- 24. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data | bioRxiv [biorxiv.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Thiolated Nucleosides in RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiolated nucleosides in RNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with thiolated nucleosides in RNA?
The primary stability concerns for thiolated nucleosides, particularly 4-thiouridine (B1664626) (4sU) and 2-thiouridine (B16713) (s2U), are oxidation and desulfurization.[1] Under certain conditions, such as exposure to reactive oxygen species (ROS) or elevated temperatures, the thiol group can be lost or modified, impacting the integrity and function of the RNA molecule.[1] For 4-thiouridine, dimerization has also been reported as a degradation pathway.
Q2: How does the incorporation of thiolated nucleosides affect RNA stability?
The effect on stability can vary depending on the specific nucleoside and its position within the RNA structure. For instance, 2-thiouridine (s2U) has been shown to significantly increase the thermal stability of RNA duplexes.[2] In contrast, a duplex containing 4-thiouridine (s4U) was found to have a lower melting temperature (Tm) compared to the unmodified control.[2] Interestingly, fully 4sU-labeled pre-mRNA has been observed to be more stable than its uridine-only counterpart.[3][4] Thiolated nucleosides in tRNA are known to enhance structural stability and promote correct codon recognition.[5][6]
Q3: What are the typical degradation products of thiolated nucleosides?
The degradation of thiolated nucleosides can lead to various products. A common degradation pathway is desulfurization, where the sulfur atom is removed.[1] For example, 4-thiouridine can undergo desulfurization. Another potential degradation product of 2-thiolated compounds like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is the corresponding isocytidine (B125971) derivative.[7]
Q4: Can high concentrations of 4-thiouridine (4sU) be toxic to cells?
Yes, elevated concentrations of 4sU (typically >50µM) and extended exposure can induce a nucleolar stress response, inhibit rRNA synthesis and processing, and potentially impact pre-mRNA splicing.[3][4][8][9] It is crucial to optimize the concentration and labeling time for each cell type to minimize these cytotoxic effects.[10]
Troubleshooting Guides
Issue 1: Low Yield of Thiolated RNA after Purification
| Possible Cause | Recommended Solution |
| RNase Contamination | Use RNase-free labware and reagents. Wear gloves and work in a clean environment.[11][12] Consider adding an RNase inhibitor during extraction. |
| Inefficient Elution | Ensure the elution buffer is applied directly to the center of the column matrix for complete saturation. For higher yields, you can increase the elution volume or perform a second elution, though this will result in a more diluted sample.[12][13] Incubating the column with nuclease-free water for 5-10 minutes at room temperature before centrifugation can also improve recovery.[13] |
| Sample Overload | Avoid overloading silica-based columns, as this can lead to reduced yield and purity.[11] |
| Improper Storage | Store purified RNA at -70°C or lower to prevent degradation.[12] |
Issue 2: Degradation of Thiolated RNA during Experimental Procedures
| Possible Cause | Recommended Solution |
| Oxidation of Thiol Groups | Minimize exposure to air and sources of reactive oxygen species (ROS). Consider adding low concentrations of a reducing agent like dithiothreitol (B142953) (DTT) during RNA extraction to maintain the reduced state of the thiol group.[14] |
| High Temperatures | Avoid prolonged exposure to high temperatures, as this can accelerate degradation. |
| Incorrect Buffer Conditions | The pH and composition of buffers can influence RNA stability.[15] Use buffers with a pH that is known to be optimal for RNA stability (generally slightly acidic to neutral). |
| Radical-based Reactions | Be cautious when using methods that involve radical chemistry, as these can damage the RNA backbone.[16] |
Issue 3: Inconsistent Results in Downstream Applications (e.g., Sequencing, RT-qPCR)
| Possible Cause | Recommended Solution |
| Residual Contaminants | Ensure that all wash steps are performed correctly during RNA purification to remove salts and ethanol, which can inhibit downstream enzymatic reactions.[11][12] |
| Alteration of RNA Structure by 4sU | Be aware that high levels of 4sU incorporation can alter RNA secondary structure, potentially affecting processes like pre-mRNA splicing.[3][4] It is advisable to include appropriate controls with unmodified RNA.[4] |
| Chemical Modification Artifacts | Some chemical treatments used for analyzing thiolated RNA can lead to artifacts. For example, certain conditions can cause the conversion of thiolated uridine (B1682114) to isocytidine.[7][17] Carefully follow established protocols and consider potential side reactions. |
| Inaccurate Quantification | The degradation of nucleoside standards can lead to inaccurate quantification. Use fresh or properly stored standards for calibration in methods like LC-MS. |
Quantitative Data Summary
Table 1: Thermal Stability of RNA Duplexes Containing Thiolated Nucleosides
| Modification | Melting Temperature (Tm) | Reference |
| Unmodified (Uridine) | 19.0°C | [2] |
| 2-Thiouridine (s2U) | 30.7°C | [2] |
| 4-Thiouridine (s4U) | 14.5°C | [2] |
Table 2: Observed Effects of 4-Thiouridine (4sU) Incorporation
| Observation | Experimental Context | Reference |
| Decreased splicing efficiency | In vitro and cell culture experiments with increasing 4sU incorporation | [3][4] |
| Increased stability of fully labeled pre-mRNA | In vitro degradation kinetics | [3][4] |
| Inhibition of rRNA synthesis and processing | Cell culture with 4sU concentrations >50µM | [9] |
Experimental Protocols & Workflows
Protocol: Thiol-Linked Alkylation for Metabolic Sequencing of RNA (SLAM-seq)
This protocol provides a high-level overview of the SLAM-seq workflow, a method used to determine RNA stability by combining metabolic RNA labeling with 4-thiouridine (4sU) and chemical nucleoside conversion.[14][18][19]
-
Metabolic Labeling: Culture cells and add 4-thiouridine (s4U) to the medium to label newly transcribed RNA.[14]
-
RNA Extraction: Harvest cells and extract total RNA. To preserve the thiol group, low concentrations of DTT can be added during this step.[14]
-
Alkylation: Treat the total RNA with iodoacetamide (B48618) (IAA). This step alkylates the 4sU residues, causing a carboxyamidomethyl group to be attached to the thiol group.[14][19]
-
Reverse Transcription: During reverse transcription, the alkylated 4sU is read as a cytidine (B196190) (C) instead of a thymidine (B127349) (T), leading to a T-to-C conversion in the resulting cDNA.[14]
-
Sequencing and Analysis: Prepare a sequencing library and perform high-throughput sequencing. The T>C conversion events in the sequencing data are then used to identify and quantify the metabolically labeled RNA.[18][19]
Diagrams
Caption: Workflow for Thiol-Linked Alkylation for Metabolic Sequencing of RNA (SLAM-seq).
Caption: Key Degradation Pathways for Thiolated Nucleosides in RNA.
References
- 1. Oxidative Modifications of RNA and Its Potential Roles in Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur modification in natural RNA and therapeutic oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00038A [pubs.rsc.org]
- 7. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-linked alkylation of RNA to assess expression dynamics | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. willowfort.co.uk [willowfort.co.uk]
- 12. neb.com [neb.com]
- 13. mpbio.com [mpbio.com]
- 14. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting stability of RNA – temperature, length, concentration, pH, and buffering species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. Selective Desulfurization Significantly Expands Sequence Variety of 3′-Peptidyl–tRNA Mimics Obtained by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transcriptome-Wide Profiling of RNA Stability | Springer Nature Experiments [experiments.springernature.com]
- 19. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 4-Thiouridine (4sU) Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of 4-thiouridine (B1664626) (4sU) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-thiouridine (4sU) and why is it used in cell culture?
A1: 4-thiouridine (4sU) is a photoreactive analog of the nucleoside uridine.[1][2] It is readily taken up by mammalian cells and incorporated into newly transcribed RNA.[3][4] This metabolic labeling allows for the specific isolation and analysis of nascent RNA, enabling the study of RNA synthesis, processing, and degradation dynamics.[4][5]
Q2: What are the primary mechanisms of 4sU-induced cytotoxicity?
A2: At elevated concentrations (>50µM) and during extended exposure, 4sU can be cytotoxic.[6][7][8] The primary mechanism involves the inhibition of ribosomal RNA (rRNA) synthesis and processing.[9][10][11] This disruption of ribosome biogenesis leads to a condition known as nucleolar stress, which can subsequently trigger cellular stress responses, including the stabilization of the tumor suppressor protein p53 and inhibition of cell proliferation.[8][9] Additionally, high levels of 4sU incorporation can interfere with pre-mRNA splicing, particularly for introns with weak splice sites.[6][7]
Q3: Are the cytotoxic effects of 4sU universal across all cell types?
A3: No, the cytotoxic effects of 4sU can be cell-type specific.[3] Therefore, it is crucial to perform a toxicity assessment when using a new cell line or a previously unreported 4sU concentration.[3]
Q4: How can I detect 4sU-induced cytotoxicity in my cell cultures?
A4: Signs of 4sU-induced cytotoxicity include:
-
A noticeable decrease in cell proliferation and viability.
-
Changes in cell morphology, such as rounding, detachment, and shrinkage.
-
An increase in the number of floating cells in the culture medium.
-
Nuclear condensation and fragmentation, which are indicative of apoptosis.
Q5: Can 4sU labeling introduce artifacts into my experimental results?
A5: Yes. Besides direct cytotoxicity, 4sU incorporation can lead to technical artifacts. For instance, it has been reported that 4sU-containing RNA may have reduced reverse transcription efficiency.[12][13] This can lead to an underrepresentation of labeled RNA in sequencing libraries, which could be misinterpreted as a biological effect.[12][13]
Troubleshooting Guides
Issue 1: High levels of cell death or growth inhibition after 4sU labeling.
| Possible Cause | Troubleshooting Steps |
| 4sU concentration is too high. | Titrate the 4sU concentration to determine the optimal concentration for your cell line that balances labeling efficiency with cell viability. Start with a lower concentration (e.g., 10-50 µM) and incrementally increase it.[8][9] |
| Labeling duration is too long. | Reduce the incubation time with 4sU. For short-lived transcripts, a brief pulse of 15-60 minutes may be sufficient.[4][14] For longer-term studies, consider pulse-chase experiments where the 4sU-containing medium is replaced with fresh medium.[15] |
| Cell line is particularly sensitive to 4sU. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of 4sU concentrations and incubation times to establish a non-toxic working concentration for your specific cell line.[3] |
| Poor quality or degraded 4sU. | Ensure that the 4sU stock solution is properly stored (typically at -20°C in small aliquots) and has not undergone multiple freeze-thaw cycles.[4] |
Issue 2: Low yield of labeled RNA after purification.
| Possible Cause | Troubleshooting Steps |
| Suboptimal 4sU concentration or labeling time. | Increase the 4sU concentration or extend the labeling time, being mindful of potential cytotoxicity. The optimal parameters will depend on the transcription rate of your gene of interest and the sensitivity of your downstream application. |
| Inefficient biotinylation of 4sU-labeled RNA. | Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and used at the correct concentration. Optimize the biotinylation reaction conditions, such as incubation time and temperature. |
| Inefficient purification of biotinylated RNA. | Ensure that the streptavidin beads are not expired and have been properly washed and blocked. Optimize the binding and washing steps of the purification protocol to minimize the loss of labeled RNA. |
Quantitative Data Summary
The following tables provide a summary of recommended 4sU concentrations from the literature. Note: These are general guidelines, and optimization for your specific cell line and experimental goals is highly recommended.[16]
Table 1: Recommended 4sU Concentrations by Labeling Duration
| Labeling Duration | Recommended 4sU Concentration (µM) | Reference(s) |
| < 10 minutes | 500 | [4] |
| 15 - 30 minutes | 500 - 1000 | [4][14] |
| 60 minutes | 200 - 500 | [4][14] |
| 120 minutes | 100 - 200 | [4][14] |
| > 12 hours | < 100 (toxicity may be observed > 50 µM) | [6][8] |
Table 2: Observed Effects of 4sU at Different Concentrations
| 4sU Concentration (µM) | Observed Effect | Cell Line(s) | Reference(s) |
| ≤ 10 | Suitable for measuring nascent rRNA synthesis without significant inhibition. | Human U2OS | [9][10] |
| 40 | Considered tolerable for metabolic labeling with modest effects on alternative splicing. | Human HEK293 | [6][7] |
| > 50 | Inhibition of rRNA production and processing; can trigger nucleolar stress. | Human U2OS | [9][10][11] |
| 100 | Commonly used for mRNA labeling; can inhibit rRNA synthesis and cause proliferation arrest. | Human U2OS | [9] |
| 200 | Used for short-term labeling (1-2 hours) with no significant effects on total mRNA levels. | Murine fibroblasts | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic 4sU Concentration
This protocol describes a method to determine the highest tolerable concentration of 4sU for a specific cell line using a cell viability assay (e.g., MTT).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells per well). Allow cells to attach overnight.
-
4sU Treatment: Prepare serial dilutions of 4sU in complete culture medium. A typical concentration range to test is 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, and 500 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4sU.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 4 hours, 12 hours, 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each 4sU concentration relative to the vehicle control. The optimal non-toxic concentration is the highest concentration that results in minimal to no decrease in cell viability.
Visualizations
References
- 1. 4-Thiouridine | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. | Sigma-Aldrich [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. faqs.lexogen.com [faqs.lexogen.com]
Technical Support Center: Purification of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of RNA containing the modified nucleotide 2'-O-Methyl-5-methyl-4-thiouridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of modified RNA after purification | Suboptimal binding to purification matrix: The combined 2'-O-Methyl and 4-thiouridine (B1664626) modifications can alter the RNA's affinity for standard purification columns or beads. | Optimize binding conditions: For solid-phase extraction, experiment with different binding buffers, temperatures, and incubation times. For HPLC, adjust the gradient and mobile phase composition.[1][2] Consider using a purification method specifically designed for modified oligonucleotides.[1][3] |
| Incomplete elution: The modified RNA may bind too strongly to the purification matrix. | Modify elution conditions: For solid-phase extraction, use a stronger elution buffer or increase the elution temperature. For HPLC, a steeper gradient or a different mobile phase modifier may be necessary.[2] | |
| RNA degradation: The 4-thiouridine modification can make the RNA more susceptible to degradation under certain conditions. | Maintain an RNase-free environment: Use RNase-free reagents and materials.[4][5] Consider adding RNase inhibitors during the purification process. | |
| Presence of truncated RNA sequences in the final product | Inefficient removal of failure sequences: Standard purification methods may not effectively separate full-length modified RNA from shorter, incomplete sequences. | Employ high-resolution purification techniques: Polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are recommended for separating oligonucleotides based on size with high resolution.[1][6][7] |
| Co-elution of impurities with the modified RNA | Similar properties of impurities and target RNA: The modifications on the RNA can cause it to have similar retention times or binding affinities as certain impurities. | Use orthogonal purification methods: Combine two different purification techniques, such as reverse-phase HPLC followed by anion-exchange HPLC, to achieve higher purity.[1] |
| Difficulty in desalting the purified modified RNA | Inefficient desalting method: Standard desalting methods like ethanol (B145695) precipitation might not be sufficient for removing all salts, which can interfere with downstream applications. | Utilize size-exclusion chromatography or specialized desalting columns: These methods are effective in removing salts and other small molecules from oligonucleotide samples.[2][3] |
| Variability in purification yield between batches | Inconsistent synthesis or modification efficiency: The incorporation of the modified nucleotide during RNA synthesis might not be uniform across different batches. | Ensure consistent synthesis protocols: Standardize all synthesis and modification parameters. Characterize the crude product before purification to assess the initial quality and modification efficiency. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best suited for RNA containing 2'-O-Methyl-5-methyl-4-thiouridine?
A1: The optimal purification method depends on the length of the RNA, the required purity, and the scale of the purification.
-
High-Performance Liquid Chromatography (HPLC) is highly recommended, particularly Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).[1][6] RP-HPLC separates based on hydrophobicity, which is influenced by the methyl and thiouridine groups.[1][2] AEX-HPLC separates based on charge and can be effective for modified oligonucleotides.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE) offers excellent resolution for separating full-length products from truncated sequences, especially for smaller RNAs.[6][7][8]
-
Solid-Phase Extraction (SPE) can be a rapid method for enrichment and purification. Thiol-specific chemistries, such as those using methane (B114726) thiosulfonate (MTS) activated resins, can be employed to specifically capture the 4-thiouridine containing RNA.[4][5][9][10] Alternatively, the RNA can be biotinylated at the thiol group for subsequent purification using streptavidin-coated beads.[11]
Q2: How can I monitor the purity of my purified RNA?
A2: Purity can be assessed using several methods:
-
Analytical HPLC: Running a small aliquot of your purified sample on an analytical HPLC column can provide a chromatogram showing the main peak and any impurities.[6]
-
Mass Spectrometry: This technique can confirm the molecular weight of the purified RNA, verifying the presence of the modifications and the integrity of the full-length product.[12][13]
-
Denaturing PAGE: Running the sample on a denaturing polyacrylamide gel can visualize the main RNA band and any shorter or longer contaminants.[7][8]
Q3: Can I use standard ethanol precipitation to purify my modified RNA?
A3: While ethanol precipitation is a common method for concentrating and desalting nucleic acids, it is generally not sufficient as a primary purification method to remove truncated sequences or other synthesis-related impurities.[1][3] It is often used as a final step after a high-resolution purification technique like HPLC or PAGE to concentrate the sample.[11][14]
Q4: Do the modifications affect the quantification of the purified RNA?
A4: Yes, the presence of 2'-O-Methyl-5-methyl-4-thiouridine can affect quantification by UV-Vis spectrophotometry. The 4-thiouridine moiety has a distinct absorbance spectrum compared to the canonical bases.[15] It is advisable to use an extinction coefficient that accounts for the modified nucleotide to obtain an accurate concentration measurement.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for the purification of RNA containing hydrophobic modifications like 2'-O-Methyl-5-methyl-4-thiouridine.
Materials:
-
Crude RNA sample containing 2'-O-Methyl-5-methyl-4-thiouridine
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in RNase-free water
-
Mobile Phase B: Acetonitrile
-
RNase-free water
Procedure:
-
Sample Preparation: Dissolve the crude RNA pellet in RNase-free water or Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared RNA sample onto the column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 50% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized based on the specific RNA sequence and length.[2]
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length modified RNA.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Desalting: Pool the pure fractions and desalt using a suitable method like size-exclusion chromatography or ethanol precipitation.
Protocol 2: Solid-Phase Extraction of Thiolated RNA
This protocol describes a general approach for enriching RNA containing 4-thiouridine.
Materials:
-
Total RNA containing 2'-O-Methyl-5-methyl-4-thiouridine
-
Thiol-reactive resin (e.g., MTS-activated resin) or Streptavidin-coated magnetic beads and Biotin-HPDP
-
Binding/Washing Buffer (e.g., 100 mM Tris, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20, pH 7.5)[16]
-
Elution Buffer (e.g., containing a reducing agent like DTT or β-mercaptoethanol to cleave the disulfide bond)
-
RNase-free water
Procedure:
-
RNA Preparation: Dissolve the total RNA in an appropriate buffer. For biotinylation, follow the manufacturer's protocol for reacting the RNA with Biotin-HPDP.
-
Resin/Bead Preparation: Prepare the thiol-reactive resin or streptavidin beads according to the manufacturer's instructions. This usually involves washing and equilibrating the resin/beads with the binding buffer.
-
Binding: Incubate the RNA sample with the prepared resin/beads to allow for the specific capture of the thiolated RNA. Incubation time and temperature may need optimization.
-
Washing: Wash the resin/beads several times with the binding/washing buffer to remove non-specifically bound RNA and other impurities.
-
Elution: Elute the captured RNA from the resin/beads using the appropriate elution buffer.
-
Downstream Processing: The eluted RNA can be further purified by ethanol precipitation to concentrate the sample and remove the eluting agent.
Visualizations
Caption: Experimental workflow for the purification of modified RNA.
This diagram outlines the general steps involved in obtaining pure RNA containing 2'-O-Methyl-5-methyl-4-thiouridine, from the initial crude product to the final, quality-controlled sample. It highlights the different high-resolution purification options available to researchers.
References
- 1. labcluster.com [labcluster.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Solid phase chemistry to covalently and reversibly capture thiolated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. RNA purification by preparative polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase chemistry to covalently and reversibly capture thiolated RNA [escholarship.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Modified RNA
Welcome to the technical support center for the mass spectrometry analysis of modified RNA. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful and accurate analysis of RNA modifications.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the mass spectrometry analysis of modified RNA, from sample preparation to data acquisition.
Issue 1: Low or No Signal Intensity in Mass Spectrum
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Sample Amount | For low-abundance RNAs like mRNA, consider starting with a larger amount of total RNA.[1] Employ enrichment strategies to increase the concentration of your target RNA. |
| Sample Loss During Preparation | Optimize RNA extraction and purification protocols to minimize loss.[2] For very small samples, consider integrated single-tube preparation methods.[2] |
| Inefficient Ionization | Ensure proper tuning and calibration of the mass spectrometer.[3] Optimize ionization source parameters (e.g., ESI voltage, gas flow).[3] Check for and mitigate cation adduction by using appropriate buffers and desalting steps.[4] |
| Poor Analyte Transfer | Check for leaks in the LC and MS systems.[5] Ensure the column is not cracked or blocked.[5] |
| Incorrect Instrument Settings | Verify that the mass spectrometer is operating in the correct mode and that the detector is on and functioning properly.[3][5] |
Issue 2: Inaccurate Quantification of RNA Modifications
Possible Causes and Solutions:
| Cause | Solution |
| Chemical Instability of Modifications | Be aware of potential rearrangements, such as the Dimroth rearrangement of m¹A to m⁶A, which can occur under alkaline pH.[6][7] Consider the pH stability of your target modifications throughout the sample handling process.[6] |
| Incomplete Enzymatic Digestion | Ensure the use of appropriate nucleases and that digestion conditions (e.g., temperature, time, buffer) are optimal.[8] For modifications that confer resistance to certain nucleases, like 2'-O-methylation, prolonged digestion may be necessary.[8] |
| Contamination in Reagents | Use high-purity enzymes and reagents to avoid the introduction of artifacts.[6] |
| Ion Suppression or Enhancement | Optimize chromatographic separation to resolve modifications from co-eluting matrix components.[6] Use stable isotope-labeled internal standards for each modification to correct for matrix effects. |
| Adsorption of Nucleosides | Be cautious with filtration steps, as some modified nucleosides can adsorb to filter materials like poly(ether sulfone) (PES).[6] Test for recovery of standards during your sample preparation workflow. |
Issue 3: High Background Noise or Baseline Drift
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated LC System or Column | Flush the LC system and column with appropriate solvents to remove contaminants. |
| Impure Solvents or Additives | Use high-purity, MS-grade solvents and additives. |
| Inadequate Chromatographic Conditions | Optimize the chromatographic gradient to achieve a stable baseline.[3] |
| Detector Issues | Adjust detector settings, such as gain and filter settings, to minimize noise.[3] |
Frequently Asked Questions (FAQs)
1. What are the most critical steps in sample preparation for modified RNA analysis by MS?
Sample preparation is a critical step that significantly impacts the success of the analysis.[4] Key considerations include:
-
RNA Integrity: Preventing RNA degradation by RNases is paramount. Use RNase-free reagents and work in a clean environment.[9]
-
Purity: Ensure samples are free of contaminants from the biological matrix and extraction reagents, which can interfere with downstream enzymatic reactions and mass spectrometry.[1]
-
Cation Adduction: The negatively charged phosphodiester backbone of RNA readily adducts cations, which can neutralize the charge and lead to a loss of ion signal.[4] Proper desalting and the use of appropriate buffers are crucial.[4]
2. How do I choose the right enzymatic digestion strategy?
The goal is to completely hydrolyze the RNA into its constituent nucleosides. A common and effective method is a two-step or one-pot digestion using nuclease P1 followed by bacterial alkaline phosphatase (BAP) or a similar phosphatase.[8] Nuclease P1 cleaves the phosphodiester bonds, and the phosphatase removes the 5'-phosphate group to yield nucleosides.[8] It's important to consider that some modifications can make RNA resistant to certain nucleases.[8]
3. What are the main approaches for analyzing modified RNA by mass spectrometry?
There are three primary approaches for the mass spectrometric analysis of modified RNAs:
-
Nucleoside Level Analysis: This "bottom-up" approach involves the complete enzymatic digestion of RNA into individual nucleosides, which are then analyzed by LC-MS/MS.[4] This method is excellent for quantifying the overall abundance of different modifications.[4]
-
Oligonucleotide Level Analysis ("Bottom-up" Modification Mapping): In this approach, RNA is digested with sequence-specific RNases (e.g., RNase T1) to generate smaller oligonucleotides.[4] These fragments are then analyzed by LC-MS/MS to identify the sequence and locate the modification.[4]
-
Intact RNA Analysis ("Top-down" Modification Mapping): This method involves the direct analysis of the intact RNA molecule by mass spectrometry.[4] While challenging due to the size and complexity of RNA, it can provide information on the combination of modifications on a single RNA molecule.[4]
4. What software tools are available for analyzing mass spectrometry data of modified RNA?
Several software tools have been developed to aid in the analysis of the complex data generated from modified RNA MS experiments. Some examples include:
-
Pytheas: An open-source tool designed to automate the identification and quantification of modified RNA molecules from mass spectrometry data.[10]
-
RNAModMapper (RAMM): This software assists in interpreting LC-MS/MS data of modified oligonucleotides by comparing experimental data to a local database of RNA sequences.[11][12]
-
RoboOligo: A tool for the de novo sequence analysis of modified oligonucleotides.[4]
5. How can I enrich for low-abundance modified RNAs like mRNA?
Enrichment is often necessary for detecting modifications in low-abundance RNA species.[1] Common strategies include:
-
Poly(A) Selection: This method enriches for mature, polyadenylated mRNAs.[13]
-
Antibody-Based Enrichment: Utilizes antibodies that specifically recognize a particular RNA modification to pull down RNA molecules containing that modification.[14]
-
Chemical Derivatization: Involves chemically modifying the target modification to facilitate its enrichment.[14]
Experimental Protocols
Protocol: Enzymatic Digestion of RNA to Nucleosides for LC-MS/MS Analysis
This protocol describes the complete hydrolysis of RNA into its constituent nucleosides.
Materials:
-
Purified RNA sample (up to 2.5 µg)
-
Nuclease P1 solution (0.5 U/µL in 10 mM ammonium (B1175870) acetate, pH 5.3)[8]
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)[8]
-
Ultrapure water
-
Heating block or PCR instrument
Procedure:
-
In a sterile, RNase-free microfuge tube, combine the following:
-
Incubate the reaction mixture at 37°C for 3 hours.[8] For RNAs containing modifications that may be resistant to digestion, such as 2'-O-methylated nucleosides, the incubation time can be extended up to 24 hours.[8] Using a PCR instrument with a heated lid can help prevent evaporation during prolonged incubation.[8]
-
After digestion, the sample is ready for immediate LC-MS/MS analysis. If enzymes need to be removed, a molecular weight cutoff filter can be used, but be mindful of potential nucleoside adsorption.[6]
Visualizations
Caption: Workflow for modified RNA analysis by LC-MS/MS.
References
- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 10. Open-Source Software Automates RNA Analysis to Speed Up Drug Development | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RNA Pretreatment: Enrichment or Depletion? | RNA Lexicon [lexogen.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Coupling Efficiency of Modified Phosphoramidites
Welcome to the technical support center for troubleshooting issues related to the coupling efficiency of modified phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for the synthesis of modified oligonucleotides?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1] The impact of coupling efficiency on the theoretical yield is exponential, meaning a small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[1]
Q2: My coupling efficiency is low for a specific modified phosphoramidite, but not for standard phosphoramidites. What are the likely causes?
A2: Low coupling efficiency with a specific modified phosphoramidite, while standard amidites perform well, often points to issues related to the modified phosphoramidite itself. The primary causes include:
-
Steric Hindrance: Modified phosphoramidites, especially those with bulky protecting groups or modifications, can experience slower reaction kinetics due to steric hindrance.[1][][4]
-
Phosphoramidite Quality: The purity and stability of the modified phosphoramidite are critical.[1] Impurities from a complex synthesis or degradation during storage can inhibit the coupling reaction.[1][5] High-quality phosphoramidites should appear as a white, free-flowing powder; clumping or discoloration can indicate degradation.[5]
-
Suboptimal Activation: Modified phosphoramidites may require a stronger or different type of activator, or a longer coupling time, compared to standard phosphoramidites to achieve optimal coupling efficiency.[1][][7]
Q3: I am experiencing low coupling efficiency for all phosphoramidites, including the modified ones. What should I investigate?
A3: When low coupling efficiency is observed across all bases, the problem is likely systemic. The following are the most common culprits:
-
Moisture Contamination: Water is a primary inhibitor of efficient coupling.[5][8] It can hydrolyze the phosphoramidite or react with the activated monomer, preventing it from coupling to the growing oligonucleotide chain.[5][8] Key sources of moisture include reagents (acetonitrile, activator solution) and the synthesizer's fluidics.[8]
-
Reagent Degradation: The activator solution is crucial for the coupling reaction, and an old or improperly prepared solution can lead to poor activation.[1] Similarly, degraded phosphoramidites or impure solvents will negatively impact the process.[][]
-
DNA Synthesizer Issues: Problems with the instrument, such as leaks in reagent lines, blocked lines or valves, or incorrect reagent delivery volumes, can prevent the necessary reagents from reaching the synthesis column in the correct amounts and at the proper time.[1]
Troubleshooting Guide
Problem 1: Low coupling efficiency with a sterically hindered or modified phosphoramidite.
Solution:
-
Optimize Coupling Time: For complex sequences or modified amidites, a longer coupling time may be necessary to overcome steric hindrance.[1] It is often recommended to double the standard coupling time for modified reagents.[9]
-
Select an Appropriate Activator: Standard activators like 1H-Tetrazole may be less effective for sterically hindered phosphoramidites.[4] More potent activators are often required to achieve high coupling efficiencies.[4] Consider using activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[10][11]
-
Increase Reagent Concentration: Increasing the concentration of the phosphoramidite or the activator can help drive the reaction to completion.[][9] A concentration of 0.1 M is often recommended for modified phosphoramidites.[9]
Problem 2: Consistently low coupling efficiency across all synthesis cycles.
Solution:
-
Ensure Anhydrous Conditions: The most critical factor is the absence of water.[8] Use fresh, DNA-synthesis-grade acetonitrile (B52724) with a low water content (preferably 10-15 ppm or lower).[8][9] To further dry acetonitrile, it can be passed through a column of activated molecular sieves (3 Å) just before use.[5] Also, ensure the argon or helium used on the synthesizer is dried with an in-line filter.[8]
-
Use Fresh Reagents: Prepare fresh activator solution.[1] Use high-purity phosphoramidites that have been stored properly as a dry powder at -20°C and prepare solutions fresh for each synthesis run.[5]
-
Check the DNA Synthesizer: Perform a thorough inspection of the synthesizer for any leaks in the fluid lines.[1] Ensure that there are no blockages and that the instrument is delivering the correct volume of reagents.[1]
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| (Data adapted from BenchChem, 2025)[1] |
Table 2: Comparison of Common Activators for Phosphoramidite Chemistry
| Activator | pKa | Key Characteristics & Recommended Use |
| 1H-Tetrazole | 4.8 | Standard activator for DNA synthesis; limited solubility and less effective for sterically hindered amidites.[10][11] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic and soluble than 1H-Tetrazole; recommended for general purpose synthesis and RNA synthesis.[10][12] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.3 | More acidic than ETT; considered an ideal activator for RNA synthesis with shorter coupling times.[10] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazole derivatives; highly soluble in acetonitrile. Recommended for long oligos and larger scale synthesis.[7][10][11] |
Experimental Protocols
Protocol 1: Trityl Cation Monitoring for Real-Time Assessment of Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[1]
Methodology:
-
Synthesizer Setup: The DNA synthesizer must be equipped with a UV-Vis detector in the fluid path following the synthesis column.[1]
-
Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.[1]
-
Deblocking Step: During the deblocking step of each synthesis cycle, the dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the newly added nucleotide, releasing a brightly colored trityl cation.
-
Absorbance Measurement: The instrument's software records the absorbance peak for each cycle as the trityl cation flows past the detector.
-
Efficiency Calculation: A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1] The stepwise coupling efficiency is typically calculated automatically by the synthesizer's software by comparing the absorbance of a given cycle to the previous one.[1]
Protocol 2: Preparation and Use of Anhydrous Acetonitrile
Objective: To ensure all solvents used in the coupling step are anhydrous to maximize coupling efficiency.[5]
Methodology:
-
Initial Solvent Quality: Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content.[5]
-
Drying with Molecular Sieves: To further reduce the water content, add activated 3 Å molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[5][13] Alternatively, for immediate use, pass the ACN through a column packed with activated molecular sieves just before it enters the synthesizer.[5]
-
Handling: Always handle anhydrous ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of atmospheric moisture.[5] It is recommended to use septum-sealed bottles of ACN.[8]
Visualizations
Caption: A diagram illustrating the four-step phosphoramidite chemical synthesis cycle.
Caption: A troubleshooting decision tree for diagnosing low coupling efficiency.
Caption: The chemical pathway for phosphoramidite activation and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
avoiding off-target effects in 4sU-based metabolic labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target effects in 4-thiouridine (B1664626) (4sU)-based metabolic labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Cytotoxicity | 1. 4sU concentration is too high.[1][2] 2. Prolonged labeling time.[1][2][3] 3. Cell line is particularly sensitive to 4sU. | 1. Optimize 4sU Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line that balances labeling efficiency with cell viability. Start with lower concentrations (e.g., 10-50 µM) and increase if necessary.[4] For HEK293 cells, 40µM has been shown to be tolerable.[4] 2. Reduce Labeling Time: Use the shortest labeling time that allows for sufficient detection of newly synthesized RNA. For many applications, 15-60 minutes is adequate.[5][6][7] 3. Cell Line Screening: If possible, test different cell lines to find one that is more resistant to 4sU toxicity. |
| Low Yield of Labeled RNA | 1. Inefficient 4sU incorporation. 2. Suboptimal biotinylation reaction. 3. Inefficient purification of biotinylated RNA. | 1. Optimize Labeling Conditions: Ensure the 4sU concentration and labeling time are appropriate for your experimental goals (see table below). Thaw 4sU aliquots only once before use.[5] 2. Check Biotinylation Reagents: Use fresh Biotin-HPDP and ensure it is fully dissolved in DMF. Optimize the ratio of Biotin-HPDP to total RNA. 3. Improve Purification: Use high-quality streptavidin beads. Ensure complete lysis and proper handling during the pull-down procedure to minimize RNA degradation.[5] |
| Alterations in Gene Expression Unrelated to Experimental Conditions | 1. 4sU-induced stress response.[8] 2. 4sU incorporation affecting RNA stability or processing.[3][4] | 1. Minimize 4sU Exposure: Use the lowest effective 4sU concentration and the shortest possible labeling time.[5] 2. Include Proper Controls: Always compare 4sU-treated samples to untreated controls from the same time point to identify genes affected by the labeling itself.[6] 3. Validate Key Findings: Use an orthogonal method (e.g., qRT-PCR without 4sU labeling) to confirm changes in the expression of key genes. |
| Bias in RNA-Seq Data (e.g., downregulation of short-lived transcripts) | 1. Reduced mappability of reads with multiple T-to-C conversions.[2][3] 2. Underrepresentation of labeled RNA during library preparation.[2][3] 3. Inhibition of reverse transcription by incorporated 4sU.[9] | 1. Use Appropriate Bioinformatics Tools: Employ specialized software like GRAND-SLAM or SLAM-DUNK that are designed to handle T-to-C conversions and rescue unmappable reads.[3] 2. Implement Correction Algorithms: Utilize statistical methods to correct for 4sU-induced quantification bias.[2][3] 3. Optimize Library Preparation: Consider library preparation methods that are less sensitive to nucleotide modifications. |
| Inhibition of rRNA Synthesis and Processing | High concentrations of 4sU can interfere with rRNA production and processing, leading to nucleolar stress.[4][8] | 1. Use Lower 4sU Concentrations: Concentrations above 50 µM have been shown to inhibit rRNA synthesis.[4][8] If studying rRNA is not the primary goal, this effect might be tolerable. However, for global gene expression analysis, it is a significant off-target effect. 2. Monitor rRNA Levels: Assess the integrity and relative abundance of ribosomal RNA in your samples. |
| Altered Pre-mRNA Splicing | Incorporation of 4sU can interfere with splicing efficiency, particularly for introns with weaker splice sites.[4] | 1. Be Cautious with High 4sU Incorporation: At high incorporation rates, small but noticeable changes in pre-mRNA splicing can occur.[4] 2. Include Splicing Analysis in Controls: When possible, analyze the splicing patterns of known genes in your untreated controls to establish a baseline. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 4sU to use?
A1: The optimal 4sU concentration depends on the cell type and the desired labeling time. It is crucial to perform a titration experiment to find the lowest concentration that provides sufficient signal while minimizing cytotoxicity and other off-target effects.[5] The following table provides general recommendations.[5][6]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| < 10 | 500 - 1000 |
| 15 - 30 | 500 |
| 60 | 100 - 500 |
| 120 | 100 - 200 |
Q2: How can I be sure that the observed changes in gene expression are not just a result of 4sU treatment?
A2: It is essential to include a "4sU-naïve" or untreated control group in your experimental design. This control should be cultured for the same duration as the labeled samples. By comparing the gene expression profiles of the 4sU-treated and untreated groups (in the absence of your experimental perturbation), you can identify genes that are specifically affected by 4sU.[6]
Q3: Can 4sU affect the stability of RNA?
A3: Yes, the incorporation of 4sU can potentially alter RNA stability. Some studies have shown that 4sU-containing RNA might be less stable than unlabeled RNA.[3] This is another reason to use the lowest effective concentration and shortest labeling time.
Q4: What are the key steps to ensure successful purification of 4sU-labeled RNA?
A4: The key to successful purification lies in the efficiency of the biotinylation reaction and the subsequent capture with streptavidin beads. Ensure your biotinylation reagent (e.g., Biotin-HPDP) is fresh and properly dissolved. The streptavidin beads should be of high quality and handled according to the manufacturer's instructions to prevent RNA degradation.[5]
Q5: Are there alternatives to 4sU for metabolic labeling?
A5: Yes, other uridine (B1682114) analogs like 5-ethynyluridine (B57126) (EU) can be used for metabolic labeling. EU-based methods often utilize click chemistry for detection and purification, which can be a different source of experimental artifacts. The choice of labeling reagent depends on the specific research question and downstream applications.
Experimental Protocols
Protocol 1: 4sU Metabolic Labeling of Mammalian Cells
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[5]
-
Prepare 4sU Medium: Dilute a stock solution of 4sU (e.g., 50 mM in sterile, RNase-free water) into pre-warmed culture medium to the desired final concentration.[5][10]
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium. Incubate for the desired labeling time.[5]
-
Cell Lysis: After incubation, aspirate the 4sU medium and immediately lyse the cells by adding TRIzol reagent directly to the plate.[5][10]
-
RNA Isolation: Proceed with total RNA isolation according to the TRIzol manufacturer's protocol.
Protocol 2: Biotinylation and Purification of 4sU-Labeled RNA
-
Biotinylation Reaction:
-
To your isolated total RNA (e.g., 60-100 µg), add Biotin-HPDP (e.g., from a 1 mg/mL stock in DMF).
-
Add a buffer, such as Tris-HCl pH 7.4 and EDTA.
-
Incubate the reaction at room temperature with rotation.[5]
-
-
RNA Precipitation: Precipitate the biotinylated RNA using an equal volume of isopropanol (B130326) and a salt solution (e.g., 5 M NaCl). Wash the pellet with 75% ethanol (B145695).[11]
-
Purification with Streptavidin Beads:
-
Resuspend the biotinylated RNA pellet in an appropriate buffer.
-
Heat the RNA to 65°C for 10 minutes and then place it on ice.[5][11]
-
Add streptavidin-coated magnetic beads and incubate at room temperature with rotation to allow binding.[5][11]
-
Wash the beads several times with a high-salt wash buffer at 65°C, followed by washes with a room temperature buffer to remove non-specifically bound RNA.[5][11]
-
-
Elution: Elute the captured 4sU-labeled RNA from the beads using a freshly prepared solution of DTT (e.g., 100 mM).[5][11]
-
Final Precipitation: Precipitate the eluted RNA overnight at -20°C using ethanol and a co-precipitant like glycogen.[5]
Visualizations
Caption: Workflow for 4sU-based metabolic labeling and purification of newly synthesized RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for RNA Modification Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the effects of RNA modifications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the essential types of controls for studying RNA modifications?
A1: A well-designed RNA modification experiment should include a panel of controls to ensure the specificity and accuracy of your results. The minimal essential controls include:
-
-
Synthetic Oligonucleotides with Known Modifications: These are strongly recommended for methods like SCARLET to ensure significant signal and serve as a reaction and chromatography control.[4]
-
Input Control: In sequencing-based methods like MeRIP-seq, a portion of the fragmented RNA is saved before immunoprecipitation. This "input" sample represents the total RNA population and is used to normalize the data and identify true enrichment of modified fragments.[2][3]
-
Unmodified Control Sample: For nanopore direct RNA sequencing, comparing the signal from a sample of interest to an unmodified control (e.g., from an in vitro transcribed version of the sample) is a powerful strategy to detect various RNA modifications.[5][6][7]
Q2: How do I choose between gene knockout and knockdown to study the function of an RNA-modifying enzyme?
A2: The choice between gene knockout (KO) and knockdown (KD) depends on the specific research question and the nature of the gene.
Here is a summary to aid in your decision:
| Feature | Gene Knockout (CRISPR) | Gene Knockdown (RNAi) |
| Level of Action | DNA[8][9] | mRNA[9][10] |
| Effect on Gene | Complete and permanent inactivation[8][9] | Partial and temporary reduction in expression[10][11] |
| Advantages | Complete loss of function, eliminates residual protein effects.[8] | Useful for studying essential genes, temporary effect.[8][11] |
| Disadvantages | Can be lethal if the gene is essential.[8][10][11] | Incomplete silencing, potential for off-target effects.[11] |
Q3: What are the key differences between in vitro and in vivo experiments for studying RNA modifications?
A3: Both in vitro and in vivo approaches provide valuable but distinct insights into RNA modifications.
-
In Vitro Experiments: These are conducted in a controlled environment outside of a living organism, often using purified components.[12] In vitro assays are useful for dissecting the biochemical activity of enzymes and the direct impact of modifications on RNA structure and function in isolation.[12][13] For example, SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) experiments can be performed on in vitro transcribed and folded RNA to probe its structure.[14] However, in vitro conditions may not fully recapitulate the complex cellular environment.[12]
-
In Vivo Experiments: These are performed within a living organism or cell.[12] In vivo studies are crucial for understanding the physiological relevance of RNA modifications in their native context, including their interactions with other cellular components like RNA-binding proteins.[12] Comparing RNA structures probed in vivo versus in vitro can reveal the influence of the cellular environment and protein binding.[12] However, it can be more challenging to control variables and dissect direct from indirect effects in an in vivo setting.[12]
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in MeRIP-seq.
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of your anti-m6A antibody using dot blots with known modified and unmodified RNA oligonucleotides. Consider using a different, validated antibody. Antibodies can sometimes cross-react with other modifications.[2] |
| Insufficient RNA Fragmentation | Optimize RNA fragmentation time to ensure fragments are in the desired size range (e.g., ~100 nt). Incomplete fragmentation can lead to inefficient immunoprecipitation. |
| Inefficient Immunoprecipitation (IP) | Optimize the amount of antibody and beads used. Ensure proper incubation times and washing stringency to reduce non-specific binding. Repeating the IP can enhance the signal-to-noise ratio.[2][3] |
| Low Abundance of Modification | Increase the amount of starting total RNA. For very low abundance modifications, consider an alternative, more sensitive method if available. |
| Contamination | Ensure all reagents and equipment are free from RNase and other contaminants. The quality of mass spectrometry reagents is also critical to reduce external contamination.[15] |
Issue 2: Inconsistent quantification of RNA modifications by mass spectrometry.
| Potential Cause | Troubleshooting Step |
| Chemical Instability of Modifications | Be aware of potential chemical rearrangements, such as the Dimroth rearrangement of m1A to m6A, or the conversion of m3C to m3U under alkaline conditions.[16][17] Use appropriate buffer conditions to minimize these conversions. |
| Incomplete Enzymatic Hydrolysis | Ensure complete digestion of RNA to nucleosides by using a combination of nucleases (e.g., nuclease P1) and phosphatases.[15][16][17] Follow established two-step or one-pot protocols.[16][17] |
| Contaminants in Hydrolysis Reagents | Use high-purity enzymes and reagents to avoid erroneous discoveries of nucleosides.[16][17] |
| Adsorption of Modified Nucleosides | Be cautious when using molecular weight cutoff filters for enzyme removal, as some modified nucleosides can adsorb to the filter material, leading to inaccurate quantification.[16] |
| Issues with Chromatographic Separation or Mass Spectrometric Analysis | Optimize LC-MS/MS parameters for the specific modifications of interest. Use stable-isotope labeled internal standards (SILIS) for accurate absolute quantification.[16][17] |
Experimental Protocols
Protocol 1: General Workflow for MeRIP-seq
This protocol outlines the key steps for performing Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq).
-
RNA Extraction and Fragmentation:
-
Immunoprecipitation (IP):
-
Incubate the remaining fragmented RNA with an antibody specific to the RNA modification of interest (e.g., anti-m6A).[18]
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA fragments from the beads.
-
Prepare sequencing libraries from both the IP and input samples. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.[18]
-
-
High-Throughput Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.[18]
-
-
Bioinformatic Analysis:
-
Perform quality control and trim adapter sequences from the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.[18]
-
Use peak calling algorithms (e.g., MACS2) to identify regions enriched for the RNA modification in the IP sample relative to the input control.[18]
-
Perform differential methylation analysis between different conditions and functional enrichment analysis of genes with modified transcripts.[18]
-
Protocol 2: Quantification of RNA Modifications by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of RNA modifications using liquid chromatography-tandem mass spectrometry.
-
RNA Isolation and Purification:
-
Enzymatic Hydrolysis:
-
Sample Preparation for LC-MS/MS:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using serially diluted calibrant solutions containing known concentrations of the nucleosides and the SILIS.
-
Determine the concentration of each modified and unmodified nucleoside in the samples by comparing their peak areas to the standard curve.
-
Calculate the stoichiometry of the modification (e.g., m6A/A ratio).
-
Visualizations
Caption: Workflow for MeRIP-seq.
Caption: Decision logic for choosing between gene knockout and knockdown.
References
- 1. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 2. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 4. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]
- 5. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detecting RNA modifications – Gurdon Institute [gurdon.cam.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. What’s the Difference Between Gene Knockdown and Gene Knockout? | The Scientist [the-scientist.com]
- 9. huabio.com [huabio.com]
- 10. news-medical.net [news-medical.net]
- 11. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 12. Bridging the Gap Between In Vitro and In Vivo RNA Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of RNA Structure with In Vitro SHAPE Experiments | Springer Nature Experiments [experiments.springernature.com]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
Validation & Comparative
A Comparative Guide to Validating the Incorporation of 2'-O-Methyl-5-methyl-4-thiouridine in RNA
This guide provides a comparative overview of methodologies for validating the successful incorporation of the modified nucleotide, 2'-O-Methyl-5-methyl-4-thiouridine, into RNA transcripts. The intended audience includes researchers, scientists, and professionals involved in the development of RNA-based therapeutics and diagnostics.
Introduction
The functional properties of RNA molecules can be significantly enhanced by the site-specific incorporation of modified nucleotides. 2'-O-Methyl-5-methyl-4-thiouridine is a novel modification that combines the features of three distinct modifications: 2'-O-methylation, 5-methylation, and 4-thiolation. Each of these modifications imparts unique characteristics to the RNA molecule, such as increased nuclease resistance, enhanced thermal stability, and specific photo-reactivity. Accurate validation of the incorporation of this complex modified nucleotide is therefore critical for the development and quality control of RNA-based products.
This guide compares the leading analytical techniques for the validation of 2'-O-Methyl-5-methyl-4-thiouridine incorporation, providing detailed experimental protocols and a summary of their respective strengths and limitations.
Comparison of Validation Methodologies
The validation of 2'-O-Methyl-5-methyl-4-thiouridine incorporation can be approached through several analytical techniques. The choice of method will depend on the specific requirements of the study, including the need for sequence-specific localization, quantification, and available instrumentation. The primary methods are Mass Spectrometry, Next-Generation Sequencing (NGS), and Enzymatic/Chemical Assays.
| Method | Principle | Advantages | Limitations | Resolution | Quantitative |
| LC-MS/MS | Separation of enzymatically digested nucleosides by liquid chromatography followed by mass analysis to identify and quantify the modified nucleoside based on its unique mass-to-charge ratio.[1][2] | Gold standard for unambiguous identification and quantification of modified nucleosides.[1][2] | Does not provide sequence context of the modification. Requires specialized equipment.[3] | Nucleoside | Yes |
| MALDI-TOF MS | Analysis of intact RNA fragments to determine their mass, which will be altered by the incorporation of the modified nucleotide.[4] | Provides information on the modification status of larger RNA fragments. Relatively fast analysis.[4] | Less suitable for complex RNA mixtures. May not provide single-nucleotide resolution.[4] | Oligonucleotide | Semi-quantitative |
| NGS-based Methods | The modified nucleotide causes a specific signature during reverse transcription (e.g., misincorporation or stop), which is then identified by deep sequencing.[5][6] | High-throughput and provides sequence context of the modification across the entire transcriptome.[1][5] | Indirect detection method. Can be prone to artifacts and requires specialized bioinformatics analysis.[1][6] | Single nucleotide | Yes |
| RNase H-based Cleavage Assay | The 2'-O-methyl group inhibits RNase H cleavage of an RNA:DNA duplex, allowing for the specific detection of its presence.[3] | Relatively simple and does not require specialized equipment. Can be used for site-specific validation. | Indirect detection of the 2'-O-methyl group only. Not inherently quantitative. | Single nucleotide | No |
| Chemical Derivatization with Sequencing | The 4-thiouridine (B1664626) can be chemically modified to induce a specific mutation during reverse transcription, which is then detected by sequencing.[7] | Provides sequence-specific information. Can be coupled with NGS for high-throughput analysis. | Requires chemical treatment steps that may not be 100% efficient and can potentially damage the RNA. | Single nucleotide | Semi-quantitative |
Experimental Protocols
LC-MS/MS for Absolute Quantification of 2'-O-Methyl-5-methyl-4-thiouridine
This protocol describes the complete enzymatic digestion of RNA to single nucleosides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
RNA sample containing 2'-O-Methyl-5-methyl-4-thiouridine
-
Nuclease P1
-
Snake Venom Phosphodiesterase
-
Bacterial Alkaline Phosphatase
-
Nuclease-free water
-
LC-MS/MS system
Procedure:
-
RNA Digestion: In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of the modified RNA in 20 µL of nuclease-free water.
-
Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (100 U/µL). Incubate at 37°C for 2 hours.
-
Add 3 µL of 10X Bacterial Alkaline Phosphatase buffer and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL). Incubate at 37°C for 1 hour.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the digested nucleoside mixture onto a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).
-
Monitor for the specific mass transitions of 2'-O-Methyl-5-methyl-4-thiouridine and the canonical nucleosides in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of 2'-O-Methyl-5-methyl-4-thiouridine by comparing its peak area to a standard curve generated with a synthetic standard.
RNase H-Based Assay for Site-Specific Validation of 2'-O-Methylation
This protocol utilizes the property of 2'-O-methylated RNA to resist cleavage by RNase H when hybridized to a DNA probe.[3]
Materials:
-
RNA sample containing 2'-O-Methyl-5-methyl-4-thiouridine
-
DNA probe complementary to the target region
-
RNase H
-
RNase H reaction buffer
-
Urea-PAGE system for analysis
Procedure:
-
Hybridization: In a nuclease-free tube, mix the RNA sample with a 2-fold molar excess of the DNA probe in RNase H reaction buffer.
-
Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate hybridization.
-
RNase H Digestion: Add RNase H to the reaction mixture and incubate at 37°C for 30 minutes.
-
Analysis: Stop the reaction by adding a loading buffer containing formamide. Analyze the cleavage products on a denaturing urea-polyacrylamide gel.
-
The presence of an uncleaved RNA fragment at the expected size indicates the presence of the 2'-O-methyl modification at the target site.
Workflow for Validating 2'-O-Methyl-5-methyl-4-thiouridine Incorporation
Caption: Workflow for the synthesis and validation of RNA containing 2'-O-Methyl-5-methyl-4-thiouridine.
Conclusion
The validation of 2'-O-Methyl-5-methyl-4-thiouridine incorporation in RNA is a multi-faceted process that can be addressed by a variety of powerful analytical techniques. LC-MS/MS stands out as the gold standard for unambiguous identification and quantification at the nucleoside level.[1][2] For sequence-specific information, NGS-based methods and chemical derivatization approaches are highly valuable.[5][6][7] A combination of these methods will provide the most comprehensive validation of the incorporation of this complex modified nucleotide, ensuring the quality and desired functionality of the final RNA product.
References
- 1. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Modifications [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Landscape for 2'-O-Methyl-5-methyl-4-thiouridine: A Comparative Guide to Mass Spectrometry and Alternative Techniques
Mass Spectrometry: The Gold Standard for Modified Nucleoside Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the analysis of modified nucleosides due to its high sensitivity, selectivity, and ability to provide structural information.[1][2]
Predicted Mass Spectrometry Data for 2'-O-Methyl-5-methyl-4-thiouridine
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule ([M+H]⁺) of 2'-O-Methyl-5-methyl-4-thiouridine and its expected major fragment ions. These predictions are based on the known fragmentation patterns of similar 2'-O-methylated and thiolated nucleosides, which typically involve the neutral loss of the ribose or methylated ribose moiety.[3]
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Predicted Major Product Ion(s) (m/z) | Predicted Neutral Loss (Da) | Fragmentation Pathway |
| 2'-O-Methyl-5-methyl-4-thiouridine | 289.0967 | 157.0439 | 132.0528 | Loss of the 2'-O-methylribose sugar |
| 143.0283 | 146.0684 | Loss of the 5-methyl-4-thiouracil base |
Experimental Protocol: A Generalized LC-MS/MS Workflow
This protocol outlines a general procedure for the analysis of 2'-O-Methyl-5-methyl-4-thiouridine from biological samples, such as tRNA digests.
1. Sample Preparation:
-
RNA Isolation: Isolate total RNA or tRNA from the biological source using standard protocols (e.g., TRIzol extraction followed by purification).
-
Enzymatic Digestion: Digest the purified RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[2]
-
Protein Removal: Remove proteins from the digest, for example, by chloroform (B151607) extraction or using a protein precipitation plate.
-
Solid-Phase Extraction (SPE): If necessary, enrich for modified nucleosides using a suitable SPE cartridge to remove interfering substances.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute nucleosides with varying polarities. The specific gradient will need to be optimized for the best separation.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical scale columns.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for nucleoside analysis.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) can be used.
-
Acquisition Mode: For quantitative analysis on a QqQ, multiple reaction monitoring (MRM) is the method of choice. For high-resolution instruments, parallel reaction monitoring (PRM) or full scan with subsequent data-dependent MS/MS can be utilized.
-
Collision Energy: The collision energy for fragmentation will need to be optimized for the specific precursor ion to achieve the desired fragmentation pattern.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS/MS is the dominant technique, other methods can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separation of nucleosides based on their physicochemical properties followed by detection using UV absorbance. | Relatively simple, robust, and cost-effective. Good for quantification if the compound of interest is well-resolved from other components. | Lower sensitivity and selectivity compared to MS. Co-elution with other UV-active compounds can lead to inaccurate quantification. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. | High separation efficiency, small sample volume requirements, and rapid analysis times. | Lower sensitivity compared to LC-MS. Can be less robust for complex biological samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. Can be used for quantification (qNMR). | Requires relatively large amounts of pure sample. Lower sensitivity compared to MS. Complex spectra can be difficult to interpret. |
| Antibody-based Methods (e.g., ELISA) | Utilizes specific antibodies to detect and quantify the modified nucleoside. | High specificity and sensitivity. Can be adapted for high-throughput screening. | Requires the availability of a specific antibody for 2'-O-Methyl-5-methyl-4-thiouridine, which may not exist. Cross-reactivity can be an issue. |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the mass spectrometry-based analysis of modified nucleosides.
Caption: General workflow for the analysis of modified nucleosides by LC-MS/MS.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2'-O-Methyl-5-methyl-4-thiouridine: A Comparative Guide to Functional Validation
In the rapidly evolving landscape of mRNA therapeutics and synthetic biology, the precise chemical modification of ribonucleosides is paramount for optimizing mRNA stability, translation efficiency, and immunogenicity. This guide provides a comprehensive comparison of functional assays to validate the effects of a novel, multi-component modified nucleoside, 2'-O-Methyl-5-methyl-4-thiouridine. As direct experimental data for this specific combination is not yet publicly available, this guide synthesizes the known effects and established validation methods for its constituent modifications: 2'-O-methylation, 5-methyluridine (B1664183), and 4-thiouridine (B1664626). This comparative approach offers researchers a robust framework for designing experiments to characterize this and other similarly modified nucleosides.
Predicted Effects and Functional Significance
The unique combination of a 2'-O-methyl group, a 5-methyl group on the uracil (B121893) base, and a 4-thio modification suggests a synergistic impact on mRNA function. The 2'-O-methylation is known to enhance the stability of RNA helices and can play a role in evading innate immune responses.[1][2] The 5-methyluridine modification has been shown to reduce the immunogenicity of RNA molecules.[3] The 4-thiouridine modification is primarily utilized as a photo-crosslinking agent and for metabolic labeling of newly transcribed RNA.[4][5] The combined effects of these modifications in "2'-O-Methyl-5-methyl-4-thiouridine" are hypothesized to provide enhanced stability, reduced immunogenicity, and a tool for tracking and interacting with the modified mRNA.
Comparative Analysis of Functional Assays
To rigorously assess the functional consequences of incorporating 2'-O-Methyl-5-methyl-4-thiouridine into an mRNA transcript, a suite of in vitro and in cellulo assays is required. The following tables outline key experimental approaches, comparing their objectives, methodologies, and the specific insights they provide.
Table 1: Assays for mRNA Stability
| Assay | Objective | Methodology | Key Readouts |
| In Vitro RNA Degradation Assay | To assess the intrinsic stability of the modified mRNA in the presence of nucleases. | Incubate in vitro transcribed (IVT) mRNA with specific nucleases (e.g., RNase A, RNase V1) or in cell lysates. Analyze RNA integrity over time by gel electrophoresis or qRT-PCR. | mRNA half-life, degradation rate constants. |
| Cell-Based mRNA Stability Assay (Pulse-Chase) | To determine the half-life of the modified mRNA within a cellular context. | Transfect cells with the modified mRNA. Inhibit transcription with actinomycin (B1170597) D. Quantify remaining mRNA at various time points using qRT-PCR or Northern blotting. | mRNA half-life in a cellular environment. |
| 4sU Metabolic Labeling and Sequencing (4sU-Seq) | To measure the synthesis and decay rates of the modified RNA transcriptome-wide. | Metabolically label cells with 4-thiouridine. Isolate, biotinylate, and purify 4sU-containing RNA. Perform high-throughput sequencing to determine RNA turnover rates.[6][7] | Genome-wide mRNA synthesis and decay rates. |
Table 2: Assays for Translational Efficiency
| Assay | Objective | Methodology | Key Readouts |
| In Vitro Translation Assay | To measure the capacity of the modified mRNA to be translated into protein in a cell-free system. | Add IVT mRNA to a cell-free translation system (e.g., rabbit reticulocyte lysate, wheat germ extract) containing radiolabeled amino acids. Quantify protein synthesis by autoradiography or luminescence (if using a reporter gene like luciferase).[8] | Protein yield, translation rate. |
| Reporter Gene Assay in Cells | To quantify protein expression from the modified mRNA in living cells. | Transfect cells with modified mRNA encoding a reporter protein (e.g., Luciferase, GFP). Measure reporter protein activity or fluorescence at different time points. | Reporter protein levels, duration of protein expression. |
| Ribosome Profiling | To map the positions of ribosomes on the modified mRNA, providing insights into translation dynamics. | Treat cells with cycloheximide (B1669411) to stall ribosomes. Digest unprotected mRNA with RNase I. Isolate ribosome-protected fragments and sequence them. | Ribosome occupancy, translation initiation and elongation rates. |
Table 3: Assays for Immunogenicity
| Assay | Objective | Methodology | Key Readouts |
| Cytokine Release Assay | To assess the activation of innate immune cells in response to the modified mRNA. | Treat immune cells (e.g., peripheral blood mononuclear cells, dendritic cells) with the modified mRNA. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the supernatant by ELISA or multiplex bead array. | Cytokine concentrations. |
| Toll-like Receptor (TLR) Activation Assay | To determine if the modified mRNA activates specific pattern recognition receptors. | Use reporter cell lines expressing specific TLRs (e.g., TLR3, TLR7, TLR8) and a reporter gene (e.g., SEAP). Treat cells with the modified mRNA and measure reporter gene activity. | TLR activation levels. |
| In Vivo Immunogenicity Studies | To evaluate the immune response to the modified mRNA in a living organism. | Administer the modified mRNA (e.g., encapsulated in lipid nanoparticles) to animal models. Measure antibody titers (if the mRNA encodes an antigen) and T-cell responses.[3] | Antigen-specific antibody titers, T-cell activation markers. |
Experimental Protocols
Protocol 1: In Vitro Transcription of Modified mRNA
-
Template Preparation: Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter. Purify the linearized template.
-
Transcription Reaction: Set up the in vitro transcription reaction using a high-yield T7 RNA polymerase kit. In the nucleotide mix, replace standard UTP with a mix of 2'-O-Methyl-5-methyl-4-thiouridine-5'-triphosphate and the other three standard NTPs.
-
DNase Treatment: After transcription, digest the DNA template with DNase I.
-
Purification: Purify the transcribed mRNA using lithium chloride precipitation or a column-based purification kit.
-
Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.
Protocol 2: Cell-Based Luciferase Reporter Assay
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa) in a 96-well plate and grow to 70-80% confluency.
-
Transfection: Transfect the cells with the in vitro transcribed luciferase mRNA containing 2'-O-Methyl-5-methyl-4-thiouridine using a suitable transfection reagent. Include an unmodified luciferase mRNA and a mock transfection as controls.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours).
-
Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample.
Visualizing the Concepts
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for generating and functionally testing modified mRNA.
Caption: Simplified pathway of innate immune sensing of viral RNA.
Conclusion
The strategic combination of 2'-O-methylation, 5-methyluridine, and 4-thiouridine in a single nucleoside holds significant promise for the development of next-generation mRNA therapeutics. By systematically applying the functional assays outlined in this guide, researchers can thoroughly characterize the impact of this and other novel modifications on mRNA stability, translational efficiency, and immunogenicity. The provided protocols and conceptual diagrams serve as a valuable resource for designing and executing these critical validation studies, ultimately accelerating the advancement of RNA-based technologies.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Future of Cross-Linking and Immunoprecipitation (CLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Navigating the Maze of Modified RNA Analysis: A Comparative Guide to Enzymatic Digestion and HPLC
For researchers, scientists, and drug development professionals venturing into the intricate world of modified RNA, accurate and robust analytical methods are paramount. This guide provides an objective comparison of enzymatic digestion strategies and High-Performance Liquid Chromatography (HPLC) techniques for the analysis of these complex biomolecules. We delve into the performance of various approaches, supported by experimental data, to empower you in selecting the optimal workflow for your research needs.
The analysis of modified RNA, crucial for understanding its biological roles and for the development of RNA-based therapeutics, typically involves a two-step process: enzymatic digestion of the RNA into its constituent nucleosides, followed by their separation and quantification using HPLC. The choice of enzymes and HPLC parameters can significantly impact the accuracy, sensitivity, and reproducibility of the results.
Enzymatic Digestion: Choosing Your Molecular Scissors
The complete enzymatic digestion of RNA into individual nucleosides is the critical first step for accurate quantification of modifications. Two primary strategies are employed: a single-enzyme approach, often utilizing the broad-specificity Nuclease P1, and a multi-enzyme cocktail approach, which combines several enzymes with different specificities to ensure complete degradation.
Single-Enzyme Digestion: The Nuclease P1 Approach
Nuclease P1 is a popular choice for its ability to hydrolyze single-stranded RNA (and DNA) into 5'-mononucleotides. Subsequent treatment with a phosphatase, such as alkaline phosphatase (AP), is required to remove the phosphate (B84403) group and yield the nucleosides necessary for HPLC analysis.
Advantages:
-
Simplicity: A two-step protocol (Nuclease P1 followed by AP) is relatively straightforward.
-
Broad Specificity: Nuclease P1 cleaves phosphodiester bonds without base preference, making it suitable for a wide range of RNA sequences.
Limitations:
-
Resistance of certain modifications: Some modified nucleosides or specific RNA structures may exhibit resistance to Nuclease P1 digestion, potentially leading to incomplete hydrolysis and underestimation of certain modifications.
Multi-Enzyme Cocktail Digestion: A Synergistic Approach
To overcome the limitations of single-enzyme digestion, many protocols employ a cocktail of enzymes. A common combination includes a phosphodiesterase with broad specificity, an endonuclease to cleave at specific sites, and a phosphatase.
Common Enzyme Combinations:
| Enzyme Cocktail Component | Function |
| Nuclease P1 or Snake Venom Phosphodiesterase (SvP) | A 3'-exonuclease that sequentially removes nucleotides from the 3'-end of RNA. |
| Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP) | Removes the 5'-phosphate group from the mononucleotides to yield nucleosides. |
| RNase T1 | An endonuclease that specifically cleaves after guanosine (B1672433) (G) residues, helping to resolve secondary structures. |
| RNase A | An endonuclease that specifically cleaves after cytidine (B196190) (C) and uridine (B1682114) (U) residues. |
Advantages:
-
Enhanced Digestion Efficiency: The combination of different enzymatic activities ensures a more complete breakdown of the RNA, including regions with stable secondary structures or resistant modifications.
-
Improved Accuracy: Complete digestion leads to more accurate quantification of all nucleosides, including modified ones.
Disadvantages:
-
Protocol Complexity: Requires optimization of the ratios and incubation times for multiple enzymes.
-
Potential for Bias: The specific combination of enzymes could potentially introduce bias if not carefully validated.
Commercial Kits: Streamlining the Digestion Process
Several commercial kits are available that offer pre-mixed and optimized enzyme cocktails for RNA digestion. These kits aim to improve reproducibility and simplify the workflow.
One example is the Thermo Scientific™ SMART Digest™ RNase Kit . This kit utilizes immobilized RNase T1 on magnetic beads, allowing for controlled partial or complete digestion of RNA. The magnetic bead format simplifies the removal of the enzyme, preventing it from interfering with downstream analysis. While primarily marketed for protein digestion, the underlying principle of immobilized enzymes offers a high degree of control and reproducibility. Research has shown that partial RNase T1 digests of mRNA using this platform are highly reproducible, with the relative standard deviation (RSD) of retention times for identified oligonucleotides being below 0.3% across replicates[1].
Comparison of Digestion Strategies:
| Feature | Nuclease P1 + AP | Enzymatic Cocktail | Commercial Kits (e.g., SMART Digest) |
| Digestion Efficiency | Generally good, but can be incomplete for some structures/modifications. | High, synergistic action of enzymes leads to more complete digestion. | High, with optimized enzyme formulations and formats. |
| Protocol Simplicity | Relatively simple. | More complex, requires optimization. | Simple, with ready-to-use reagents. |
| Reproducibility | Good, but can be affected by enzyme activity variations. | Can be variable if not strictly controlled. | High, due to standardized reagents and protocols. |
| Cost | Generally lower. | Can be higher due to the need for multiple enzymes. | Generally the highest. |
HPLC Analysis: Separating the Building Blocks of Modified RNA
Following enzymatic digestion, the resulting mixture of nucleosides is separated and quantified by HPLC. Ion-pair reversed-phase (IP-RP) HPLC is the most widely used technique for this purpose.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
In IP-RP-HPLC, an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase. This agent forms a neutral complex with the negatively charged phosphate backbone of any remaining oligonucleotides and interacts with the hydrophobic stationary phase of the HPLC column, allowing for the separation of these charged molecules. For nucleoside analysis, where the phosphate has been removed, the separation is primarily based on the hydrophobicity of the nucleobases themselves.
Key Parameters for Optimization:
-
Stationary Phase (Column): C18 columns are the most common choice for nucleoside separation. However, C30 columns, with their longer alkyl chains, can offer increased retention and potentially better resolution for certain modified nucleosides[2][3]. Studies have shown that C30 columns retain nucleotides more strongly than C18 columns under the same conditions[4].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The choice of buffer and gradient profile is critical for achieving optimal separation.
-
Ion-Pairing Agent: TEAA is a common choice, but other agents like hexylammonium acetate (HAA) can also be used to modulate selectivity.
-
Temperature: Column temperature can influence retention times and peak shapes.
Performance Comparison of HPLC Columns:
| Column Type | Key Characteristics | Best Suited For |
| C18 | Standard reversed-phase column with good hydrophobicity. | General-purpose separation of a wide range of modified and unmodified nucleosides. |
| C30 | More hydrophobic than C18, leading to stronger retention. | Separation of structurally similar or highly hydrophobic modified nucleosides where C18 may not provide sufficient resolution. |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Modified RNA using a Nuclease P1 and Alkaline Phosphatase
This protocol is a standard method for the complete hydrolysis of RNA to nucleosides.
-
RNA Sample Preparation: Dissolve 1-5 µg of purified modified RNA in 10 µL of RNase-free water.
-
Denaturation: Heat the RNA solution at 95°C for 3 minutes and then immediately place on ice to prevent renaturation.
-
Nuclease P1 Digestion:
-
Add 2 µL of 10X Nuclease P1 Buffer (e.g., 100 mM sodium acetate, pH 5.3, 10 mM zinc sulfate).
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Treatment:
-
Add 2 µL of 10X Alkaline Phosphatase Buffer (e.g., 500 mM Tris-HCl, pH 8.5, 1 mM EDTA).
-
Add 1 µL of Calf Intestinal Phosphatase (CIP) (e.g., 1 U/µL).
-
Incubate at 37°C for 1 hour.
-
-
Reaction Quenching: Stop the reaction by adding 74 µL of 0.1 M HCl to bring the final volume to 100 µL.
-
Sample Preparation for HPLC: Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Ion-Pair Reversed-Phase HPLC for Modified Nucleoside Analysis
This protocol outlines a general method for the separation and quantification of modified nucleosides.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-25% B (linear gradient)
-
25-30 min: 25-50% B (linear gradient)
-
30-35 min: 50% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Injection Volume: 20 µL.
Quantitative Analysis: A standard curve should be generated for each canonical and modified nucleoside of interest using commercially available standards of known concentrations. The concentration of each nucleoside in the sample can then be determined by comparing its peak area to the standard curve.
Visualizing the Workflow
Caption: Workflow for enzymatic digestion and HPLC analysis of modified RNA.
Signaling Pathways and Logical Relationships
The choice of analytical methodology is guided by the specific research question and the nature of the modified RNA being investigated.
Caption: Decision tree for selecting an appropriate analytical workflow.
Conclusion
The selection of an appropriate enzymatic digestion and HPLC analysis method is a critical decision in the study of modified RNA. For routine analysis and high-throughput applications, the simplicity and reproducibility of commercial kits may be advantageous. For researchers seeking the highest accuracy and the ability to analyze complex or novel modifications, optimizing a robust enzymatic cocktail followed by high-resolution HPLC or LC-MS/MS is often the preferred approach. By carefully considering the trade-offs between digestion efficiency, protocol simplicity, reproducibility, and cost, researchers can confidently choose a workflow that best suits their specific analytical needs, ultimately advancing our understanding of the epitranscriptome and facilitating the development of next-generation RNA therapeutics.
References
A Comparative Analysis of 2'-O-Methylation and 5-Methylation on RNA Duplex Stability
For researchers, scientists, and drug development professionals, the strategic modification of RNA oligonucleotides is a cornerstone of therapeutic and diagnostic innovation. Among the arsenal (B13267) of chemical modifications, 2'-O-methylation and 5-methylation are frequently employed to enhance the stability and biological performance of RNA duplexes. This guide provides an objective, data-driven comparison of the effects of these two critical modifications on RNA duplex stability, supported by detailed experimental methodologies.
Introduction to RNA Modifications
Chemical modifications of RNA are essential for modulating its structure, function, and stability. In the context of RNA therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, enhancing the thermal stability of the RNA duplex is paramount for improving efficacy and in vivo longevity. 2'-O-methylation, a modification on the ribose sugar, and 5-methylation, a modification on the cytosine base, are two of the most well-characterized and widely utilized modifications to achieve this goal.
2'-O-methylation (2'-OMe) involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar. This modification pre-organizes the sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA helices. This conformational preference reduces the entropic penalty of duplex formation, thereby increasing thermal stability.[1][2][3]
5-methylcytosine (5-mC) is a modification where a methyl group is added to the C5 position of the cytosine base. This modification is a common epigenetic mark in DNA and is also found in various cellular RNAs.[4][5] The hydrophobic methyl group at the C-5 position can enhance base stacking interactions and exclude water molecules from the duplex, contributing to increased stability.[4]
Quantitative Comparison of Duplex Stability
The primary metric for assessing the stability of an RNA duplex is its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. An increase in Tm (ΔTm) upon modification is indicative of enhanced stability. The following table summarizes the quantitative effects of 2'-O-methylation and 5-methylation on RNA duplex stability, compiled from various experimental studies.
| Modification | General Effect on Tm | Example ΔTm per Modification | Key Findings |
| 2'-O-methylation | Increases Stability | +0.2 to +1.5 °C | The stabilizing effect is cumulative and sequence-dependent.[6][7] Fully 2'-O-methylated RNA duplexes exhibit significantly higher Tm compared to their unmodified counterparts.[1][8] The modification enhances nuclease resistance.[7][9][10] |
| 5-methylation (5-mC) | Increases Stability | ~+0.5 to +1.3 °C | The hydrophobic nature of the methyl group at the C-5 position contributes to the exclusion of water and enhanced base pairing.[4][11] The stabilizing effect has been consistently observed in various sequence contexts.[11] |
Mechanism of Stabilization
The stabilizing effects of 2'-O-methylation and 5-methylation arise from distinct molecular mechanisms. Understanding these differences is crucial for the rational design of modified RNA oligonucleotides.
Caption: Mechanisms of RNA duplex stabilization by 2'-O-methylation and 5-methylation.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from UV thermal denaturation experiments. This technique is the gold standard for determining the melting temperature and thermodynamic parameters of nucleic acid duplexes.
UV Thermal Denaturation (Melting) Analysis
This method measures the change in UV absorbance of a nucleic acid solution as a function of temperature. As a duplex melts into single strands, the absorbance at 260 nm increases, a phenomenon known as hyperchromicity.[1]
Methodology:
-
Oligonucleotide Synthesis and Purification:
-
Unmodified and modified RNA oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated synthesizer.[10][12]
-
For 2'-O-methylated RNA, 2'-O-methyl phosphoramidites are used.[10] For 5-methylcytosine-containing RNA, a 5-methylcytidine (B43896) phosphoramidite is incorporated.
-
Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to ensure high purity.[13]
-
-
Sample Preparation:
-
Complementary single-stranded RNA oligonucleotides are mixed in equimolar amounts in a buffer solution. A common buffer is 1 M NaCl, 10 mM sodium phosphate (B84403) (pH 7.0), and 0.1 mM EDTA.[13]
-
The mixture is annealed by heating to 90-95°C for 3-5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.[14]
-
-
UV Absorbance Measurement:
-
The annealed duplex solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.[15]
-
The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[15]
-
-
Data Analysis:
-
A melting curve is generated by plotting absorbance versus temperature.
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve and its dependence on oligonucleotide concentration.[13]
-
Caption: Experimental workflow for determining RNA duplex stability.
Conclusion
Both 2'-O-methylation and 5-methylation are effective strategies for enhancing the thermal stability of RNA duplexes, a critical parameter for the development of RNA-based therapeutics. 2'-O-methylation achieves this by pre-organizing the ribose sugar into a favorable conformation for duplex formation, while 5-methylation enhances stability through improved base stacking and hydrophobic interactions. The choice between these modifications, or their combined use, will depend on the specific application, sequence context, and desired biophysical properties of the RNA duplex. The experimental protocols outlined in this guide provide a robust framework for the empirical determination and comparison of the stabilizing effects of these and other novel RNA modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hybridization of 2′-O-methyl and 2′-deoxy molecular beacons to RNA and DNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes [mdpi.com]
- 12. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
A Comparative Guide to the Validation of RNA-Protein Crosslinks via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ultraviolet (UV) and formaldehyde (B43269) crosslinking methods for the study of RNA-protein interactions, with a specific focus on their validation using Western blotting. Detailed experimental protocols and a comparative analysis of alternative validation techniques are also presented to assist researchers in selecting the most appropriate methods for their experimental goals.
Introduction to RNA-Protein Crosslinking
The interaction between RNA and proteins is fundamental to a vast array of cellular processes, including gene expression, splicing, and translation. To capture these often transient interactions for downstream analysis, in vivo crosslinking techniques are employed to create covalent bonds between interacting RNA and protein molecules. The two most common methods, UV and formaldehyde crosslinking, offer distinct advantages and disadvantages. Western blotting serves as a crucial validation step to confirm the successful immunoprecipitation of the protein of interest as part of an RNA-protein complex.
Comparison of UV and Formaldehyde Crosslinking
The choice between UV and formaldehyde crosslinking depends on the nature of the RNA-protein interaction being investigated and the specific experimental requirements.
| Feature | UV Crosslinking | Formaldehyde Crosslinking |
| Mechanism | Forms a "zero-distance" covalent bond between nucleic acids and proteins upon absorption of 254 nm UV light.[1] | Creates reversible methylene (B1212753) bridges between amino and imino groups of proteins and nucleic acids that are in close proximity (within ~2 Å). |
| Specificity | Highly specific for direct RNA-protein interactions at the site of contact.[2] | Can capture both direct RNA-protein interactions and indirect interactions within a larger complex (protein-protein-RNA).[3] |
| Efficiency | Generally less efficient than chemical crosslinking. | More efficient at capturing interactions, particularly for proteins that do not directly contact RNA.[3] |
| Reversibility | Irreversible covalent bond formation. | Crosslinks can be reversed by heat or chemical treatment. |
| Bias | Can be biased towards interactions involving uridine (B1682114) residues. | May preferentially crosslink proteins with accessible lysine (B10760008) residues. |
| Applications | Ideal for high-resolution mapping of direct RNA-protein binding sites (e.g., in CLIP-seq). | Suitable for studying larger ribonucleoprotein (RNP) complexes and interactions involving non-RNA-binding protein co-factors (e.g., in RIP-seq).[3] |
Western Blotting for the Validation of Crosslinked RNA-Protein Complexes
Western blotting is an essential technique to verify the presence and specificity of the target protein in the immunoprecipitated crosslinked complexes. A successful Western blot will show a band corresponding to the protein of interest in the immunoprecipitated sample, which should be absent or significantly reduced in negative control samples (e.g., immunoprecipitation with a non-specific IgG antibody).
Experimental Workflow
The general workflow for validating RNA-protein crosslinks using Western blotting involves in vivo crosslinking, cell lysis, immunoprecipitation of the target protein, and subsequent detection by Western blot.
Detailed Experimental Protocol for Western Blotting of Immunoprecipitated RNA-Protein Complexes
This protocol provides a general framework that should be optimized for the specific protein of interest and antibody used.
1. Elution of Immunoprecipitated Complexes:
-
After the final wash of the immunoprecipitation beads, resuspend the beads in 2X SDS-PAGE loading buffer (e.g., 100 µL).
-
For formaldehyde-crosslinked samples, to reverse the crosslinks, heat the samples at 95-100°C for 15-30 minutes. For UV-crosslinked samples, a standard 5-10 minute incubation at 95-100°C is sufficient to denature the protein.
2. SDS-PAGE and Transfer:
-
Centrifuge the samples to pellet the beads and load the supernatant onto a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the protein of interest.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Antibody Probing and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Alternative Methods for Validating RNA-Protein Interactions
While Western blotting is a standard validation method, other techniques can provide complementary information about the RNA-protein interaction.
References
Assessing the Impact of Modified Nucleosides on Reverse Transcription: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interactions between modified nucleosides and reverse transcriptase enzymes is paramount. The presence of modifications in an RNA template can significantly influence the efficiency, fidelity, and processivity of reverse transcription, with profound implications for techniques like RNA sequencing, qRT-PCR, and the development of nucleoside analog inhibitors. This guide provides a comparative analysis of the effects of various modified nucleosides on reverse transcription, supported by experimental data and detailed protocols.
Quantitative Analysis of Modified Nucleoside Effects
The impact of a modified nucleoside on reverse transcription is not uniform; it depends on the specific modification, the reverse transcriptase used, and the surrounding sequence context. The following tables summarize quantitative data from various studies, offering a comparative overview of these effects.
Table 1: Impact of Modified Nucleosides on Reverse Transcriptase Fidelity
| Modified Nucleoside | Reverse Transcriptase | Key Finding | Fold Change in Error Rate (Relative to Unmodified) |
| N6-methyladenosine (m6A) | ProtoScript® II | Increased first-strand error rate.[1] | Statistically significant increase[2] |
| 5-methylcytidine (m5C) | ProtoScript® II | Did not significantly change fidelity.[1] | No significant change[2] |
| 5-methyluridine (m5U) | ProtoScript® II | Did not significantly change fidelity.[1] | No significant change[2] |
| 5-hydroxymethyluridine (hm5U) | ProtoScript® II, M-MuLV, AMV | Increased first-strand error rate.[2] | Statistically significant increase[2] |
| Pseudouridine (Ψ) | ProtoScript® II, M-MuLV, AMV | Increased first-strand error rate.[2] | Statistically significant increase[2] |
| N-1-methyladenosine (m1A) | AMV, SuperScript III | Causes RT stalling and misincorporation.[3] | Sequence-dependent misincorporation of dATP[3] |
Table 2: General Effects of Modified Nucleosides on Reverse Transcription Products
| Parameter | Observation | Supporting Evidence |
| Yield of Full-Length Product | Generally decreased with the incorporation of modified nucleotides compared to unmodified bases. | Studies using various modified nucleotides (m6A, Ψ, m5C, m5U, hm5U) showed a reduction in the yield of full-length transcription products.[4][5] |
| Processivity | Can be affected by mutations in the reverse transcriptase, often induced by resistance to nucleoside analogs. | Highly processive enzymes synthesize longer cDNA strands in shorter times.[6][7] |
| RT Stalling (RT-roadblock) | Modifications on the Watson-Crick hydrogen bonding face can impair the incorporation of the complementary nucleotide, causing the enzyme to stall. | N-1-methyladenosine (m1A) is known to act as a reverse transcription roadblock.[3] |
Experimental Protocols and Workflows
Accurate assessment of the impact of modified nucleosides requires robust experimental design. Below are detailed methodologies for key experiments cited in the literature.
Experimental Workflow for Assessing Fidelity
The overall process involves generating a modified RNA template, using it for reverse transcription, and then sequencing the resulting cDNA to identify errors.
Caption: Workflow for analyzing reverse transcriptase fidelity with modified RNA.[1][5]
Protocol 1: In Vitro Transcription with Modified Nucleosides
This protocol is adapted from studies that utilize T7 RNA polymerase to generate RNA containing specific modifications.[4][5]
-
Template Preparation: A DNA template containing the sequence of interest is cloned into a T7 vector and linearized using a restriction enzyme (e.g., HpaI).
-
Transcription Reaction: 5 µg of the linearized plasmid is used as a template in a 100 µl reaction with a high-yield RNA synthesis kit (e.g., HiScribe T7 High Yield RNA Synthesis kit).
-
Nucleotide Mix: For unmodified RNA, 10 mM each of ATP, UTP, GTP, and CTP are used. For modified RNA, the equivalent unmodified nucleoside triphosphate is completely replaced with the desired modified version (e.g., N6-methyladenosine-5'-triphosphate) at a final concentration of 10 mM.
-
Incubation: The reaction is incubated for 2 hours at 37°C.
-
DNase Treatment: Following transcription, 4 units of DNase I are added and incubated for 30 minutes at 37°C to remove the DNA template.
-
Purification: The synthesized RNA is purified using a suitable clean-up kit (e.g., MEGAclear Transcription Clean-Up Kit).
-
Quality Control: The quantity and quality of the RNA are assessed using a Bioanalyzer and gel electrophoresis. The incorporation efficiency of modified nucleosides can be determined by LC-MS/MS.[2][4]
Protocol 2: Reverse Transcriptase Fidelity Assay
This assay measures the errors introduced during the synthesis of cDNA from an RNA template.[5]
-
Reaction Setup: A master mix is prepared containing the RNA template (1 pmol), a FAM-labeled primer (0.5 pmol), and 1x reaction buffer. A separate enzyme mix is prepared with the reverse transcriptase (0.026–0.26 pmol), 1 mM of each dNTP, and 1x reaction buffer.
-
Pre-incubation: Both the master mix and the enzyme mix (10 µl each) are preheated separately for 1 minute at 42°C.
-
Initiation: The preheated mixes are combined and incubated at 42°C for 2 minutes to allow for reverse transcription.
-
Quenching: The reaction is stopped by adding 20 µl of 20 mM EDTA.
-
Analysis: The resulting cDNA is purified and prepared for high-throughput sequencing. Error rates are determined by comparing the sequence of the cDNA to the known sequence of the original DNA template.[1][4]
Mechanisms of Impact: How Modifications Affect Reverse Transcription
Modified nucleosides can disrupt the reverse transcription process primarily by altering the Watson-Crick base-pairing face or by introducing steric hindrance. This can lead to either the termination of the elongating DNA strand or the misincorporation of a non-complementary nucleotide.
Caption: Misincorporation caused by a modified nucleoside (e.g., m1A).[3]
The modification on the template strand can disrupt the normal base-pairing recognition by the reverse transcriptase. In the case of N-1-methyladenosine (m1A), the methyl group on the Watson-Crick face interferes with proper pairing with thymine. This can cause the reverse transcriptase to stall or, as shown above, to misincorporate an incorrect nucleotide, such as dATP, into the growing cDNA chain.[3] This misincorporation event leaves a "signature" in the resulting sequence data that can be used to detect the presence and location of the original RNA modification.[3][8]
References
- 1. neb.com [neb.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 逆転写酵素の注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2’-O-Methyl-5-methyl-4-thiouridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 2’-O-Methyl-5-methyl-4-thiouridine (CAS No. 2095417-26-6), a modified nucleoside analog used in various research applications.
Adherence to proper disposal protocols is crucial to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and institutional and local regulations. A Safety Data Sheet for 2'-O-Methyl-5-methyl-4-thiouridine is available from suppliers such as TargetMol.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible chemical waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "2095417-26-6"
-
The primary hazards associated with the chemical (refer to the SDS; likely to include "Toxic" or "Harmful if swallowed").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
3. Storage of Chemical Waste:
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment to capture any potential leaks. Ensure that incompatible waste types are segregated to prevent dangerous reactions.
4. Scheduling Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond the limits specified by your institution or local regulations.
5. Decontamination of Work Surfaces:
After handling and preparing the waste for disposal, thoroughly decontaminate all work surfaces and equipment using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
-
Avoid Mixing Wastes: Do not mix this compound with other chemical wastes unless compatibility has been confirmed by a qualified chemist or your EHS department.
-
Consult the SDS: The Safety Data Sheet is the primary source of information regarding the specific hazards, handling, and disposal requirements for this compound. Always review the SDS before working with any chemical.
Quantitative Data Summary
Specific quantitative data regarding disposal, such as reportable quantities or concentration limits for disposal, are typically found in Section 13 of the Safety Data Sheet and are subject to local and national regulations (e.g., EPA guidelines in the United States).[2] Researchers must consult the SDS for this compound and their local regulatory requirements for this specific information.
| Data Point | Value | Source |
| CAS Number | 2095417-26-6 | [1][3][4][5][6] |
| Molecular Formula | C11H16N2O5S | [3][5] |
| Molecular Weight | 288.32 g/mol | [3][5] |
| Regulatory Disposal Limits | Refer to compound-specific SDS and local regulations | N/A |
Experimental Protocols
Currently, there are no standard experimental protocols for the on-site treatment or neutralization of this compound waste in a typical laboratory setting. The recommended procedure is collection and disposal via a licensed hazardous waste management company arranged by your institution's EHS department.
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
